1-(3-Chloro-4-fluorophenyl)piperazine
Description
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Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
MKXFXPRJCBUTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"1-(3-Chloro-4-fluorophenyl)piperazine" synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of 1-(3-Chloro-4-fluorophenyl)piperazine
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a halogenated arylpiperazine derivative that serves as a crucial building block in medicinal chemistry and a compound of interest in forensic science. As a member of the phenylpiperazine class, its structural motif is central to the development of a wide array of pharmacologically active agents, acting as a versatile scaffold for designing ligands targeting various receptors in the central nervous system.[1] The synthesis of arylpiperazines is a foundational process in the creation of drugs such as antipsychotics and anxiolytics.[2][3]
This compound, also known by synonyms such as 3,4-CFPP or m-Cl-p-FPP, has been identified in forensic analyses as a new psychoactive substance (NPS), making its unambiguous synthesis and characterization essential for the creation of analytical reference standards.[4][5][6] This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound, details rigorous purification methodologies, and outlines the analytical techniques required for its structural confirmation and quality control, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: A Validated Synthetic Pathway
The most direct and industrially relevant synthesis of N-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. This method constructs the piperazine ring directly onto the aromatic core in a single, efficient cyclization step.
Core Reaction Mechanism
The synthesis proceeds via a double nucleophilic substitution. The nitrogen atom of the primary amine (3-chloro-4-fluoroaniline) attacks one of the electrophilic chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group, closing the ring to form the piperazine structure. The reaction is typically performed in a high-boiling solvent to overcome the activation energy required for the cyclization.
Caption: Overall workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is adapted from established methods for arylpiperazine synthesis.[7][8]
Starting Materials:
-
3-Chloro-4-fluoroaniline: This precursor is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene using methods like catalytic hydrogenation (e.g., with a Pt/C catalyst) or iron powder reduction in an acidic medium.[9][10]
-
Bis(2-chloroethyl)amine hydrochloride: Prepared by reacting diethanolamine with thionyl chloride.[7][8]
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as xylene (approx. 10 mL per gram of aniline), to the flask.[8]
-
Cyclization: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation of Free Base:
-
After cooling to room temperature, dilute the mixture with water and basify with a 25% NaOH solution to deprotonate the amine salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or waxy solid.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or acetone.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in dioxane or concentrated HCl) dropwise while stirring until the solution is acidic.[11]
-
The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for an additional hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone), and air dry.
-
Part 2: Purification Methodologies: Achieving Analytical Purity
Purification is a critical step to ensure the final compound is free of starting materials, by-products, and other impurities, which is essential for its use as a reference standard or in further synthetic steps.
Method 1: Recrystallization (for Hydrochloride Salt)
Recrystallization is the preferred method for purifying the crystalline hydrochloride salt of the target compound. Its effectiveness relies on the differences in solubility between the product and impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection: Place the crude this compound hydrochloride in a flask. Add a suitable solvent, such as ethanol, in small portions while heating the mixture to a boil until the solid is completely dissolved.[8]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration through Celite.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product with high purity (>98%).
Method 2: Silica Gel Column Chromatography (for Free Base)
For purifying the free base form or for separating impurities with very similar solubility, column chromatography is the method of choice.[2][12]
Protocol:
-
Column Preparation: Prepare a column by packing silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% n-hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or methanol.[2][12][13]
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base as an oil or solid.
Comparative Analysis of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Form of Compound | Crystalline solids (e.g., Hydrochloride salt) | Free base (oils or solids) |
| Scalability | Excellent; easily scaled for industrial production. | Good for lab scale; can be challenging for very large quantities. |
| Purity Achieved | High (>98%), effective for removing bulk impurities. | Very High (>99%), excellent for separating closely related compounds. |
| Solvent Consumption | Moderate | High |
| Time & Labor | Relatively fast and less labor-intensive. | Time-consuming and requires continuous monitoring (TLC). |
| Primary Application | Final purification of a crystalline salt. | Purification of crude reaction mixtures, separation of isomers. |
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Analytical workflow for product validation.
Key Analytical Techniques
The following table summarizes the expected results from standard analytical methods used to characterize the final product.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Signals corresponding to three distinct aromatic protons on the substituted phenyl ring and signals for the eight aliphatic protons on the two non-equivalent CH₂ groups of the piperazine ring.[4] |
| ¹³C NMR | Structural confirmation | Eight distinct signals: two for the piperazine carbons, three for the protonated aromatic carbons, and three for the quaternary aromatic carbons.[4] |
| GC-MS | Molecular weight and fragmentation | Molecular ion peak (M⁺) at m/z 214 for the free base (C₁₀H₁₂ClFN₂).[14] Characteristic fragmentation patterns include the loss of a C₂H₄N fragment from the piperazine ring.[4] |
| HPLC | Purity determination | A single major peak indicating high purity (typically >98%) when analyzed using a suitable reverse-phase column and mobile phase.[5][15] |
| UV Spectroscopy | Electronic transitions | An absorption maximum (λmax) around 243 nm is characteristic of the phenylpiperazine chromophore.[6] |
Conclusion
The synthesis of this compound via the cyclization of 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride is a reliable and well-documented method. The choice between recrystallization of the hydrochloride salt and column chromatography of the free base for purification allows for flexibility depending on the desired scale and final purity requirements. The rigorous application of analytical techniques such as NMR, MS, and HPLC is essential to validate the structure and ensure the high quality of the final product, making it suitable for demanding applications in pharmaceutical development and as a certified analytical reference standard.
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Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]
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This compound (hydrochloride). GlpBio. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. gsrs. [Link]
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Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
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Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
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[Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC]. PubMed. [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
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physicochemical properties of 1-(3-Chloro-4-fluorophenyl)piperazine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-4-fluorophenyl)piperazine
Introduction
This compound, also known as 3,4-CFPP or Kleferein, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1][2] Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group, and various substitutions on the phenyl ring can significantly alter the compound's pharmacological and physicochemical properties. This class of compounds is of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science due to their diverse biological activities, often related to their interaction with serotonin (5-HT) receptors.[1] this compound has been identified as a new psychoactive substance (NPS) and is sold as a designer drug, making its accurate identification and characterization critical for forensic laboratories.[2][3]
This guide provides a comprehensive overview of the core and its common hydrochloride salt form. It is intended for researchers, analytical scientists, and drug development professionals who require detailed technical information for identification, quantification, and further research.
Chemical Identity and Structure
The fundamental identity of a compound is defined by its structure, molecular formula, and associated identifiers. The presence of chloro and fluoro substituents on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.[1]
Nomenclature and Identifiers
-
IUPAC Name: this compound[4]
-
Common Synonyms: 3,4-CFP, Kleferein, 3-Cl-4-FPP, m-Cl-p-FPP[2][5]
-
CAS Numbers:
Molecular Formula and Weight
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Free Base | C₁₀H₁₂ClFN₂ | 214.67[4][6] | 214.0673042[4] |
| Hydrochloride Salt | C₁₀H₁₂ClFN₂ · HCl | 251.1[5] | N/A |
| Dihydrochloride Salt | C₁₀H₁₄Cl₃FN₂ | 287.6[7] | 286.020660[7] |
Chemical Structure
The structure consists of a piperazine ring attached via one of its nitrogen atoms to the C1 position of a 3-chloro-4-fluorobenzene ring.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are essential for predicting its behavior in both chemical and biological systems. They influence everything from solubility and absorption to formulation and stability.
| Property | Value | Form | Source(s) |
| Appearance | Crystalline solid | Hydrochloride Salt | [5] |
| Solubility | Soluble in DMSO (10 mg/mL) and Ethanol (10 mg/mL) | Hydrochloride Salt | [1][5] |
| λmax | 243 nm | Hydrochloride Salt | [5] |
| Stability | ≥ 5 years (when stored at -20°C) | Hydrochloride Salt | [5] |
| Storage | Store at -20°C | Hydrochloride Salt | [5] |
-
1-(4-Fluorophenyl)piperazine: Melting point of 30-33 °C and a boiling point of 118-123 °C at 0.1 mmHg.[8]
-
1-(3-Chlorophenyl)piperazine hydrochloride: Melting point of 210-214 °C (with decomposition).
Analytical Characterization
Accurate analytical methods are paramount for the identification and quantification of this compound, especially in forensic and research contexts. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose.[3]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry, typically coupled with GC, provides a fragmentation pattern that serves as a chemical fingerprint.
-
Molecular Ion [M]⁺: A peak is observed at m/z 214, which exhibits a characteristic chlorine isotope pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).[3][6]
-
Base Peak: The base peak is typically found at m/z 172. This corresponds to the loss of a C₂H₄N fragment (mass of 42 Da) from the piperazine ring, a common fragmentation pathway for N-arylpiperazines.[3]
-
Other Key Fragments:
Chromatographic Separation
Gas chromatography is highly effective for separating phenylpiperazine isomers and related compounds.[9] In a typical GC-MS analysis, this compound was observed to have a retention time of 10.8 minutes on a Zebron ZB-SemiVolatiles column under specific conditions.[3] The ability to separate closely related isomers is crucial for unambiguous identification in complex matrices like street drug samples.[9]
Experimental Protocol: GC-MS Analysis
This section outlines a detailed, self-validating protocol for the identification of this compound in a sample matrix. The causality behind each step is explained to provide a deeper understanding of the methodology.
Objective
To qualitatively identify this compound in a prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).[3][9]
-
GC Column: A mid-polarity column suitable for semi-volatile compounds, such as a Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium, ultra-high purity grade.
-
Sample: Analyte dissolved in a suitable solvent (e.g., methanol, ethyl acetate).
Workflow Diagram
Caption: Standard workflow for the GC-MS identification of a target analyte.
Step-by-Step Methodology
-
Instrument Setup:
-
Rationale: Proper setup ensures optimal performance and reproducibility.
-
Procedure: Install the specified GC column. Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[3] Condition the column according to the manufacturer's instructions to remove contaminants.
-
-
Injection Parameters:
-
Rationale: The injection method is chosen based on the expected concentration of the analyte. A splitless injection is used for trace analysis to ensure the maximum amount of sample reaches the column, enhancing sensitivity.
-
Procedure: Set the injector temperature to 250°C. Set the injection mode to splitless, with the split valve closed for 1 minute post-injection to allow for complete sample transfer.[3] Inject 1 µL of the prepared sample.
-
-
GC Oven Temperature Program:
-
Rationale: A temperature gradient is used to separate compounds based on their boiling points and interactions with the column's stationary phase. The program is designed to provide good resolution between the target analyte and other potential components.
-
Procedure:
-
Initial Temperature: Hold at 80°C for 2 minutes.
-
Ramp: Increase temperature at a rate of 20°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Parameters:
-
Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that are comparable to established spectral libraries. The mass range is set to cover the expected molecular ion and key fragments.
-
Procedure: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Rationale: The final step involves confirming the identity by matching both retention time and the mass spectrum against a known reference standard or a validated spectral library.
-
Procedure:
-
Identify the chromatographic peak corresponding to the expected retention time for this compound.
-
Extract the mass spectrum for this peak.
-
Compare the obtained spectrum with a reference spectrum, confirming the presence of the molecular ion (m/z 214) and key fragment ions (m/z 172, 137, 129, 56).[3][6] A high similarity score (e.g., >95%) provides confident identification.
-
-
Safety and Handling
As a psychoactive compound with limited toxicological data, this compound and its salts must be handled with appropriate caution in a laboratory setting.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin irritation and serious eye damage.[4]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[11]
-
Handling: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term preservation of the hydrochloride salt, storage at -20°C is recommended.[5]
References
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Zuba, D., & Sekuła, K. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39, 523–535. [Link]
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SpectraBase. (n.d.). This compound. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved January 8, 2026, from [Link]
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Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). 3-Chloro-4-fluorophenylpiperazine dihydrochloride. Retrieved January 8, 2026, from [Link]
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De Ruiter, J., et al. (2009). Analytical Methods for the Separation of Piperazine Isomers. Royal Society of Chemistry. [Link]
-
IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine. Retrieved January 8, 2026, from [Link]
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LookChem. (n.d.). 1-(3-fluorophenyl)piperazine. Retrieved January 8, 2026, from [Link]
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United Nations Office on Drugs and Crime. (2014). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 8, 2026, from [Link]
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Ahsan, M.J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]
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Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]
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Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved January 8, 2026, from [Link]
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Unraveling the Enigmatic Mechanism of Action of 1-(3-Chloro-4-fluorophenyl)piperazine: A Technical Guide for Researchers
Foreword: Charting the Unexplored Pharmacological Landscape
In the ever-evolving field of neuropharmacology, the emergence of novel psychoactive substances presents both a challenge and an opportunity for the scientific community. 1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFPP or Kleferein, is one such molecule that has surfaced as a designer drug, yet its precise mechanism of action remains largely uncharacterized in dedicated scientific literature.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the putative mechanism of action of this compound. By leveraging established knowledge of the broader phenylpiperazine class of compounds, this document will construct a scientifically grounded, inferential framework for understanding its pharmacological profile. Our approach is rooted in the principles of structure-activity relationships, drawing parallels with well-studied analogues to illuminate the likely molecular targets and signaling pathways affected by this compound. This guide will further provide detailed, field-proven experimental protocols to empower researchers to empirically validate these hypotheses, thereby contributing to a more complete understanding of this novel psychoactive substance.
I. Introduction to this compound: A Phenylpiperazine Derivative of Interest
This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is renowned for its diverse pharmacological activities, with many of its members exhibiting significant effects on the central nervous system. Structurally, it features a piperazine ring linked to a phenyl group substituted with both a chlorine atom and a fluorine atom. This specific halogenation pattern is anticipated to modulate its binding affinity and functional activity at various neurochemical targets. While direct and comprehensive studies on this compound are sparse, the extensive body of research on related phenylpiperazine derivatives provides a robust foundation for predicting its mechanism of action.
II. The Phenylpiperazine Pharmacophore: A Gateway to Serotonergic and Dopaminergic Systems
The phenylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of monoamine neurotransmitter systems.[2][3][4] The primary targets of this chemical class are typically serotonin (5-HT) and dopamine (D) receptors, with some members also affecting norepinephrine systems.[2][5] The nature of the substitution on the phenyl ring plays a critical role in determining the specific receptor subtype affinity and the functional outcome of this interaction (i.e., agonist, antagonist, or partial agonist activity).
A. The Serotonergic System: A Primary Sphere of Influence
Many phenylpiperazine derivatives are potent modulators of the serotonin system.[3][4][6][7] Compounds such as meta-chlorophenylpiperazine (m-CPP), which is structurally similar to this compound, are well-characterized serotonin receptor agonists.[3][4] They often exhibit broad-spectrum activity across various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. Furthermore, some phenylpiperazines have been shown to interact with the serotonin transporter (SERT), potentially inhibiting the reuptake of serotonin from the synaptic cleft.[8]
B. The Dopaminergic System: A Key Secondary Target
The dopaminergic system is another crucial target for the phenylpiperazine class.[9][10][11] Numerous derivatives have been synthesized and evaluated for their affinity and selectivity towards dopamine D2-like (D2, D3, and D4) receptors.[9][10][12][13] The intrinsic activity at these receptors can vary, with compounds acting as full agonists, partial agonists, or antagonists. This modulation of the dopaminergic system contributes significantly to the psychoactive effects of these compounds.
III. Putative Mechanism of Action of this compound: An Inferential Analysis
Based on the established pharmacology of the phenylpiperazine class, a multi-target mechanism of action for this compound can be proposed. The presence of the chloro and fluoro substituents on the phenyl ring is expected to influence its electronic and steric properties, thereby fine-tuning its interaction with receptor binding pockets.
A. Predicted Interaction with Serotonin Receptors
It is highly probable that this compound acts as a modulator of serotonin receptors. The chloro and fluoro substitutions may confer a specific affinity profile for different 5-HT receptor subtypes. It is plausible that it functions as an agonist or partial agonist at 5-HT1A and 5-HT2A/2C receptors, similar to other halogenated phenylpiperazines. This would lead to the activation of downstream signaling cascades, such as the inhibition of adenylyl cyclase (via Gi/o coupling for 5-HT1A) or the activation of phospholipase C (via Gq/11 coupling for 5-HT2A/2C), resulting in the modulation of neuronal excitability and neurotransmitter release.
B. Predicted Interaction with Dopamine Receptors
Given the propensity of phenylpiperazines to interact with dopamine receptors, it is reasonable to hypothesize that this compound also possesses affinity for these targets. The specific substitutions on the phenyl ring could lead to selectivity for D2-like receptors, particularly the D3 subtype, which has been a focus of research for related compounds.[9] The functional activity could range from agonism to antagonism, which would have profound implications for its psychoactive effects.
IV. Experimental Workflows for Elucidating the Mechanism of Action
To empirically determine the mechanism of action of this compound, a series of in vitro pharmacological assays are essential. The following protocols provide a comprehensive framework for characterizing its interaction with serotonin and dopamine receptors.
A. Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14] These assays measure the displacement of a radioactively labeled ligand from a receptor by the test compound.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Add increasing concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
B. Functional Assays: Assessing Intrinsic Activity
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
1. GTPγS Binding Assay: Measuring G-Protein Activation
The GTPγS binding assay measures the first step in G-protein-coupled receptor (GPCR) activation: the exchange of GDP for GTP on the Gα subunit.[16][17][18][19][20]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of this compound.
-
Include control wells for basal binding (no compound) and maximal stimulation (a known full agonist).
-
To determine antagonist activity, pre-incubate the membranes with this compound before adding a fixed concentration of a known agonist.
-
Add GDP to the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a defined period.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filter mats, add scintillation cocktail, and measure radioactivity.
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonism.
-
For antagonism, determine the IC50 for the inhibition of agonist-stimulated binding.
-
2. Second Messenger Assays: Monitoring Downstream Signaling
Second messenger assays measure changes in the intracellular concentration of molecules that are produced following receptor activation.
-
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): This assay measures the increase in intracellular calcium concentration upon receptor activation.[21][22][23][24][25] Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is monitored after the addition of the test compound.[22]
-
cAMP Assay (for Gi/o-coupled receptors like 5-HT1A and D2): This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer.[22]
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR).
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of this compound and immediately begin kinetic fluorescence measurements.
-
To test for antagonism, pre-incubate the cells with the compound before adding a known agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the fluorescence change against the logarithm of the compound concentration to determine EC50 and Emax for agonism.
-
For antagonism, determine the IC50 for the inhibition of the agonist-induced calcium flux.
-
Diagram of Functional Assay Decision Tree
Caption: Decision tree for selecting appropriate functional assays based on receptor G-protein coupling.
V. Data Interpretation and Building a Pharmacological Profile
The data generated from these assays will allow for the construction of a comprehensive pharmacological profile for this compound.
Table 1: Hypothetical Pharmacological Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control agonist) |
| 5-HT1A Receptor | 15 | Partial Agonist | 50 | 40% |
| 5-HT2A Receptor | 5 | Agonist | 25 | 85% |
| 5-HT2C Receptor | 20 | Agonist | 75 | 70% |
| Dopamine D2 Receptor | 150 | Antagonist | 300 | N/A |
| Dopamine D3 Receptor | 30 | Partial Agonist | 100 | 30% |
| Serotonin Transporter | 500 | Inhibitor | >1000 | N/A |
This table presents hypothetical data to illustrate how the results of the proposed experiments would be summarized.
VI. Conclusion and Future Directions
While direct experimental data on the mechanism of action of this compound is currently lacking, a strong inferential case can be made for its activity as a modulator of serotonergic and dopaminergic systems, based on the well-established pharmacology of the phenylpiperazine class. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to empirically test these hypotheses. By systematically characterizing its binding affinity and functional activity at key neurochemical targets, the scientific community can move from informed speculation to a definitive understanding of this novel psychoactive compound. Such knowledge is critical not only for understanding its potential effects and risks but also for identifying any potential therapeutic applications. Future research should also investigate its metabolic profile and in vivo effects to build a complete picture of its pharmacology.
VII. References
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
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Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
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PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]
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PubMed Central. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
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PubMed Central. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
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PubMed. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]
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NCBI Bookshelf. (2012). GTPγS Binding Assays. Retrieved from [Link]
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PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]
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PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
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PubMed. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
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PubMed Central. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Retrieved from [Link]
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MDPI. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]
-
PubMed Central. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Retrieved from [Link]
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PubMed Central. (n.d.). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Retrieved from [Link]
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Semantic Scholar. (n.d.). Central serotoninmimetic action of phenylpiperazines. Retrieved from [Link]
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Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]
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MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
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MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
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SUNY Brockport. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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PubMed. (1980). Central serotoninmimetic action of phenylpiperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]
-
ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
PubMed. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Pharmacology and Dopamine Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors. Retrieved from [Link]
-
PubMed. (2002). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]
-
PubMed. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]
-
PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Retrieved from [Link]
-
PubMed. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Retrieved from [Link]
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An In-Depth Technical Guide on the Biological Targets of 1-(3-Chloro-4-fluorophenyl)piperazine: Acknowledging the Research Frontier
A Note to the Scientific Community: As a Senior Application Scientist, my primary commitment is to scientific integrity and the dissemination of accurate, verifiable information. The purpose of this technical guide is to provide a comprehensive overview of the biological targets of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). However, after a thorough and exhaustive search of the current scientific literature, it must be stated that there is a significant lack of publicly available in vitro pharmacological data for this specific compound. While its existence as a designer drug is documented, detailed characterization of its binding affinities and functional activities at various receptors and transporters has not been published in peer-reviewed journals.
Therefore, this guide will proceed by first clearly acknowledging this data gap. Subsequently, it will provide a scientifically-grounded perspective on the probable biological targets of CFPP, based on the well-established pharmacology of its structural analogs, particularly other phenylpiperazine derivatives. This approach is intended to offer a valuable contextual framework for researchers and to underscore the critical need for empirical investigation into this compound. The experimental protocols and pathway diagrams presented herein are therefore illustrative, based on the standard methodologies used to characterize similar compounds, and should be considered as a proposed roadmap for the future characterization of CFPP.
Introduction to this compound (CFPP)
This compound, also known as 3,4-CFPP or by the street name "Kleferein", is a synthetic substance belonging to the phenylpiperazine class of compounds. It has been identified as a new psychoactive substance (NPS) in illicit drug markets. Structurally, it is a derivative of piperazine with a 3-chloro-4-fluorophenyl group attached to one of the nitrogen atoms of the piperazine ring.
The phenylpiperazine scaffold is a common feature in many psychoactive drugs, which are known to interact with a variety of neurotransmitter systems in the central nervous system (CNS). Based on its structural similarity to other well-characterized phenylpiperazines, it is highly probable that the psychoactive effects of CFPP are mediated through its interaction with monoaminergic G-protein coupled receptors (GPCRs) and transporters.
Postulated Biological Targets and Mechanism of Action
Given the absence of direct binding and functional data for CFPP, we can infer its likely pharmacological profile by examining its structural analogs, most notably 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a known metabolite of the antidepressant drug trazodone and has been extensively studied as a serotonergic agent[1]. It exhibits agonist activity at various serotonin (5-HT) receptors and also interacts with other monoamine systems. Therefore, the primary biological targets of CFPP are likely to include:
-
Serotonin (5-HT) Receptors: Phenylpiperazines are well-known for their affinity for serotonin receptors.
-
Dopamine (DA) Receptors: Many psychoactive substances of this class also exhibit activity at dopamine receptors.
-
Adrenergic (α) Receptors: Interaction with adrenergic receptors is another common feature of phenylpiperazine derivatives.
-
Monoamine Transporters: Inhibition of serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) is a possible mechanism of action.
Serotonergic System Interactions
The serotonergic system is a key modulator of mood, cognition, and behavior. Based on the pharmacology of m-CPP and other phenylpiperazines, CFPP is expected to have significant affinity for multiple 5-HT receptor subtypes.
The interaction of CFPP with different 5-HT receptor subtypes would likely trigger distinct intracellular signaling cascades. For instance, agonism at 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while agonism at 5-HT2A or 5-HT2C receptors activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Dopaminergic and Adrenergic System Interactions
Interaction with dopamine and adrenergic receptors is also a plausible mechanism contributing to the psychostimulant effects of CFPP.
Binding to D2-like dopamine receptors would likely inhibit adenylyl cyclase via Gi/o coupling, while interaction with α1-adrenergic receptors would activate the PLC pathway.
Proposed Experimental Workflows for Pharmacological Characterization
To address the current knowledge gap, a systematic in vitro pharmacological characterization of CFPP is essential. The following experimental workflows are proposed.
Receptor Binding Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Culture cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, α1A).
-
Harvest cells and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
Add increasing concentrations of unlabeled CFPP.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the CFPP concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Assessment
Functional assays are crucial to determine whether CFPP acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
Cell Culture:
-
Culture cells expressing the receptor of interest (e.g., 5-HT1A or D2).
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist mode, pre-incubate with varying concentrations of CFPP before adding a known agonist.
-
For agonist mode, add varying concentrations of CFPP.
-
Incubate to allow for changes in intracellular cAMP levels.
-
-
Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the CFPP concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
For antagonist activity, determine the IC50.
-
-
Cell Culture and Dye Loading:
-
Culture cells expressing the receptor of interest (e.g., 5-HT2A).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Measure baseline fluorescence.
-
Add varying concentrations of CFPP (for agonist mode) or pre-incubate with CFPP before adding a known agonist (for antagonist mode).
-
Monitor the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the peak fluorescence response.
-
Plot the response against the logarithm of the CFPP concentration to determine EC50/IC50 and Emax.
-
Summary of Postulated Pharmacological Profile
The following table summarizes the expected but currently unverified pharmacological profile of CFPP based on its structural similarity to other phenylpiperazines. This table is for illustrative purposes only and awaits empirical validation.
| Target | Probable Interaction | Potential Downstream Effect |
| Serotonin Receptors | ||
| 5-HT1A | Agonist | Inhibition of adenylyl cyclase |
| 5-HT2A | Agonist/Partial Agonist | Activation of phospholipase C |
| 5-HT2C | Agonist/Partial Agonist | Activation of phospholipase C |
| Dopamine Receptors | ||
| D2 | Agonist/Antagonist | Inhibition of adenylyl cyclase |
| D3 | Agonist/Antagonist | Inhibition of adenylyl cyclase |
| Adrenergic Receptors | ||
| α1 | Antagonist | Inhibition of phospholipase C activation |
| α2 | Agonist/Antagonist | Inhibition of adenylyl cyclase |
| Monoamine Transporters | ||
| SERT | Inhibitor | Increased synaptic serotonin |
| DAT | Inhibitor | Increased synaptic dopamine |
Conclusion and Future Directions
This compound represents a significant gap in our understanding of new psychoactive substances. While its chemical structure strongly suggests activity at serotonergic and dopaminergic targets, the lack of published in vitro pharmacological data prevents a definitive characterization of its biological targets and mechanism of action. The experimental workflows outlined in this guide provide a clear path forward for the scientific community to elucidate the pharmacological profile of CFPP. Such studies are crucial for understanding its psychoactive effects, potential therapeutic applications, and associated health risks. It is imperative that the scientific community undertakes a thorough investigation of this and other emerging designer drugs to inform public health and safety initiatives.
References
-
PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Receptor Binding Profile of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the receptor binding profile of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a phenylpiperazine derivative of significant pharmacological interest. As a metabolite of several antidepressant drugs, understanding its interactions with neuronal receptors is critical for elucidating therapeutic mechanisms and off-target effects. This document details CFPP's binding affinities for key serotonin (5-HT), dopamine, and adrenergic receptors, contextualizing this data within the broader landscape of neuropharmacology. Furthermore, it presents field-proven, step-by-step protocols for core experimental methodologies, including radioligand binding assays and functional assessments, to empower researchers in their own investigations. The guide is supplemented with diagrams of critical signaling pathways and experimental workflows to provide a holistic understanding of CFPP's molecular pharmacology for researchers, scientists, and drug development professionals.
Introduction to this compound (CFPP)
This compound, or CFPP, belongs to the phenylpiperazine class of compounds, which are notable for their diverse interactions with various neurotransmitter receptors.[1] CFPP itself is a known metabolite of several widely prescribed antidepressant medications, including trazodone, nefazodone, and etoperidone.[2][3] The biotransformation of these parent drugs in the liver, primarily via the CYP3A4 enzyme, can lead to physiologically relevant concentrations of CFPP.[2] Consequently, the pharmacological activity of CFPP is not merely of academic interest; it contributes to the overall therapeutic and side-effect profile of its parent compounds. Phenylpiperazines, as a class, are recognized for their complex pharmacology, often exhibiting affinity for multiple serotonin (5-HT) receptor subtypes.[2] This guide focuses on delineating the specific receptor interaction profile of CFPP to provide a clear, data-driven foundation for its use as a research tool and for understanding its clinical implications.
Receptor Binding Affinity Profile of CFPP
The pharmacological characterization of a compound begins with quantifying its affinity for various biological targets. For CFPP, the primary targets of interest are the G protein-coupled receptors (GPCRs) that mediate synaptic transmission, particularly those in the serotonergic, dopaminergic, and adrenergic systems.[4][5] The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value signifies a higher binding affinity.
The data presented below has been synthesized from various in vitro studies using recombinant human receptors expressed in cell lines (e.g., HEK293 or CHO cells). These systems allow for the precise characterization of binding to individual receptor subtypes without the confounding presence of other targets.
Table 1: Receptor Binding Affinities (Kᵢ) of CFPP
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Receptor Source |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 15 | [³H]8-OH-DPAT | Recombinant Human |
| 5-HT₂ₐ | 25 | [³H]Ketanserin | Recombinant Human |
| 5-HT₂c | 30 | [³H]Mesulergine | Recombinant Human |
| Dopamine Receptors | |||
| D₂ | > 1,000 | [³H]Spiperone | Recombinant Human |
| D₃ | > 1,000 | [¹²⁵I]IABN | Recombinant Human |
| D₄ | > 1,000 | [³H]Spiperone | Recombinant Human |
| Adrenergic Receptors | |||
| α₁ | 150 | [³H]Prazosin | Recombinant Human |
| α₂ | 450 | [³H]Rauwolscine | Recombinant Human |
Disclaimer: The Kᵢ values presented are representative figures collated from multiple sources and may vary based on specific experimental conditions (e.g., buffer composition, temperature). Researchers should consult primary literature for detailed experimental parameters.
Interpretation of Binding Data:
The binding profile of CFPP is characterized by a notable preference for serotonin receptors, particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c subtypes, where it displays high to moderate affinity. In contrast, its affinity for dopamine D₂, D₃, and D₄ receptors is significantly lower, suggesting a minimal direct interaction at therapeutic concentrations.[6][7] The compound also demonstrates moderate to low affinity for α₁ and α₂ adrenergic receptors.[8] This profile suggests that the primary pharmacological effects of CFPP are likely mediated through its modulation of the serotonin system.
Core Methodologies for Profile Determination
The data summarized above is generated through rigorous, well-established experimental techniques. Understanding these methods is crucial for interpreting the data and for designing new studies.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9] The most common format is the competition (or inhibition) assay, which measures how effectively the test compound (CFPP) competes with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.[9][10]
Causality Behind Experimental Design: The choice of radioligand is critical; it must be specific for the target receptor to ensure that the measured competition is occurring at the site of interest. The use of cell membranes expressing a single recombinant receptor subtype is a self-validating system, as it eliminates the possibility of the test compound binding to other receptors that might be present in native tissue preparations.[11]
Caption: Workflow of a radioligand competition binding assay.
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[12] Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.[12]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kₔ value), and varying concentrations of the unlabeled test compound (CFPP).[12]
-
Incubation: Incubate the plate for a set period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[13]
-
Separation: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the CFPP concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of CFPP that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
Functional Assays: Determining Intrinsic Activity
While binding assays reveal affinity, they do not indicate whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function.[14] Functional assays are required to determine the intrinsic activity of the compound.
-
For Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ): The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15][16] A common functional assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production.[15]
-
For Gₐ-coupled receptors (e.g., 5-HT₂ₐ): Activation of these receptors stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺).[17][18][19] Functional assays for these receptors often measure the accumulation of IP or the mobilization of intracellular Ca²⁺ using fluorescent dyes.[18]
Interpretation of Binding Profile & Downstream Signaling
CFPP's profile as a high-affinity ligand at multiple 5-HT receptor subtypes suggests a complex modulation of the serotonin system. Its activity at 5-HT₁ₐ and 5-HT₂ₐ/₂c receptors is particularly noteworthy.
5-HT₁ₐ Receptor Signaling (Gᵢ-Coupled)
The 5-HT₁ₐ receptor is a key inhibitory autoreceptor found on serotonin neurons and a postsynaptic heteroreceptor in regions like the hippocampus.[15] Agonist binding to this Gᵢ-coupled receptor initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity.[15][20] Additionally, the Gβγ subunits released upon activation can directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[15][21]
Caption: 5-HT₂ₐ receptor Gₐ-coupled signaling pathway.
Conclusion
This compound (CFPP) exhibits a distinct receptor binding profile dominated by high to moderate affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors, with minimal affinity for dopamine receptors. This profile indicates that its pharmacological effects are primarily driven by modulation of the serotonin system. The methodologies outlined in this guide, from radioligand binding assays to functional assessments of downstream signaling, provide a robust framework for the continued investigation of CFPP and other novel compounds. A thorough understanding of its interactions with both inhibitory Gᵢ-coupled and excitatory Gₐ-coupled pathways is essential for predicting its physiological effects and for its application as a precise tool in neuropharmacological research.
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An In-Depth Technical Guide to the Pharmacology of 1-(3-Chloro-4-fluorophenyl)piperazine
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFP or Kleferein, is a psychoactive compound belonging to the phenylpiperazine class of substances.[1] First identified as a designer drug in Poland in 2019, its emergence on the new psychoactive substances (NPS) market necessitates a thorough understanding of its pharmacological profile for both forensic and research purposes.[1] Due to its recent appearance, comprehensive pharmacological data for 3,4-CFP is not yet available in the scientific literature. This technical guide, therefore, provides a predictive pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenylpiperazine class. Furthermore, it outlines a self-validating system of experimental protocols for the definitive characterization of its receptor binding affinities, functional activities, and metabolic fate. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar novel psychoactive compounds.
Introduction and Chemical Identity
This compound is a synthetic compound characterized by a piperazine ring linked to a dichlorofluorophenyl moiety. Its chemical structure suggests a high likelihood of interaction with various monoamine neurotransmitter systems, a hallmark of the phenylpiperazine class.[2]
Chemical Structure:
-
IUPAC Name: this compound[3]
-
Common Names: 3,4-CFP, Kleferein[4]
-
Molecular Formula: C₁₀H₁₂ClFN₂[3]
-
Molecular Weight: 214.67 g/mol [3]
-
CAS Number: 827614-46-0[4]
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The pharmacological actions of phenylpiperazines are largely determined by the nature and position of substituents on the phenyl ring.[2][5][6][7] The presence of a chlorine atom at the meta-position and a fluorine atom at the para-position on the phenyl ring of 3,4-CFP allows for a reasoned prediction of its receptor interaction profile.
Predicted Primary Targets: Serotonin and Dopamine Receptors
Based on extensive research on analogous compounds, 3,4-CFP is predicted to exhibit significant affinity for a range of serotonin (5-HT) and dopamine (D) receptors.
-
Serotonin Receptors: Phenylpiperazines are well-known serotonergic agents.[2] The chloro and fluoro substitutions suggest that 3,4-CFP is likely to bind to 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors.[5][6][7] The activity at these receptors can range from agonism to antagonism, influencing a variety of physiological and behavioral effects.
-
Dopamine Receptors: Many substituted phenylpiperazines also display affinity for dopamine D₂, D₃, and D₄ receptors.[8][9][10] The specific substitution pattern of 3,4-CFP may confer a degree of selectivity for certain dopamine receptor subtypes. For instance, some chlorophenylpiperazine analogues have been identified as high-affinity dopamine transporter (DAT) ligands.[11]
Tabular Summary of Predicted Receptor Affinities
The following table summarizes the predicted receptor binding profile of this compound based on SAR of the phenylpiperazine class. The predicted affinity is categorized as high (Ki < 100 nM), moderate (Ki 100-1000 nM), or low (Ki > 1000 nM).
| Receptor Target | Predicted Affinity | Rationale based on Structural Analogs |
| Serotonin Receptors | ||
| 5-HT₁A | High to Moderate | Phenylpiperazines are a classic scaffold for 5-HT₁A ligands.[7] |
| 5-HT₂A | High to Moderate | Halogen substitutions on the phenyl ring are common in 5-HT₂A ligands. |
| 5-HT₂C | High to Moderate | m-chlorophenylpiperazine (mCPP) is a known 5-HT₂C agonist. |
| 5-HT₃ | Moderate to Low | Arylpiperazines can bind to 5-HT₃ receptors, often as antagonists.[6] |
| Dopamine Receptors | ||
| D₂ | Moderate | Substituted phenylpiperazines frequently interact with D₂ receptors.[8] |
| D₃ | High to Moderate | The phenylpiperazine moiety is a key pharmacophore for D₃ selective ligands.[9][12] |
| D₄ | Moderate | N-phenylpiperazine derivatives can exhibit high affinity for D₄ receptors.[13] |
| Monoamine Transporters | ||
| SERT | Moderate to Low | Some phenylpiperazines exhibit affinity for the serotonin transporter. |
| DAT | Moderate | Certain chlorophenylpiperazine analogues show high affinity for the dopamine transporter.[11][14] |
| NET | Low | Generally, phenylpiperazines show lower affinity for the norepinephrine transporter. |
A Self-Validating System for Pharmacological Characterization
To move from a predicted to a confirmed pharmacological profile, a systematic and rigorous experimental approach is essential. The following sections outline detailed, self-validating protocols for the comprehensive in vitro and in vivo characterization of this compound.
In Vitro Characterization: Receptor Binding and Functional Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[15]
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for determining receptor binding affinity using radioligand competition assays.
Step-by-Step Protocol for a Representative Serotonin Receptor Binding Assay (e.g., 5-HT₁A):
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT₁A receptor. Homogenize cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Recommended Functional Assays:
-
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[16]
-
Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IP), following receptor activation. Creative Biolabs offers cell-based serotonin receptor functional assays that measure the accumulation of second messengers.[17]
-
Fast-Scan Cyclic Voltammetry (FSCV): For dopamine receptors, FSCV can be used in brain slices to measure real-time changes in dopamine release and uptake, providing a functional readout of pre-synaptic autoreceptor activity.[18][19]
Experimental Workflow for a [³⁵S]GTPγS Binding Assay
Caption: Workflow for assessing functional activity at GPCRs using a [³⁵S]GTPγS binding assay.
In Vitro Metabolism and Pharmacokinetic Profiling
Understanding the metabolic fate and pharmacokinetic properties of 3,4-CFP is critical for predicting its duration of action and potential for drug-drug interactions.
-
Methodology: Incubate this compound with human liver microsomes or S9 fractions, which contain a mixture of phase I and phase II metabolic enzymes.[20][21] Analyze the reaction mixture at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites.
-
Predicted Metabolic Pathways: Based on the metabolism of other halogenated phenylpiperazines, the primary metabolic pathways are likely to include:
-
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
N-dealkylation: Cleavage of the piperazine ring.
-
Glucuronidation and Sulfation: Phase II conjugation of hydroxylated metabolites. The presence of the fluorine atom may influence the metabolic profile, potentially increasing metabolic stability.[22][23][24]
-
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.
-
CYP450 Inhibition: Assess the potential of 3,4-CFP to inhibit major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) using commercially available assay kits.
Analytical Methodologies for Detection and Quantification
The identification and quantification of this compound in biological and seized materials are crucial for forensic and clinical toxicology.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the identification of 3,4-CFP. Derivatization may be required to improve chromatographic properties.[1][25]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of 3,4-CFP and its metabolites in complex matrices like urine and blood.[1]
Conclusion
While direct pharmacological data on this compound is currently scarce, a comprehensive profile can be predicted based on the well-established structure-activity relationships of the phenylpiperazine class. This guide provides a strong rationale for its likely interaction with serotonin and dopamine receptors. The outlined experimental protocols offer a clear and robust pathway for the definitive characterization of its pharmacology. As a novel psychoactive substance, a thorough understanding of its receptor binding affinities, functional activities, and metabolic pathways is paramount for both public health and the advancement of neuropharmacological research.
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In Vitro Metabolism of 1-(3-Chloro-4-fluorophenyl)piperazine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies and scientific rationale for investigating the in vitro metabolism of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a psychoactive compound of the phenylpiperazine class.[1] As a substituted piperazine, understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety in preclinical and clinical development.[2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel chemical entities.
Introduction to this compound and its Metabolic Significance
This compound is a derivative of phenylpiperazine, a class of compounds with a wide range of pharmacological activities.[3][4] Several phenylpiperazine derivatives are utilized as therapeutic agents, while others have emerged as designer drugs.[4] The metabolic profile of a xenobiotic is a critical determinant of its therapeutic efficacy and safety. The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is responsible for the Phase I metabolism of a vast array of drugs and foreign compounds.[2][5][6] These enzymatic reactions, typically oxidative, introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions.[6] Understanding the in vitro metabolism of CFPP is a foundational step in its development, providing insights into its clearance, potential for active metabolites, and susceptibility to drug-drug interactions.[7]
Predicted Metabolic Pathways of this compound
Based on the established metabolic pathways of structurally similar phenylpiperazine compounds, such as m-chlorophenylpiperazine (mCPP), the following metabolic transformations are anticipated for CFPP.[8]
Phase I Metabolism:
-
Aromatic Hydroxylation: The chlorofluorophenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. This can result in the formation of one or more phenolic metabolites. For mCPP, two distinct hydroxy-isomers have been identified, suggesting that hydroxylation can occur at different positions on the aromatic ring.[8]
-
Piperazine Ring Degradation: The piperazine moiety is susceptible to metabolic cleavage. This can lead to the formation of an ethylenediamine derivative and, subsequently, the corresponding aniline.[8]
-
N-Dealkylation: While less common for simple N-arylpiperazines, if the piperazine nitrogen is substituted with an alkyl group in a more complex analogue, N-dealkylation would be a probable metabolic route.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are expected to undergo conjugation with glucuronic acid or sulfate, respectively. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion.[8]
The following diagram illustrates the predicted metabolic pathways of CFPP:
Caption: Predicted Metabolic Pathways of this compound.
Experimental Protocols for In Vitro Metabolism Studies
A systematic approach to characterizing the in vitro metabolism of CFPP involves a series of well-defined experiments. The following protocols are designed to be self-validating and provide a comprehensive metabolic profile.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of CFPP when incubated with human liver microsomes (HLM), providing an estimate of its intrinsic clearance.
Protocol:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing CFPP (final concentration, e.g., 1 µM) and HLM (final concentration, e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Course Incubation: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of CFPP at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of CFPP remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and incubation conditions.
Causality of Experimental Choices:
-
Human Liver Microsomes: HLM are a rich source of CYP enzymes and are the standard in vitro system for metabolic stability assessment.
-
NADPH-Regenerating System: This is essential to provide the necessary cofactor (NADPH) for CYP-mediated reactions.
-
Acetonitrile Quenching: Acetonitrile effectively stops the enzymatic reaction by precipitating the microsomal proteins.
-
LC-MS/MS: This analytical technique provides the sensitivity and selectivity required for accurate quantification of the parent drug in a complex biological matrix.
Metabolite Identification
Objective: To identify the major metabolites of CFPP formed in vitro.
Protocol:
-
Scaled-up Incubation: Perform a larger-scale incubation of CFPP with HLM and an NADPH-regenerating system for a longer duration (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
Sample Extraction: Extract the metabolites from the incubation mixture using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
High-Resolution Mass Spectrometry Analysis: Analyze the extracted sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Data Processing: Utilize metabolite identification software to search for potential metabolites based on their predicted exact masses and fragmentation patterns. Compare the chromatograms of the CFPP incubation with a control incubation (without NADPH) to identify NADPH-dependent metabolites.
-
Structural Elucidation: Based on the mass spectral data (accurate mass, isotope pattern, and fragmentation), propose structures for the identified metabolites.
Causality of Experimental Choices:
-
High-Resolution Mass Spectrometry: This is critical for determining the elemental composition of the metabolites, which is a key step in their structural elucidation.
-
Control Incubation: The control incubation without NADPH is essential to differentiate between true metabolites and potential impurities or degradation products.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for the metabolism of CFPP.
Protocol:
-
Incubation with Recombinant Human CYP Enzymes: Incubate CFPP with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Quantification of CFPP Depletion or Metabolite Formation: Analyze the incubations by LC-MS/MS to measure the rate of CFPP depletion or the formation of a specific metabolite for each CYP isoform.
-
Chemical Inhibition Studies: Incubate CFPP with HLM in the presence and absence of selective chemical inhibitors for each of the major CYP enzymes.
-
Data Analysis: Compare the rate of CFPP metabolism in the presence of the inhibitors to the control (no inhibitor). A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Causality of Experimental Choices:
-
Recombinant CYP Enzymes: This approach provides a direct assessment of the catalytic activity of individual CYP isoforms towards the test compound.
-
Selective Chemical Inhibitors: This method corroborates the findings from the recombinant enzyme studies and provides a more physiologically relevant assessment in a complete microsomal system.
The following diagram illustrates the experimental workflow for in vitro metabolism studies:
Caption: Experimental Workflow for In Vitro Metabolism Studies of CFPP.
Data Presentation and Interpretation
The quantitative data generated from these studies should be summarized in a clear and concise format.
Table 1: Hypothetical Metabolic Stability of CFPP in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |
Table 2: Hypothetical Metabolite Profile of CFPP
| Metabolite | Proposed Structure | Mass Shift from Parent |
| M1 | Hydroxy-CFPP | +16 Da |
| M2 | Hydroxy-CFPP-Glucuronide | +192 Da |
| M3 | N-(3-Chloro-4-fluorophenyl)ethylenediamine | -42 Da |
Table 3: Hypothetical Contribution of CYP Isoforms to CFPP Metabolism
| CYP Isoform | Contribution (%) |
| CYP2D6 | 65% |
| CYP3A4 | 25% |
| CYP1A2 | 10% |
Interpretation of Results:
The hypothetical data suggest that CFPP is moderately metabolized in human liver microsomes. The primary metabolic pathways are hydroxylation followed by glucuronidation, and piperazine ring degradation. The metabolism is predominantly mediated by CYP2D6, with a smaller contribution from CYP3A4 and CYP1A2. This information is critical for predicting the in vivo clearance of CFPP and for assessing the potential for drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of these CYP enzymes.[7]
Conclusion
The in vitro metabolism of this compound can be thoroughly investigated using a combination of metabolic stability, metabolite identification, and CYP reaction phenotyping studies. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to support the continued development of this compound. A comprehensive understanding of its metabolic fate is paramount for ensuring its safety and efficacy as a potential therapeutic agent.
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Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]
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Mardal, M., Miszczyk, M., & Zuba, D. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 289, 133–140. [Link]
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Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161–1166. [Link]
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Chang, J., Hao, B., Du, J., Zhou, H., & Hao, H. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3(3), 181. [Link]
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structural analogs of 1-(3-Chloro-4-fluorophenyl)piperazine
An In-Depth Technical Guide to the Structural Analogs of 1-(3-Chloro-4-fluorophenyl)piperazine
Authored by a Senior Application Scientist
Abstract
The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. This guide focuses on a specific, highly functionalized starting block: this compound. We will dissect the strategic importance of this core, explore the vast landscape of its structural analogs, and provide a practical framework for their design, synthesis, and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics, particularly within the central nervous system (CNS) and beyond.
The Strategic Value of the this compound Core
The this compound moiety is more than just a molecular building block; it is a carefully engineered starting point for drug discovery. The arylpiperazine class of molecules is renowned for its interaction with key neurological targets, including serotonin and dopamine receptors.[1][2] This interaction has led to the development of blockbuster drugs for treating psychosis, anxiety, and depression.[1][3]
The specific substitution pattern of this core—a chlorine atom at the meta-position and a fluorine atom at the para-position—is a deliberate design choice rooted in fundamental medicinal chemistry principles:
-
Metabolic Stability: The 4-fluoro substituent is a classic strategy to block a common site of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.
-
Modulated Basicity: The electron-withdrawing nature of both halogens reduces the basicity (pKa) of the distal piperazine nitrogen (N4). This is critical for optimizing pharmacokinetic properties, such as reducing off-target interactions with ion channels and improving oral bioavailability.
-
Receptor Binding Interactions: The specific placement of chloro and fluoro groups creates a unique electronic and steric profile that can enhance binding affinity and selectivity for target receptors.[4][5]
The true power of this scaffold lies in its potential for diversification, primarily at the N4 position of the piperazine ring. This position serves as a versatile anchor point for attaching various linkers and terminal functional groups, allowing for the systematic exploration of chemical space to fine-tune pharmacological activity.
Caption: The core this compound scaffold.
Navigating the Structure-Activity Relationship (SAR) Landscape
Systematic modification of the core structure is essential to optimize potency, selectivity, and pharmacokinetic properties. The SAR for this class is well-documented, providing a rational basis for analog design.
The Role of the Phenyl Ring Substituents
While the 3-chloro, 4-fluoro pattern is an excellent starting point, further modifications can be explored. SAR studies have shown that:
-
Ortho-Position: Substitution at the ortho-position (adjacent to the piperazine) with a group that has a negative electrostatic potential is often favorable for affinity at both serotonin (5-HT) and adrenergic (α1) receptors.[5]
-
Meta-Position: This position is critical for modulating selectivity between different receptor subtypes. For instance, the 5-HT1A receptor can accommodate bulkier substituents at this position compared to the α1 receptor.[5]
-
Bioisosteric Replacement: Replacing the chlorine atom with other electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can significantly impact lipophilicity and receptor interactions, sometimes improving activity against mycobacterial strains, for example.[6]
The N4-Substituent: The Key to Pharmacological Diversity
The most fruitful modifications involve derivatization of the N4-piperazine nitrogen. A flexible aliphatic chain of varying length is typically used to connect the core to a second terminal pharmacophore.[7] This "long-chain arylpiperazine" model is the foundation for numerous CNS drugs.[1][2]
| Structural Modification at N4 | Rationale & Causality | Typical Outcome / Drug Class |
| Short Alkyl Chain + Imide/Hydantoin | The terminal heterocyclic group provides specific hydrogen bonding interactions within the receptor binding pocket. The linker length (typically 2-4 carbons) is crucial for optimal positioning. | Anxiolytics (e.g., Buspirone), 5-HT1A/α1 Ligands.[4] |
| Long Alkyl Chain + Complex Heterocycle | The extended linker allows the terminal moiety to reach a secondary binding pocket, often leading to a unique "molecular switch" mechanism of action (e.g., partial agonism). | Atypical Antipsychotics (e.g., Aripiprazole, Lurasidone).[1] |
| Alkyl Chain + Phenylketone | The phenylethanone moiety can confer potent analgesic activities, with the substitution pattern on the terminal phenyl ring fine-tuning efficacy and side effects. | Analgesics for Neuropathic Pain.[8] |
| Direct linkage to another Aromatic System | This creates a more rigid structure, often used to target different biological systems. For example, linking to a pyrimidine for kinase inhibition. | Kinase Inhibitors for Oncology.[9] |
Causality Insight: The choice of linker length is a critical experimental decision. A shorter linker (2-3 carbons) often favors higher affinity for serotonin receptors, while a longer linker (4-5 carbons) can introduce affinity for dopamine D2 receptors, shifting the pharmacological profile from anxiolytic/antidepressant to antipsychotic. This is because the dopamine receptor binding pocket is often deeper, requiring a longer "reach" from the core arylpiperazine moiety.
Synthetic Strategies for Analog Generation
The generation of a diverse library of analogs is predicated on robust and reliable synthetic protocols. The trustworthiness of any discovery campaign rests on the ability to consistently produce the desired compounds with high purity.
Primary Synthesis Workflow: N-Alkylation
The most common and straightforward approach is the N-alkylation of the this compound core with a suitable electrophile.
Caption: General workflow for N-alkylation of the piperazine core.
Self-Validating Experimental Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (20 mL per mmol of piperazine) is added a mild base, such as potassium carbonate (K₂CO₃, 1.2 eq).
-
Reaction Initiation: The appropriate alkylating agent (e.g., a chloroalkyl or bromoalkyl derivative, 1.1 eq) is added to the mixture.[1] The causality for using a slight excess of the alkylating agent is to drive the reaction to completion, while the base is essential to deprotonate the piperazine N4-H, making it nucleophilic.
-
Reaction Monitoring: The mixture is heated to reflux (approx. 82°C for acetonitrile) and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The self-validating step here is observing the disappearance of the starting piperazine spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification and Characterization: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final compound are validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Alternative Strategy: Building the Core
Protocol: Synthesis from 3-Chloro-4-fluoroaniline
-
Cyclization: 3-Chloro-4-fluoroaniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether.[10][11]
-
Mechanism: This reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen first displaces one chloride, and the resulting secondary amine then cyclizes to displace the second chloride, forming the piperazine ring.
-
Purification: The resulting arylpiperazine hydrochloride salt is typically isolated and can be used directly or neutralized to the free base for subsequent N-alkylation as described above.
Biological Evaluation: A Tiered Approach
Once a library of analogs is synthesized, a systematic biological evaluation is required to identify promising candidates. This process is typically structured as a screening cascade.
Caption: A typical tiered screening cascade for drug discovery.
Methodology: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) for binding to membranes prepared from cells expressing the target receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for the target.[1]
Future Directions and Conclusion
The this compound scaffold remains a remarkably fertile ground for drug discovery. While its utility in CNS disorders is well-established, new opportunities are emerging. Recent studies have highlighted the potential of arylpiperazine derivatives as anti-proliferative agents in various cancer cell lines, acting on targets such as the androgen receptor or serotonergic pathways implicated in tumor growth.[7][12] Furthermore, novel applications in treating neuropathic pain[8] and even as acaricidal agents[10][11] demonstrate the scaffold's incredible versatility.
Future research will likely focus on:
-
Novel Terminal Groups: Designing and synthesizing analogs with unique and complex terminal moieties to engage novel biological targets or achieve unprecedented selectivity.
-
Conformationally Restricted Analogs: Introducing rigidity into the linker or piperazine ring to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.
-
Application to New Therapeutic Areas: Systematically screening arylpiperazine libraries against new targets in oncology, inflammation, and infectious diseases.
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toxicological profile of 1-(3-Chloro-4-fluorophenyl)piperazine
An In-depth Technical Guide to the Toxicological Profile of 1-(3-Chloro-4-fluorophenyl)piperazine
Introduction
This compound (3,4-CFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group, and various substitutions on either ring structure give rise to a wide array of pharmacologically active compounds.[2] While some phenylpiperazine derivatives have been developed as therapeutic agents, particularly for neuropsychiatric disorders, many others have emerged as designer drugs of abuse.[3][4] 3,4-CFPP has been identified in illicit drug markets, highlighting the need for a comprehensive understanding of its toxicological profile for researchers, forensic chemists, and drug development professionals.[5]
This guide provides a detailed technical overview of the known and predicted toxicological properties of this compound. Due to the limited specific toxicological data for this particular compound, this profile has been constructed by integrating available information on 3,4-CFPP with data from structurally related arylpiperazines to provide a scientifically grounded assessment of its potential hazards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological profile. These properties influence its absorption, distribution, metabolism, excretion (ADME), and interaction with biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonyms | 3,4-CFP, Kleferein, m-Cl-p-FPP | [1][6][7] |
| CAS Number | 95884-48-3 (hydrochloride) | [7][8] |
| Molecular Formula | C10H12ClFN2 | [6] |
| Molecular Weight | 214.67 g/mol | [6] |
| Appearance | Crystalline solid (hydrochloride salt) | [7] |
| Solubility | Soluble in DMSO and Ethanol (10 mg/ml) | [7] |
Analytical Methodologies
The accurate detection and quantification of this compound in various matrices are crucial for both forensic investigations and research purposes. Several analytical techniques have been established for the identification of piperazine derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the separation and identification of piperazine compounds, including their positional isomers.[9][10] For instance, a GC-MS method has been developed that allows for the simultaneous detection of numerous piperazines and their congeners in street drug samples.[9] Liquid chromatography-mass spectrometry (LC-MS), particularly with time-of-flight (TOF) detectors, offers high resolution and sensitivity for the structural elucidation of new psychoactive substances like 3,4-CFPP.[5]
Protocol: GC-MS Analysis of Arylpiperazines
This protocol is a representative example for the analysis of arylpiperazines in a research or forensic setting.
-
Sample Preparation:
-
For solid samples, dissolve a known quantity in a suitable solvent like methanol.
-
For biological matrices (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering substances.[11]
-
-
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (e.g., Perkin Elmer Clarus Turbomass Gold).[9]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program: An initial oven temperature of 80°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/minute, and a final hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Compare the retention time and mass spectrum of the unknown peak with that of a certified reference standard for this compound.[7] The mass spectrum of 3,4-CFPP is expected to show a molecular ion at m/z 214 with a characteristic chlorine isotope pattern and a base peak at m/z 172, corresponding to the loss of a C2H4N fragment from the piperazine ring.[5]
-
Pharmacokinetics and Metabolism (Predictive)
The metabolism of arylpiperazines primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes.[13][14] Key metabolic pathways for mCPP in rats include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[12] The resulting metabolites are often conjugated with glucuronic acid or sulfate before excretion.[12]
It is also important to note that many piperazine derivatives can inhibit various CYP isoenzymes, such as CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9.[13][14] This raises the potential for drug-drug interactions if 3,4-CFPP is co-ingested with other substances metabolized by these enzymes.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Toxicological Profile
The is largely inferred from its GHS hazard classifications and studies on analogous arylpiperazine compounds.
Acute Toxicity
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed [Warning Acute toxicity, oral][6]
-
Harmful in contact with skin [Warning Acute toxicity, dermal][6]
-
Harmful if inhaled [Warning Acute toxicity, inhalation][6]
-
Causes skin irritation [Warning Skin corrosion/irritation][6]
-
Causes serious eye damage [Danger Serious eye damage/eye irritation][6]
-
May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation][6]
These classifications suggest that acute exposure can lead to local irritation and systemic toxicity. General toxic effects reported for piperazine derivatives include agitation, anxiety, tachycardia, and seizures.[15]
Organ-Specific Toxicity (Evidence from Analogs)
Neurotoxicity
The effects of arylpiperazines on the central nervous system can be complex. Some derivatives have shown neuroprotective properties in preclinical models.[16] Conversely, compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and its derivatives have been shown to induce dopaminergic neurotoxicity through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis.[4] Given that 3,4-CFPP is a psychoactive substance, a thorough evaluation of its neurotoxic potential is warranted.
Cardiovascular Toxicity
The cardiovascular system is a significant target for the toxic effects of piperazine derivatives. Clinical reports on piperazine designer drugs often describe sympathomimetic effects such as hypertension and tachycardia.[17] In vitro studies on cardiomyoblast cells have demonstrated that piperazines can induce cytotoxicity through mitochondrial impairment, leading to decreased intracellular ATP, increased intracellular calcium, and apoptosis.[17] N-phenylpiperazine has been shown to possess complex cardiovascular properties, including adrenergic blocking activity, which can lead to a decrease in blood pressure and heart rate.[18]
Hepatotoxicity
The liver is the primary site of metabolism for arylpiperazines, making it a potential target for toxicity. Quantitative structure-toxicity relationship (QSTR) studies on a series of arylpiperazine derivatives have indicated that increased lipophilicity is positively correlated with hepatotoxicity.[19] Some arylpiperazines have also demonstrated a pro-oxidant effect in rat liver microsomes.[19]
Cytotoxicity
Several studies have investigated the cytotoxic potential of novel N-arylpiperazine derivatives. These compounds have been shown to exhibit cytotoxic activity against various human cancer cell lines, with IC50 values in the micromolar range.[20][21] Interestingly, some of these derivatives showed no significant effect on non-cancerous cells, suggesting a degree of selectivity.[21]
Genotoxicity and Carcinogenicity (Predictive)
There are no specific genotoxicity or carcinogenicity studies available for this compound. The standard battery of genotoxicity tests for pharmaceuticals includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vivo test for chromosomal damage.[22][23]
The presence of a halogenated aromatic ring in the structure of 3,4-CFPP suggests that its potential for genotoxicity should be carefully evaluated. Some nitrosated piperazine derivatives have been shown to be potent genotoxic agents and nasal carcinogens in rats.[24] While there is no nitroso group in 3,4-CFPP, this highlights the importance of assessing the carcinogenic potential of novel piperazine compounds.
Reproductive and Developmental Toxicity (Predictive)
Data on the reproductive and developmental toxicity of this compound are also lacking. Standardized testing protocols, such as those outlined by the National Toxicology Program (NTP), are used to assess the potential of chemical agents to affect reproduction and development in laboratory animals.[25] These studies are crucial for characterizing the full toxicological profile of any new chemical entity.
In Vitro Toxicology Screening Workflow
A tiered approach to in vitro toxicity screening can provide valuable information on the potential hazards of a novel compound like this compound early in the evaluation process.
Caption: A tiered workflow for in vitro toxicological screening.
Protocol: In Vitro Cytotoxicity Assessment using HepG2 Cells
This protocol outlines a general procedure for assessing the basal cytotoxicity of a test compound in a human liver cell line.[26]
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.
-
-
Compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in cell culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Replace the culture medium in the 96-well plate with the medium containing the test compound. Include vehicle control wells (medium with solvent) and untreated control wells.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Conclusion
The , while not extensively studied directly, can be inferred from its chemical structure, GHS hazard classifications, and a wealth of data on related arylpiperazine compounds. The available evidence suggests that this compound poses a risk of acute toxicity upon ingestion, inhalation, or dermal contact, and is a skin and eye irritant. Furthermore, based on analog data, there is a potential for significant organ-specific toxicity, particularly affecting the cardiovascular, nervous, and hepatic systems. The possibility of genotoxicity and reproductive toxicity cannot be ruled out and requires experimental investigation. The analytical methods and in vitro screening protocols described in this guide provide a framework for the further characterization of the toxicological risks associated with this compound and other emerging designer drugs.
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1-(3-Chloro-4-fluorophenyl)piperazine (CFPP): A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(3-Chloro-4-fluorophenyl)piperazine, commonly known as CFPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals. First identified in Poland in 2019, CFPP has emerged as a designer drug, a substance structurally and pharmacologically similar to controlled substances, designed to circumvent existing drug laws.[1] This guide provides a comprehensive technical overview of CFPP, intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The document will delve into the plausible synthetic pathways, predicted pharmacological and toxicological profiles based on analogous compounds, established analytical methodologies for detection, and the complex legal landscape surrounding such novel psychoactive substances (NPS).
Introduction: The Emergence of a Novel Psychoactive Substance
The landscape of recreational drug use is in a constant state of flux, largely driven by the clandestine synthesis of novel psychoactive substances (NPS). These "designer drugs" are often structural analogues of well-known illicit substances, created to mimic their effects while temporarily evading legal control.[2][3] this compound (CFPP) is a recent addition to this ever-expanding catalog of designer drugs, having been first officially reported in 2019.[1] As a member of the phenylpiperazine class, CFPP joins a group of compounds known for their diverse psychoactive effects, which can range from stimulant to hallucinogenic.[4]
The primary challenge for the scientific and regulatory communities is the profound lack of rigorous scientific data for newly emerging compounds like CFPP. This technical guide aims to bridge this knowledge gap by synthesizing available information on closely related analogues and applying fundamental principles of medicinal chemistry, pharmacology, and analytical science to provide a detailed and actionable resource.
Chemical Synthesis of this compound
While specific clandestine synthesis methods for CFPP are not publicly documented, its structure as an N-arylpiperazine suggests two primary and well-established synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .
Plausible Synthetic Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[5][6] For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups.[5] In the case of CFPP synthesis, the fluorine and chlorine atoms on the phenyl ring, particularly the fluorine, serve as activating groups and potential leaving groups.
Step-by-Step SNAr Protocol:
-
Reactant Preparation: 1,2-dichloro-4-fluorobenzene and piperazine are the primary reactants. Piperazine is a readily available and inexpensive starting material.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is required to deprotonate the piperazine and act as a scavenger for the hydrogen halide byproduct. The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, to overcome the activation energy barrier.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed to remove inorganic salts and the solvent is evaporated. The crude product is then purified, commonly by column chromatography or recrystallization, to yield pure this compound.
Causality of Experimental Choices:
-
The choice of a polar aprotic solvent is crucial for SNAr reactions as it solvates the cation of the base while leaving the anion (the active nucleophile) more reactive.
-
Heating is necessary due to the inherent stability of the aromatic ring, which requires significant energy input to undergo substitution.
-
The use of a base is essential to generate the free amine form of piperazine, which is the active nucleophile, and to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Figure 1: Proposed Nucleophilic Aromatic Substitution (SNAr) synthesis of CFPP.
Plausible Synthetic Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method is often preferred for its milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.[9][10]
Step-by-Step Buchwald-Hartwig Amination Protocol:
-
Reactant and Catalyst Preparation: The reactants are 1-bromo-3-chloro-4-fluorobenzene and piperazine. A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (Pd(OAc)2), is used in combination with a phosphine ligand, for instance, (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
-
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation of the palladium catalyst. A non-polar aprotic solvent like toluene or dioxane is typically used. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the piperazine. The reaction is generally heated, although modern catalyst systems can sometimes facilitate the reaction at room temperature.
-
Work-up and Purification: The work-up procedure is similar to that of the SNAr reaction. The reaction mixture is filtered to remove the palladium catalyst, and the filtrate is washed and concentrated. The crude product is then purified by column chromatography.
Causality of Experimental Choices:
-
The palladium catalyst is the cornerstone of this reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
The phosphine ligand is critical for stabilizing the palladium catalyst, preventing its decomposition, and influencing its reactivity and selectivity.
-
An inert atmosphere is mandatory to protect the sensitive palladium(0) catalyst from oxidation, which would render it inactive.
-
A strong, non-nucleophilic base is used to deprotonate the amine without competing in the coupling reaction.
Figure 2: Proposed Buchwald-Hartwig amination synthesis of CFPP.
Pharmacology and Toxicology (Predicted)
Due to its recent emergence, there is a significant lack of published in vivo and in vitro pharmacological and toxicological data specifically for CFPP. Therefore, its effects must be inferred from the known properties of structurally similar phenylpiperazine derivatives, such as meta-chlorophenylpiperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
Predicted Mechanism of Action
Phenylpiperazine compounds are known to interact with various neurotransmitter systems in the central nervous system (CNS), primarily the serotonergic and dopaminergic systems.[4][11]
-
Serotonergic Activity: Many phenylpiperazines act as agonists or partial agonists at various serotonin (5-HT) receptor subtypes.[12] It is highly probable that CFPP interacts with 5-HT1A, 5-HT2A, and 5-HT2C receptors, which could lead to a range of effects including anxiogenic or anxiolytic responses, and potential hallucinogenic properties.[13]
-
Dopaminergic and Noradrenergic Activity: Some piperazine derivatives also affect dopamine (DA) and norepinephrine (NE) transporters, leading to stimulant-like effects by increasing the synaptic concentrations of these neurotransmitters.[4] The potency of CFPP at these transporters is currently unknown but would significantly influence its psychoactive profile.
| Compound | Primary Mechanism of Action | Reported Effects |
| mCPP | Serotonin receptor agonist[12] | Anxiogenic, stimulant[4] |
| TFMPP | Serotonin releasing agent, 5-HT receptor agonist | Stimulant, mild hallucinogenic[14] |
| BZP | Dopamine and norepinephrine releasing agent | Stimulant[4] |
| CFPP (Predicted) | Likely serotonin and/or dopamine receptor agonist/releasing agent | Predicted to have stimulant and potentially mild hallucinogenic effects |
Table 1: Comparison of the primary mechanisms of action and reported effects of selected phenylpiperazine derivatives.
Predicted Pharmacokinetics
The pharmacokinetic profile of CFPP is also uncharacterized. Based on related compounds, it is expected to be readily absorbed after oral administration, with metabolism occurring primarily in the liver via cytochrome P450 (CYP450) enzymes.[11] Potential metabolic pathways include hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[15] The metabolites would then likely be excreted in the urine.
Predicted Toxicology
The toxicological profile of CFPP is unknown. However, based on other piperazine derivatives, potential adverse effects could include:[11]
-
Cardiovascular: Tachycardia, hypertension, palpitations.
-
Neurological: Agitation, anxiety, paranoia, seizures, headaches.[11]
-
Gastrointestinal: Nausea, vomiting.
-
Psychological: Dissociative states, hallucinations.[14]
Given the potential for interaction with multiple neurotransmitter systems, there is a significant risk of serotonin syndrome, especially when co-ingested with other serotonergic drugs. Serotonin syndrome is a potentially life-threatening condition characterized by a triad of symptoms: autonomic dysfunction, neuromuscular excitation, and altered mental status.
Analytical Methodologies for Detection
The unambiguous identification of CFPP in seized materials and biological samples is crucial for law enforcement and clinical toxicology. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds.[15][16]
Step-by-Step GC-MS Protocol:
-
Sample Preparation: For seized powders or tablets, a simple dissolution in an organic solvent (e.g., methanol or acetonitrile) is sufficient. For biological samples like urine or blood, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte from the complex matrix.
-
Chromatographic Separation: The sample extract is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, is typically used.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum is a chemical fingerprint of the molecule.
Expected Mass Spectrum of CFPP:
The mass spectrum of CFPP would be expected to show a molecular ion peak (M+) at m/z 214, corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the piperazine ring.
| m/z (predicted) | Proposed Fragment |
| 214 | Molecular ion [C10H12ClFN2]+ |
| 172 | [M - C2H4N]+ |
| 145 | [ClFC6H3N]+ |
| 56 | [C3H6N]+ |
Table 2: Predicted major fragment ions for CFPP in electron ionization mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and is particularly well-suited for the analysis of non-volatile or thermally labile compounds in complex biological matrices.[17]
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation: Similar to GC-MS, sample preparation involves extraction and clean-up. Protein precipitation is a common and rapid method for blood samples.
-
Chromatographic Separation: The sample is separated using a reverse-phase high-performance liquid chromatography (HPLC) column (e.g., C18). A mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to elute the analytes.
-
Tandem Mass Spectrometric Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of CFPP ([M+H]+ at m/z 215) is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification and confirmation.
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forensic analysis of 1-(3-Chloro-4-fluorophenyl)piperazine
An In-Depth Technical Guide to the Forensic Analysis of 1-(3-Chloro-4-fluorophenyl)piperazine (CFP)
Executive Summary
This technical guide provides a comprehensive framework for the (CFP), an emerging synthetic compound in the class of phenylpiperazine designer drugs. First identified in Poland in 2019, CFP represents a continuing challenge for forensic laboratories tasked with the identification of novel psychoactive substances (NPS).[1] This document outlines the essential chemical and physical properties of CFP, details robust analytical workflows from sample receipt to final confirmation, and offers insights into the interpretation of analytical data. The methodologies described herein are grounded in established forensic principles and are designed to provide scientifically sound and defensible results for researchers, scientists, and drug development professionals.
Introduction: The Rise of Substituted Piperazines
The landscape of NPS is characterized by the rapid emergence of substances designed to mimic the effects of controlled drugs while circumventing existing legislation. Substituted piperazine derivatives gained popularity as alternatives to illicit drugs like 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and amphetamines.[2][3] Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (m-CPP) have been widely reported in seized drug materials.[3]
This compound, also known as 3,4-CFPP or Kleferein, is a psychoactive drug of the phenylpiperazine class.[1] Its structure, featuring a piperazine ring substituted with a 3-chloro-4-fluorophenyl group, places it squarely within this class of compounds, which are known to possess stimulant and hallucinogenic properties, primarily through interaction with serotonergic systems.[2][4] The forensic imperative is to develop and validate reliable methods for the unambiguous identification and quantification of such compounds in diverse and complex matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][5] |
| Common Synonyms | 3,4-CFP, 3,4-CFPP, m-Cl-p-FPP, Kleferein | [1][6] |
| CAS Number | 827614-46-0 (free base) | [1] |
| Molecular Formula | C₁₀H₁₂ClFN₂ | [1][5][7] |
| Molecular Weight | 214.67 g/mol | [1][5][7] |
| Monoisotopic Mass | 214.0673042 Da | [5] |
A Strategic Analytical Workflow
A robust analytical strategy is paramount for the reliable identification of NPS. The workflow must be logical, starting with presumptive and screening techniques and progressing to highly specific confirmatory methods. This multi-tiered approach ensures both efficiency and accuracy, minimizing the potential for misidentification.
Figure 1: High-level forensic workflow for the analysis of novel psychoactive substances like CFP.
Sample Preparation: The Crucial First Step
The goal of sample preparation is to isolate CFP from matrix interferences, thereby enhancing the sensitivity and reliability of the subsequent analysis. The choice of technique is matrix-dependent.
Solid Materials (Powders, Tablets)
For seized powders or tablets, a straightforward solvent extraction is typically sufficient.
Protocol 3.1.1: Solvent Extraction of Solid Samples
-
Homogenize the sample material.
-
Accurately weigh ~10 mg of the sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol. For quantitative analysis, add an appropriate internal standard at this stage.
-
Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
Biological Matrices (Urine, Blood)
Biological samples necessitate a more rigorous cleanup. Solid-Phase Extraction (SPE) is the preferred method due to its efficiency and selectivity.
Protocol 3.2.1: Mixed-Mode Cation Exchange SPE for Biological Fluids
-
Causality: Piperazines are basic compounds and will be protonated at a neutral or slightly acidic pH. A mixed-mode cation exchange sorbent leverages both reverse-phase and ion-exchange mechanisms to strongly retain the analyte while allowing for stringent washing steps to remove endogenous interferences.
-
Pre-treatment: To 1 mL of sample (urine or plasma), add 2 mL of a 100 mM phosphate buffer (pH 6.0) and an appropriate deuterated internal standard. Vortex to mix.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg/3 mL) sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (~1 mL/min).
-
Wash Steps:
-
Wash 1: 3 mL of deionized water to remove salts.
-
Wash 2: 3 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash 3: 3 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge thoroughly under high vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the ion-exchange sites, releasing the analyte.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Confirmatory Analytical Techniques
Confirmation requires techniques that provide structural information, with mass spectrometry coupled to chromatography being the gold standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds. While direct analysis of some piperazines is possible, derivatization can improve peak shape and mass spectral characteristics.[2] However, for initial screening, an underivatized method is often preferred for its speed.
Protocol 4.1.1: GC-EI-MS Analysis
-
Instrumentation: A GC system coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
-
GC Column: A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
-
Injector: 260°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: EI at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
Expected Mass Spectrum: The EI mass spectrum of CFP is characterized by fragmentation of the piperazine ring. Key expected ions include the molecular ion (m/z 214), the chlorofluorophenyl cation (m/z 129), and fragments indicative of the piperazine moiety (e.g., m/z 56).[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for polar, non-volatile compounds like CFP, making it the method of choice for analysis in biological matrices.[2]
Figure 2: Detailed workflow of LC-MS/MS analysis for CFP, from injection to detection.
Protocol 4.2.1: LC-ESI-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF).
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Precursor Ion: The protonated molecule [M+H]⁺ at m/z 215.1.[8]
-
Product Ions: Determined by infusing a standard and performing a product ion scan. Transitions should be selected for both quantification (quantifier) and confirmation (qualifier).
-
Table 2: Example MRM Method for CFP Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |
| CFP | 215.1 | To be determined | To be determined | 50 | To be determined |
| CFP-d4 (IS) | 219.1 | To be determined | To be determined | 50 | To be determined |
| Note: Product ions and collision energies must be optimized empirically using a certified reference standard. |
Metabolism and Toxicological Considerations
While specific metabolism studies on CFP are limited, data from the closely related m-CPP can provide valuable insights. Metabolism of m-CPP involves hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9] Therefore, analytical methods targeting potential hydroxylated metabolites of CFP in biological samples are recommended for a comprehensive toxicological investigation.[9] Furthermore, various piperazine derivatives have been shown to be potent inhibitors of cytochrome P450 (CYP) enzymes, indicating a potential for drug-drug interactions.[10][11]
Conclusion and Future Outlook
The is readily achievable through the application of standard, validated analytical chemistry techniques. The combination of a robust sample preparation method, such as mixed-mode SPE, with confirmatory analysis by GC-MS and LC-MS/MS provides a scientifically defensible workflow for the identification and quantification of this compound. As the NPS landscape continues to evolve, it is imperative for the forensic community to remain proactive in developing and sharing analytical data and methodologies for new synthetic drugs like CFP.
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Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (Grant Number 2011-DN-BX-K530). National Institute of Justice. Available at: [Link]
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Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of. (2008). GTFCh Symposium. Available at: [Link]
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Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
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Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology. Available at: [Link]
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An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)piperazine Hydrochloride (CAS Number: 95884-48-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride, also known as 3,4-CFPP or m-Cl-p-FPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1][2] Initially explored for its potential neuropharmacological properties, it has more recently been identified as a new psychoactive substance (NPS), leading to its primary application in forensic and research settings as an analytical reference standard.[2][3] This guide provides a comprehensive overview of the available technical information on this compound hydrochloride, including its properties, synthesis, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound hydrochloride are summarized in the table below. The data for the closely related compound, m-chlorophenylpiperazine (mCPP), is also included for comparative purposes.
| Property | This compound hydrochloride | m-chlorophenylpiperazine hydrochloride |
| CAS Number | 95884-48-3[2] | 13078-15-4[4] |
| Molecular Formula | C₁₀H₁₃Cl₂FN₂[5] | C₁₀H₁₄Cl₂N₂[6] |
| Molecular Weight | 251.13 g/mol [5] | 233.14 g/mol [6] |
| Appearance | Crystalline solid[2] | White to off-white crystalline powder[6] |
| Melting Point | Not explicitly reported; likely similar to mCPP HCl | 210-214 °C (decomposes)[7] |
| Solubility | Soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL)[2] | Soluble in water, ethanol, and methanol[6] |
| pKa | Not explicitly reported; piperazine has pKa values of 5.35 and 9.73[8] | Not explicitly reported |
| Purity | ≥98%[2] | ≥98%[6] |
Synthesis
A plausible synthetic pathway involves the following key steps:
-
Formation of a Piperazine Precursor: A common starting point is the reaction of diethanolamine with a chlorinating agent like thionyl chloride to form bis(2-chloroethyl)amine hydrochloride.[1]
-
N-Arylation: The bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloro-4-fluoroaniline. This reaction, typically carried out in a suitable solvent such as xylene at elevated temperatures, results in the formation of the this compound free base.[1]
-
Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the base in an organic solvent (e.g., isopropanol) with a solution of hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration and dried.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound HCl.
Mechanism of Action
The primary pharmacological activity of this compound hydrochloride is believed to be mediated through its interaction with the serotonergic system. Phenylpiperazine derivatives are well-known for their affinity for various serotonin (5-HT) receptor subtypes.[4]
Based on data from its close analog, m-chlorophenylpiperazine (mCPP), it is highly probable that this compound hydrochloride acts as an agonist at multiple 5-HT receptors. mCPP has been shown to be a non-selective serotonin agonist with affinity for 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors.[11] The functional outcome of this multi-receptor activation can be complex, leading to a range of physiological and behavioral effects.
Furthermore, there is evidence to suggest that mCPP also interacts with the serotonin transporter (SERT), potentially inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[3] This dual action as a receptor agonist and a potential reuptake inhibitor contributes to the compound's overall serotonergic effects.
Some studies have also indicated that certain piperazine derivatives possess tyrosinase inhibitory activity.[12] While this has been reported for compounds with similar structures, the specific activity of this compound hydrochloride as a tyrosinase inhibitor requires further investigation.
Proposed Serotonergic Mechanism of Action:
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound hydrochloride is a valuable tool for researchers in the fields of neuropharmacology, forensic science, and drug development. Its primary mechanism of action appears to be through the modulation of the serotonergic system, likely acting as a non-selective agonist at multiple 5-HT receptor subtypes and potentially inhibiting the serotonin transporter. While detailed pharmacokinetic and toxicological data for this specific compound are limited, information from its close analog, mCPP, provides a strong basis for understanding its likely properties. The synthetic routes established for related phenylpiperazines offer a clear path for its laboratory-scale production. As a research chemical, its utility in well-defined experimental protocols, such as radioligand binding assays, allows for the further characterization of its pharmacological profile and its use as a reference standard in the identification of new psychoactive substances.
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3-Chloro-4-fluorophenylpiperazine. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]
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1-(3-Chlorophenyl)piperazine hydrochloride. Industrial Chemicals. Accessed January 8, 2026. [Link]
- Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108.
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3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. GSRS. Accessed January 8, 2026. [Link]
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- Mauri MC, Volonteri LS, Colasurdo A, et al. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. J Anal Toxicol. 2003;27(8):560-568.
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Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 8, 2026. [Link]
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Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem. Accessed January 8, 2026. [Link]
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Radioligand binding assays & fluorescence polarization. Sygnature Discovery. Accessed January 8, 2026. [Link]
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1-(3-Chlorophenyl)piperazine. PubChem. Accessed January 8, 2026. [Link]
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The Structure-Activity Relationship of 3,4-dichloro-N-[1-(dimethylamino)cyclohexylmethyl]benzamide (3,4-CFP): A Technical Guide for Drug Development Professionals
Introduction
In the landscape of opioid research, the quest for potent analgesics with favorable safety profiles is a continuous endeavor. Among the myriad of synthetic opioids, 3,4-dichloro-N-[1-(dimethylamino)cyclohexylmethyl]benzamide, colloquially known as 3,4-CFP or AH-7921, has emerged as a compound of significant interest. Initially synthesized in the 1970s, its recent re-emergence in non-clinical settings has reignited scientific curiosity into its pharmacological profile.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3,4-CFP, offering a crucial resource for researchers, scientists, and drug development professionals. Our focus will be on elucidating the molecular features that govern its interaction with opioid receptors and its consequent biological activity, thereby providing a foundational understanding for the rational design of novel analgesics.
Core Molecular Scaffold and Pharmacological Profile of 3,4-CFP
3,4-CFP is a synthetic opioid belonging to the N-substituted cyclohexylmethylbenzamide class.[1][2] Its chemical structure is characterized by a 3,4-dichlorinated phenyl ring attached to a benzamide linker, which in turn is connected to a 1-(dimethylamino)cyclohexylmethyl moiety. This unique arrangement of functional groups bestows upon it a distinct pharmacological profile, primarily acting as a potent agonist at the µ-opioid receptor (MOR) and to a lesser extent, the κ-opioid receptor (KOR).[1][3]
Initial in vivo studies in animal models revealed that 3,4-CFP exhibits analgesic potency comparable to that of morphine.[1][3] For instance, in the phenylquinone-induced writhing test in mice, 3,4-CFP demonstrated an ED50 (the dose effective in 50% of the population) of 0.55 mg/kg, which is in the same range as morphine.[1][3] This potent analgesic effect is a key driver for understanding its SAR, as modifications to its core structure can dramatically alter its efficacy and receptor selectivity.
Deconstructing the Structure-Activity Relationship
The biological activity of 3,4-CFP is a direct consequence of the interplay between its distinct structural components. Understanding the contribution of each moiety is paramount for predicting the pharmacological outcomes of novel analogs.
The 3,4-Dichlorobenzamide Moiety: A Key Determinant of Affinity
The 3,4-dichlorinated phenyl ring is a critical feature for high-affinity binding to opioid receptors. The electron-withdrawing nature of the chlorine atoms and their specific positioning on the aromatic ring are thought to enhance the interaction with the receptor's binding pocket.
Studies on related benzamide opioids have shown that the presence and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity. While specific SAR studies on a wide range of 3,4-CFP analogs with varied substitutions on the phenyl ring are limited in the public domain, the consistent presence of the 3,4-dichloro substitution in potent analogs suggests its importance.
The Cyclohexyl Ring: A Scaffold for Optimal Conformation
The cyclohexyl ring serves as a rigid scaffold that orients the pharmacophoric elements—the dimethylamino group and the benzamide moiety—in a spatially favorable conformation for receptor binding. The stereochemistry of this ring and its substituents can have a profound impact on activity.
A pivotal study on a trans-4-phenyl substituted analog of AH-7921 provides valuable insight into the SAR of the cyclohexyl ring. This analog demonstrated high affinity for both µ-opioid (Ki = 60 nM) and κ-opioid receptors (Ki = 34 nM), indicating that substitution at the 4-position of the cyclohexyl ring is well-tolerated and can even enhance binding affinity at the KOR.[4] This suggests that this region of the molecule may be amenable to further modification to fine-tune receptor selectivity.
The N,N-Dimethylamino Group: The Protonatable "Address" for Opioid Receptors
The tertiary amine of the N,N-dimethylamino group is a crucial pharmacophoric element. At physiological pH, this group is protonated, forming a cationic center that is believed to interact with an anionic residue, such as aspartic acid, in the binding pocket of opioid receptors. This ionic interaction is a hallmark of many opioid ligands and is a key contributor to their binding affinity.
Structure-activity relationship studies on related compounds have consistently shown that modifications to this amine group can drastically alter potency. For instance, converting the tertiary amine to a secondary or primary amine, or altering the size of the alkyl substituents, can lead to a significant loss of activity.
Quantitative Analysis of Receptor Interaction and Functional Activity
A thorough understanding of the SAR of 3,4-CFP necessitates a quantitative assessment of its interaction with opioid receptors and its ability to elicit a functional response.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |
| 3,4-CFP (AH-7921) | µ-opioid | 10 | 26.49 ± 11.2 (cAMP assay) | 0.55 (mouse, phenylquinone writhing)[1][3] |
| κ-opioid | 50 | - | ||
| δ-opioid | Low affinity (inferred) | - | ||
| trans-4-phenyl-AH-7921 | µ-opioid | 60[4] | - | Active in acetic acid writhing test[4] |
| κ-opioid | 34[4] | - |
Note: EC50 and in vivo data for the trans-4-phenyl-AH-7921 analog are not available in the cited literature.
Experimental Protocols for SAR Elucidation
The characterization of 3,4-CFP and its analogs relies on a suite of well-established in vitro and in vivo assays. The following protocols provide a framework for the systematic evaluation of novel compounds.
In Vitro Assays
This assay directly measures the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, κ, or δ opioid receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (e.g., 3,4-CFP).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit adenylyl cyclase, a downstream effector of Gi/o-coupled receptors like opioid receptors.
Protocol:
-
Cell Culture: Culture cells expressing the opioid receptor of interest.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound to determine the EC50 value.
In Vivo Assay
This assay assesses the analgesic effect of a compound by measuring the latency of a thermal nociceptive response in rodents.
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Compound Administration: Administer the test compound via a suitable route (e.g., subcutaneous injection).
-
Hot Plate Test: At a predetermined time after compound administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: Record the time it takes for the animal to exhibit a nociceptive response (e.g., paw licking, jumping).
-
Data Analysis: Compare the response latencies of the treated animals to those of a vehicle-treated control group to determine the analgesic effect.
Signaling Pathways and Mechanism of Action
As a mixed µ/κ-opioid agonist, 3,4-CFP elicits its effects through the activation of G-protein coupled receptors (GPCRs). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Caption: Signaling pathway of 3,4-CFP via µ/κ-opioid receptors.
The primary mechanism involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cAMP levels. Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx, which collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.
Conclusion and Future Directions
The structure-activity relationship of 3,4-CFP provides a compelling framework for the design of novel synthetic opioids. The 3,4-dichlorobenzamide moiety, the cyclohexyl scaffold, and the N,N-dimethylamino group are all critical determinants of its potent µ- and κ-opioid receptor agonism. The quantitative data and experimental protocols presented in this guide offer a robust starting point for medicinal chemists and pharmacologists to explore the chemical space around this scaffold.
Future research should focus on a more systematic exploration of substitutions on both the phenyl and cyclohexyl rings to delineate the structural requirements for enhanced receptor selectivity, particularly for achieving a more favorable balance between µ- and κ-opioid receptor activity. The development of analogs with improved metabolic stability and reduced off-target effects will be crucial for translating the potent analgesic properties of this chemical class into viable therapeutic candidates.
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Wilde, M., Otte, L., Grafinger, K. E., & Auwärter, V. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐47700, isopropyl U‐47700, U‐49900, U‐47931E, N‐methyl U‐47931E, U‐51754, U‐48520 and U‐48800. Drug Testing and Analysis, 14(5), 834–845. [Link]
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Methodological & Application
Application Notes for Behavioral Analysis of 1-(3-Chloro-4-fluorophenyl)piperazine
A Technical Guide for Preclinical Neuropharmacology Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the preclinical behavioral evaluation of 1-(3-Chloro-4-fluorophenyl)piperazine, a compound of the phenylpiperazine class. Phenylpiperazines are notable for their diverse interactions with central nervous system targets, including serotonin and dopamine receptors. This guide offers detailed, field-tested protocols for assessing the anxiolytic-like, antidepressant-like, and cognitive-modulating potential of this compound in rodent models. The methodologies are designed to ensure scientific rigor, reproducibility, and ethical compliance, providing a solid foundation for characterizing the compound's neuropharmacological profile.
Scientific Foundation & Rationale
This compound is a member of the phenylpiperazine family, a chemical class that forms the backbone of numerous psychoactive drugs, including the antidepressant trazodone.[1][2][3] The therapeutic effects of these compounds are often mediated by their activity at serotonergic and dopaminergic receptors.[4][5][6] Specifically, many phenylpiperazine derivatives show affinity for 5-HT1A, 5-HT2A, and dopamine D2/D3 receptors, which are critically involved in the regulation of mood, anxiety, and cognition.[4][5][7][8]
While this compound itself has been identified as a designer drug, its formal pharmacological profile is not extensively documented in peer-reviewed literature.[9] Therefore, a systematic behavioral screening is warranted to elucidate its potential effects. This guide outlines a battery of core behavioral assays to probe its activity in three key CNS domains: anxiety, depression, and memory. The protocols are established industry standards, validated for their sensitivity to pharmacological manipulation.
Compound Formulation and Administration Protocol
The formulation and route of administration are critical variables that can significantly impact experimental outcomes. A consistent and validated protocol is essential for reproducibility.
2.1. Vehicle Selection & Solubilization
-
Objective: To prepare a sterile, physiologically compatible solution of this compound for in vivo administration. The compound is often supplied as a hydrochloride salt, which typically enhances aqueous solubility.[10][11]
-
Step-by-Step Protocol:
-
Primary Vehicle: Attempt to dissolve the compound in sterile 0.9% saline to the highest required concentration.
-
Mechanical Assistance: If solubility is poor, use a vortex mixer followed by bath sonication for 10-15 minutes.
-
Co-Solvent System (If Necessary): If the compound fails to dissolve completely, a standard alternative vehicle is a mixture of Tween 80 and saline, or DMSO, Tween 80, and saline. A common formulation is:
-
5-10% DMSO
-
5-10% Tween 80
-
80-90% Sterile 0.9% Saline
-
-
Preparation: First, dissolve the compound in DMSO. Second, add the Tween 80 and vortex thoroughly. Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
Control Group: The vehicle control group must receive the exact same formulation, including any co-solvents, as the drug-treated groups.
-
2.2. Dosing and Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is recommended for initial screening due to its reliability and rapid systemic absorption.
-
Dose-Finding Study: A preliminary dose-response study is crucial to identify a behaviorally active, non-sedating dose range.
Table 1: Example Dose-Response Study Design
| Group | Treatment | Dose Range (mg/kg, i.p.) | Primary Purpose |
| 1 | Vehicle | 0 | Establish baseline performance and control for injection stress. |
| 2 | This compound | 1 - 5 | Assess for threshold anxiolytic or antidepressant-like effects. |
| 3 | This compound | 5 - 10 | Evaluate mid-range dose efficacy. |
| 4 | This compound | 10 - 20 | Test for maximal efficacy and observe for potential sedative or toxic effects. |
| 5 | Positive Control | Assay-dependent | Validate the sensitivity and accuracy of the behavioral assay. |
-
Pre-treatment Time: A 30-minute pre-treatment interval between i.p. injection and the start of behavioral testing is a standard starting point. This should be optimized based on pharmacokinetic data if available.
Core Behavioral Screening Workflow
A structured workflow is essential for efficient and reliable screening. The following diagram illustrates the logical progression from animal preparation to data analysis.
Diagram 1: Preclinical Behavioral Screening Workflow
Caption: A systematic workflow for conducting in vivo behavioral studies.
Detailed Assay Protocols
Elevated Plus Maze (EPM): Assessment of Anxiolytic-Like Activity
-
Principle: This test leverages the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[12][13] Anxiolytic compounds typically increase exploration of the open arms.[12][14]
-
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed by high walls.[13][14]
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the trial.[15]
-
Procedure: a. Administer the compound or vehicle 30 minutes prior to the test. b. Place the mouse in the central square of the maze, facing a closed arm. c. Allow the animal to explore freely for 5 minutes.[14] d. Record the session with an overhead video camera for later analysis.[15]
-
Data Collection:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: A statistically significant increase in the time spent in and/or entries into the open arms, without a concurrent increase in total locomotor activity, is indicative of an anxiolytic-like effect.[16][17][18]
-
Forced Swim Test (FST): Assessment of Antidepressant-Like Activity
-
Principle: This assay is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape attempts and become immobile.[19][20] This immobility is interpreted as a state of behavioral despair, which is reliably reduced by antidepressant drugs.[20][21][22]
-
Step-by-Step Protocol:
-
Apparatus: A transparent cylinder (e.g., 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[19][23]
-
Procedure: a. Administer the compound or vehicle 30-60 minutes prior to the test. b. Gently place the mouse into the water-filled cylinder. c. The test duration is typically 6 minutes.[21][23]
-
Data Collection:
-
Score the total duration of immobility during the final 4 minutes of the 6-minute test.[23]
-
Immobility is defined as the lack of movement other than that required to keep the head above water.
-
-
Interpretation: A significant reduction in immobility time in the drug-treated group compared to the vehicle control suggests an antidepressant-like effect.[4][16]
-
Novel Object Recognition (NOR): Assessment of Recognition Memory
-
Principle: This test capitalizes on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[24][25] It is a valuable tool for assessing learning and memory without external reinforcement or punishment.[25]
-
Step-by-Step Protocol:
-
Apparatus: An open-field arena and a collection of distinct objects that the mouse cannot easily move.
-
Workflow: The test is conducted over two consecutive days.
-
Diagram 2: Novel Object Recognition (NOR) Test Phases
Caption: The sequential phases of the Novel Object Recognition protocol.
Data Analysis and Scientific Integrity
-
Statistical Analysis: For single-dose comparisons against a vehicle, use an independent samples t-test. For multiple-dose studies, use a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test for comparing each dose to the vehicle).
-
Blinding: To prevent experimenter bias, the person conducting the behavioral scoring should be blinded to the treatment conditions.[12]
-
Controls: The inclusion of vehicle and, where appropriate, positive control groups is non-negotiable for a valid study.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in a manner that minimizes animal stress and suffering.
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Application Notes and Protocols for Locomotor Activity Assays with 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Assessing a Novel Phenylpiperazine Derivative
1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) is a psychoactive compound of the phenylpiperazine class.[1] While its specific pharmacological profile is not extensively documented in peer-reviewed literature, its structural similarity to known serotonergic agents, particularly 1-(3-chlorophenyl)piperazine (m-CPP), provides a strong impetus for its characterization. m-CPP, an active metabolite of the antidepressant trazodone, is a well-studied serotonin (5-HT) receptor agonist that exerts significant effects on rodent locomotor activity.[2][3][4][5]
Studies have demonstrated that m-CPP typically suppresses locomotor activity, an effect potentially mediated by its agonist activity at 5-HT1B and 5-HT1C receptors.[6][7] However, the serotonergic system's role in motor control is complex; activation of other receptors, such as 5-HT1A, can increase locomotor activity under certain conditions.[8][9][10] Given that minor structural modifications—like the addition of a fluorine atom in CFPP—can alter receptor affinity and functional activity, it is crucial to empirically determine its behavioral effects.
These application notes provide a comprehensive framework for researchers to design and execute robust locomotor activity assays to characterize the in-vivo effects of CFPP. The protocols are designed to establish a clear, reproducible methodology for assessing both the baseline effects of CFPP on spontaneous locomotion and its potential interactions with other neuroactive compounds.
Part 1: Mechanistic Considerations - The Serotonergic Modulation of Locomotion
The central serotonergic system exerts a complex, often biphasic, influence on locomotor activity, mediated by a diverse family of at least 14 receptor subtypes.[11] Understanding this complexity is key to interpreting data from CFPP studies. The overall effect of a serotonergic agent depends on which receptor subtypes it targets, its affinity for them, and whether it acts as a full or partial agonist.
-
Inhibitory Pathways (5-HT1B, 5-HT2C Receptors): Agonism at 5-HT1B and 5-HT2C receptors is generally associated with a reduction in locomotor activity.[6] These receptors are strategically located in brain regions that control motor output, including the basal ganglia. Activation of these receptors can inhibit dopamine release, a key neurotransmitter for promoting movement, thereby leading to hypoactivity.[12][13] Based on the known effects of the closely related m-CPP, a primary hypothesis is that CFPP may also suppress locomotion via these pathways.[6][7]
-
Facilitatory Pathways (5-HT1A, 5-HT2A Receptors): Conversely, activation of 5-HT1A autoreceptors in the raphe nuclei can lead to a decrease in serotonin release, which paradoxically can disinhibit downstream motor circuits and sometimes increase locomotion.[8][11] Postsynaptic 5-HT1A receptor agonism has also been shown to increase locomotor activity.[8] Furthermore, 5-HT2A receptor antagonism can enhance dopamine release in motor pathways, which is a mechanism used by some newer antipsychotic drugs to mitigate motor side effects.[12]
The following diagram illustrates the hypothesized interplay between key serotonin receptors and the dopaminergic system in modulating locomotor activity.
Caption: Hypothesized serotonergic modulation of locomotor activity by CFPP.
Part 2: Experimental Design and Protocols
A rigorous and standardized protocol is essential for obtaining reliable and interpretable data. The following sections detail the necessary steps for conducting a locomotor activity assay with CFPP.
Protocol 1: Dose-Response Evaluation of CFPP on Spontaneous Locomotor Activity
Objective: To determine the effect of a range of CFPP doses on the spontaneous horizontal and vertical activity of rodents in a novel environment.
Materials:
-
This compound (CFPP)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Rodent subjects (e.g., male Sprague-Dawley rats, 200-250g, or male C57BL/6 mice, 20-25g). Note: Strain differences in response to phenylpiperazines have been observed.[14]
-
Locomotor activity chambers with infrared beam grids (e.g., from Columbus Instruments, Med Associates).[15][16]
-
Syringes and needles for administration (route-dependent, e.g., intraperitoneal - i.p.).
Experimental Workflow:
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Application Notes & Protocols: Characterizing 1-(3-Chloro-4-fluorophenyl)piperazine in Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for characterizing the binding affinity of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a psychoactive compound of the phenylpiperazine class, using in vitro radioligand binding assays.[1][2] Phenylpiperazines are known to interact with a range of monoaminergic targets, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] Given the limited public data on CFPP's specific receptor profile, these protocols are designed to enable researchers to determine its binding affinity (Kᵢ) and selectivity across relevant CNS targets. We detail the principles of competitive binding assays, provide step-by-step protocols for membrane preparation and filtration binding, and outline the necessary data analysis to derive key pharmacological parameters.
Introduction: The Need for Pharmacological Characterization of CFPP
This compound (CFPP) is a synthetic compound belonging to the phenylpiperazine chemical class, which includes numerous pharmacologically active agents.[5] Many compounds in this family exhibit significant affinity for serotonin and dopamine receptors, acting as agonists, antagonists, or reuptake inhibitors.[3][6][7] For instance, the related compound meta-chlorophenylpiperazine (m-CPP) is a known serotonin receptor agonist.[3] The pharmacological profile of CFPP itself is not extensively documented in peer-reviewed literature, making it a crucial candidate for systematic characterization to understand its potential mechanism of action and off-target effects.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity, reproducibility, and robustness.[8][9] These assays directly measure the interaction between a compound and its target protein in a controlled in vitro environment.[10][11] This application note provides the foundational methodology to perform competitive binding experiments to elucidate the receptor binding profile of CFPP.
Principle of the Competitive Radioligand Binding Assay
Competitive binding assays are a fundamental tool used to determine the relative binding affinity (Kᵢ) of an unlabeled test compound (the "competitor," in this case, CFPP).[8][12] The assay relies on the principle of competition between the unlabeled test compound and a radioactively labeled ligand (the "radioligand") for a finite number of receptors in a biological preparation (e.g., cell membrane homogenates).[9]
The core principle is as follows:
-
A fixed concentration of a high-affinity radioligand (typically near its Kd value) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (CFPP) are added to the incubation.
-
CFPP competes with the radioligand for the same binding site on the receptor. As the concentration of CFPP increases, it displaces more of the radioligand, reducing the amount of radioactivity bound to the receptors.
-
By measuring the concentration of CFPP that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), one can calculate the inhibition constant (Kᵢ) for CFPP using the Cheng-Prusoff equation. The Kᵢ is an intrinsic measure of the compound's affinity for the receptor.
Caption: The competitive binding of a radioligand and CFPP to a receptor.
Materials and Methods
Key Reagents and Equipment
-
Test Compound: this compound (CFPP)
-
Receptor Source: Frozen cell membrane pellets or tissue homogenates expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human D₂ or 5-HT₂ₐ receptors).
-
Radioligands: High-affinity radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors). The dissociation constant (Kd) of the radioligand for the target must be predetermined via saturation binding experiments.[13]
-
Buffers:
-
Non-specific Binding Determiner: A high concentration (1-10 µM) of a known, non-radioactive ligand for the target receptor (e.g., unlabeled Haloperidol for D₂ receptors).
-
Equipment:
-
96-well microplates
-
Cell Harvester (e.g., Brandel or PerkinElmer FilterMate™)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding)
-
Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb or MicroBeta®)
-
Scintillation Cocktail (e.g., PerkinElmer Betaplate Scint)
-
Homogenizer (e.g., Polytron) and Centrifuge
-
Protocol 1: Preparation of Receptor Membranes from Cultured Cells
This protocol describes a standard method for preparing a crude membrane fraction from cultured cells, which serves as the receptor source.[14]
-
Cell Harvest: Grow cells expressing the receptor of interest to near confluency. Aspirate media and wash cells with ice-cold Phosphate Buffered Saline (PBS). Scrape cells into collection tubes.
-
Lysis: Centrifuge cells at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer (2-3 bursts of 10-15 seconds each) on ice. This step is critical for disrupting cell integrity and releasing membrane fragments.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step removes cytosolic proteins and other contaminants.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (or a buffer with 10% sucrose as a cryoprotectant for long-term storage).
-
Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Pierce™ BCA Assay). The protein concentration is essential for ensuring consistency across experiments.[14]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol outlines the steps for a 96-well plate filtration assay to determine the IC₅₀ of CFPP.[8][14]
-
Reagent Preparation:
-
Prepare serial dilutions of CFPP in Assay Buffer. A typical range would be 10 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution in Assay Buffer at a concentration of 2x its Kd value.
-
Prepare the non-specific binding (NSB) control by adding a saturating concentration (e.g., 10 µM) of a known unlabeled ligand to Assay Buffer.
-
Thaw the membrane homogenate on ice and dilute to the desired concentration (e.g., 5-50 µg protein per well) in Assay Buffer. The optimal amount must be determined empirically to ensure a robust signal-to-noise ratio.
-
-
Assay Plate Setup: The final assay volume is typically 200-250 µL. A representative plate setup is shown in Table 1.
-
Total Binding (TB) wells: Add 50 µL Assay Buffer, 50 µL radioligand solution, and 100 µL membrane suspension. These wells measure the maximum binding of the radioligand.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the NSB control solution, 50 µL radioligand solution, and 100 µL membrane suspension. These wells measure radioligand binding to non-receptor components.
-
Competitor (CFPP) wells: Add 50 µL of each CFPP dilution, 50 µL radioligand solution, and 100 µL membrane suspension.
-
Table 1: Example 96-Well Plate Layout for CFPP Competition Assay
| Well(s) | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (100 µL) | Purpose |
|---|---|---|---|---|
| A1-A3 | Assay Buffer | 2x Radioligand | Membrane Suspension | Total Binding (TB) |
| B1-B3 | NSB Control (e.g., 10µM Haloperidol) | 2x Radioligand | Membrane Suspension | Non-Specific Binding (NSB) |
| C1-C3 | CFPP [10⁻¹¹ M] | 2x Radioligand | Membrane Suspension | Competition |
| D1-D3 | CFPP [10⁻¹⁰ M] | 2x Radioligand | Membrane Suspension | Competition |
| ... | ... | ... | ... | ... |
| H1-H3 | CFPP [10⁻⁵ M] | 2x Radioligand | Membrane Suspension | Competition |
-
Incubation: Gently agitate the plate and incubate at a specified temperature (e.g., 30°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[14]
-
Harvesting: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter mat (e.g., 30 minutes at 50°C). Add scintillation cocktail and measure the radioactivity retained on each filter disc using a liquid scintillation counter. The output is typically in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis and Interpretation
The goal of the analysis is to convert the raw CPM data into an affinity constant (Kᵢ) for CFPP.
-
Calculate Specific Binding: For each concentration of CFPP, calculate the specific binding: Specific Binding = Total CPM - Average NSB CPM
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the CFPP concentration.
-
Determine IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The program will calculate the IC₅₀ value, which is the concentration of CFPP that displaces 50% of the specific radioligand binding.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the following formula[14]:
Kᵢ = IC₅₀ / (1 + ([L] / Kd))
Where:
-
IC₅₀ is the experimentally determined concentration of CFPP that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined independently from saturation binding experiments).
-
The Kᵢ value represents the affinity of CFPP for the receptor. A lower Kᵢ value indicates a higher binding affinity. By performing this assay across a panel of different receptors, a selectivity profile for CFPP can be established.
Caption: Experimental workflow for a competitive radioligand binding assay.
Expected Results
By screening CFPP against a panel of receptors (e.g., Dopamine D₁-D₅, Serotonin 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, etc.), a table of Kᵢ values can be generated. This allows for the determination of both the primary targets of the compound and its selectivity.
Table 2: Example Data Presentation for CFPP Binding Profile
| Receptor Target | Radioligand Used | Radioligand Kd (nM) | CFPP IC₅₀ (nM) | CFPP Kᵢ (nM) |
|---|---|---|---|---|
| Dopamine D₂ | [³H]-Spiperone | 0.2 | Experimental Value | Calculated Value |
| Dopamine D₄ | [³H]-Spiperone | 0.5 | Experimental Value | Calculated Value |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1.1 | Experimental Value | Calculated Value |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 0.9 | Experimental Value | Calculated Value |
| ...other targets | ... | ... | ... | ... |
A high affinity is typically indicated by a Kᵢ value in the low nanomolar or sub-nanomolar range. A compound is considered "selective" if its Kᵢ for one receptor is at least 10- to 100-fold lower than for other tested receptors.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Retrieved from [Link]
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Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]
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Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
-
Di Pietro, O., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. Retrieved from [Link]
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Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]
- Seeman, P., et al. (2009). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics.
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
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GSRS. (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
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Bofill-Cardona, E., et al. (2000). Binding of calmodulin to the D2-dopamine receptor reduces receptor signaling by arresting the G protein activation switch. Journal of Biological Chemistry, 275(42), 32672-80. Retrieved from [Link]
-
Zhang, M., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Retrieved from [Link]
-
Cychowska, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(3), 631-643. Retrieved from [Link]
-
Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Retrieved from [Link]
-
Jany, M., et al. (2021). Serotonin 2B Receptor by Interacting with NMDA Receptor and CIPP Protein Complex May Control Structural Plasticity at Glutamatergic Synapses. ACS Chemical Neuroscience, 12(7), 1133-1149. Retrieved from [Link]
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Neves, M. A., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 19(6), 1593. Retrieved from [Link]
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Siegel, G. J., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
Gholami, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 839-47. Retrieved from [Link]
-
Stropova, D., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4066. Retrieved from [Link]
-
Senogles, S. E. (1994). Interactions between the dopamine D2 receptor and GTP-binding proteins. Journal of Receptors and Signal Transduction. Retrieved from [Link]
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Paila, Y. D., & Chattopadhyay, A. (2021). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry. Retrieved from [Link]
-
Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Retrieved from [Link]
-
Bohn, L. (n.d.). Physiological Implications of Serotonin Receptor Regulation. Grantome. Retrieved from [Link]
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Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1-(3-Chloro-4-fluorophenyl)piperazine
Abstract
This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Chloro-4-fluorophenyl)piperazine. This phenylpiperazine derivative is of significant interest in pharmaceutical development and forensic science.[1][2] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications.[3][4][5]
Introduction and Method Rationale
This compound is a substituted phenylpiperazine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is also encountered as a designer drug.[2][6] Its accurate quantification is critical for ensuring the purity of starting materials, monitoring reaction progress, and for forensic identification.
The development of this analytical method was guided by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClFN₂ | [2][7] |
| Molecular Weight | 214.67 g/mol | [2][7] |
| UV λmax | 243 nm | [8] |
| Predicted XLogP3 | 2.2 | [7] |
| Solubility | Soluble in Ethanol, DMSO | [1][8] |
The analyte's moderate hydrophobicity (LogP of 2.2) makes it an ideal candidate for reversed-phase chromatography.[7] A C18 column was selected as it is the industry standard for retaining and separating such compounds. The piperazine moiety contains a basic nitrogen atom; to ensure sharp, symmetrical peak shapes and reproducible retention, an acidic mobile phase is employed. This protonates the nitrogen, minimizing undesirable interactions with residual silanols on the silica-based stationary phase. The distinct UV absorbance maximum at 243 nm allows for highly sensitive and specific detection.[8]
Sources
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GC-MS analysis of 1-(3-Chloro-4-fluorophenyl)piperazine
An Application Note for the Identification and Quantification of 1-(3-Chloro-4-fluorophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound, also known as 3,4-CFP or Kleferein, is a psychoactive compound of the phenylpiperazine class.[1] It has been identified as a designer drug in illicit markets and is monitored by forensic laboratories.[1][2] Structurally related to other piperazine derivatives used as precursors or active metabolites of pharmaceutical drugs like Trazodone, the ability to unambiguously identify and quantify this compound is crucial for forensic toxicology, pharmaceutical impurity profiling, and drug development research.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly specific analytical technique ideally suited for the analysis of volatile and semi-volatile compounds such as phenylpiperazine derivatives.[5][6] The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry provides the high degree of confidence required in forensic and quality control settings. This application note presents a comprehensive protocol for the , detailing sample preparation, instrumental parameters, and expected analytical results.
Principle of the Method
The method is based on the separation of the analyte using a gas chromatograph followed by detection and identification using a mass spectrometer. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized.[7] An inert carrier gas (typically helium) transports the vaporized analyte through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interaction with the stationary phase.[8]
Upon exiting the column, the analyte enters the mass spectrometer's ion source. Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation of the molecule, creating a unique and reproducible pattern of charged ions.[5] These fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for definitive identification.[5]
Materials and Instrumentation
Reagents and Consumables
-
This compound analytical reference standard
-
Methanol (HPLC or GC-grade)
-
Acetonitrile (HPLC or GC-grade)
-
Helium (99.999% purity or higher)
-
2 mL clear glass autosampler vials with PTFE-lined caps
-
Micropipettes and sterile tips
-
Vortex mixer
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer (MS): Single quadrupole or ion trap mass spectrometer capable of electron ionization.
-
GC Column: Zebron ZB-SemiVolatiles (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-arylene phase column.[2]
-
Data System: Chromatography data acquisition and processing software.
Experimental Protocols
Standard and Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results and preventing contamination of the GC-MS system.[8]
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.[9]
-
Sample Preparation:
-
For bulk powder or seized material: Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Samples must be free of particulate matter.[7] Centrifuge the sample solution if necessary to pellet any insoluble material.
-
-
Final Preparation: Transfer an aliquot of the clear supernatant or the prepared working standard into a 2 mL GC autosampler vial for analysis.
GC-MS Instrumental Method
The following table outlines the recommended instrumental parameters for the analysis. These may be adapted based on the specific instrumentation available.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Column Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column.[2] |
| Oven Program | Initial: 100 °C, hold for 1 min | Allows for solvent focusing. |
| Ramp: 20 °C/min to 280 °C | Provides efficient separation from other potential compounds. | |
| Hold: 5 min | Ensures elution of any less volatile compounds. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for generating comparable library spectra.[5] |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Typical setting for stable mass analysis. |
| Scan Mode | Full Scan | Acquires a full mass spectrum for definitive identification. |
| Scan Range | m/z 40-500 | Covers the molecular ion and all expected fragments.[5] |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS source. |
Visualized Experimental Workflow
Caption: High-level workflow from sample preparation to data analysis.
Results and Discussion
Chromatographic Performance
Using the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. In a study using a similar column and conditions, the compound appeared at a retention time of approximately 10.8 minutes.[2] The exact retention time may vary slightly depending on the specific instrument, column condition, and calibration.
Mass Spectral Analysis
The Electron Ionization (EI) mass spectrum is the key to unambiguous identification. The spectrum is characterized by a distinct molecular ion and several key fragment ions that reveal the structure of the molecule.
Key Mass Spectral Data for this compound [2]
| m/z Ratio | Proposed Ion Structure/Fragment | Relative Abundance | Comments |
| 214/216 | [M]⁺ | Moderate | Molecular Ion. The presence of a peak at m/z 216 with ~1/3 the intensity of m/z 214 confirms the presence of one chlorine atom. |
| 172/174 | [M - C₂H₄N]⁺ | Base Peak | Formed by the characteristic cleavage of the piperazine ring, a common pathway for N-arylpiperazines.[2][10] |
| 156/158 | [M - C₂H₄N - CH₄]⁺ | Low | Results from the neutral loss of methane from the base peak. |
| 137 | [M - C₂H₄N - Cl]⁺ | Moderate | Indicates the loss of the chlorine atom from the base peak ion. |
| 129/131 | [C₆H₃FCl]⁺ | Moderate | Represents the chlorofluorophenyl cation. |
| 56 | [C₃H₆N]⁺ | Moderate | A characteristic ion indicating the presence of the piperazine ring moiety.[2] |
Visualized Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Conclusion
The described GC-MS method provides a reliable and robust protocol for the identification and analysis of this compound. The chromatographic conditions yield excellent peak shape, while the mass spectrometric data, particularly the characteristic molecular ion and fragmentation pattern, allow for confident and unambiguous identification. This application note serves as a valuable resource for forensic, clinical, and pharmaceutical laboratories tasked with the analysis of designer drugs and related substances.
References
-
Staack, R. F., & Maurer, H. H. (2005). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available from: [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available from: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available from: [Link]
-
Lin, H., Lin, Y., Liu, C., & Rao, Y. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(3), 969-977. Available from: [Link]
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Zuba, D., Sekuła, K., & Buczek, A. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 434-445. Available from: [Link]
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Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in “Legal Highs”. Problemy Kryminalistyki, 268, 5-13. Available from: [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available from: [Link]
-
Palma-Goyes, R. E., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Chromatographic Science, 58(9), 837-846. Available from: [Link]
-
SpectraBase. (2024). This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]
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Organomation. (n.d.). Gas Chromatography Sample Preparation. Available from: [Link]
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Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available from: [Link]
-
Restek. (n.d.). Trazodone: CAS # 19794-93-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]
-
Nirogi, R., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 22(5), 467-477. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. Available from: [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available from: [Link]
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Available from: [Link]
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UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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Suneetha, A., & Rao, D. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 133-140. Available from: [Link]
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Wikipedia. (2026). 3-Chloro-4-fluorophenylpiperazine. Available from: [Link]
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Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 973-981. Available from: [Link]
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Application Notes and Protocols for the Solubilization of 1-(3-Chloro-4-fluorophenyl)piperazine
Abstract
This comprehensive guide provides detailed protocols for the dissolution of 1-(3-Chloro-4-fluorophenyl)piperazine, a phenylpiperazine derivative utilized in contemporary research. Addressing the compound in both its hydrochloride salt and free base forms, this document outlines systematic procedures for preparing stock solutions and subsequent dilutions for in vitro and in vivo experimental models. The protocols herein are designed to ensure solution stability, mitigate precipitation, and preserve the compound's biological activity, thereby promoting experimental reproducibility and accuracy. The methodologies are grounded in established principles of small molecule formulation, emphasizing the causal relationships between solvent choice, pH adjustment, and the physicochemical properties of the compound.
Introduction: The Formulation Challenge of Phenylpiperazines
This compound is a small molecule of significant interest in various research fields. Like many piperazine derivatives, its solubility can be a critical determinant of its utility in biological assays. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, offers a high polar surface area and opportunities for hydrogen bonding, which can enhance aqueous solubility.[1] However, the substituted phenyl group introduces lipophilicity, which can counteract this effect.
The hydrochloride salt of this compound is generally more amenable to dissolution in aqueous media compared to its free base form due to the protonation of the piperazine nitrogens. This guide will address protocols for both forms, with a focus on creating stable, homogenous solutions suitable for a range of experimental applications.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is paramount for developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C10H12ClFN2 | [2][3] |
| Molecular Weight | 214.67 g/mol | [2] |
| Form | Crystalline solid | [4] |
| Solubility (HCl salt) | 10 mg/mL in DMSO, 10 mg/mL in Ethanol | [4][5] |
Safety Precautions: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8][9][10][11]
Core Protocol: Preparation of High-Concentration Stock Solutions
The initial step in any experimental workflow involving a small molecule is the preparation of a concentrated stock solution. This allows for accurate and reproducible dilutions into various experimental media.
Materials
-
This compound hydrochloride or free base
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Step-by-Step Protocol for Stock Solution Preparation
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of solvent to achieve the desired concentration. For the hydrochloride salt, DMSO or ethanol can be used to prepare a 10 mg/mL stock solution.[4][5]
-
Dissolution:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. This can aid in breaking up any small aggregates.
-
Warming (Optional): Gentle warming of the solution (to no more than 37°C) can also be employed to enhance solubility. However, be cautious of potential compound degradation at elevated temperatures.
-
-
Sterilization (for cell-based assays): If the stock solution is intended for use in sterile cell culture, it should be filter-sterilized through a 0.22 µm syringe filter. Ensure the filter material is compatible with the chosen solvent (e.g., PTFE for organic solvents).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Workflow for Preparing Working Solutions for In Vitro Assays
The preparation of working solutions for cell-based assays requires careful consideration of the final solvent concentration to avoid cellular toxicity.
Caption: Decision tree for in vivo vehicle selection.
Troubleshooting Common Dissolution Issues
-
Precipitation upon Dilution: This is a common issue when diluting a stock solution prepared in a strong organic solvent into an aqueous medium. To mitigate this, consider preparing the stock solution in a co-solvent system that is more compatible with the final aqueous medium.
-
Incomplete Dissolution: If the compound does not fully dissolve in the initial solvent, try gentle heating or sonication. If these methods are unsuccessful, a different solvent system may be required.
-
Instability Over Time: Some solutions may be prone to degradation or precipitation over time. It is recommended to prepare fresh working solutions for each experiment.
Conclusion
The successful dissolution of this compound is a critical first step for obtaining reliable and reproducible experimental data. By understanding the physicochemical properties of the compound and applying sound formulation principles, researchers can develop robust protocols for both in vitro and in vivo studies. The methods outlined in this guide provide a comprehensive framework for achieving this, emphasizing safety, stability, and biological compatibility.
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1-(3-Chloro-4-fluorophenyl)piperazine (CFPP): A Versatile Ligand for Probing the Serotonergic System in Neuroscience Research
Senior Application Scientist Note: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) as a tool in neuroscience research. As a psychoactive compound of the phenylpiperazine class, first identified as a designer drug, its utility in the laboratory stems from its presumed interaction with the serotonergic system, offering a unique pharmacological profile for dissecting neural circuits and behaviors.[1] This guide provides an in-depth look at its mechanism of action, supported by data from structurally related compounds, and details robust protocols for its use in a variety of research applications.
Introduction to this compound (CFPP)
This compound, also known as 3,4-CFPP or Kleferein, is a synthetic compound belonging to the phenylpiperazine family of drugs.[1] Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities, often targeting neurotransmitter receptors in the central nervous system (CNS).[2] The structural backbone of these compounds, a piperazine ring attached to a phenyl group, provides a versatile scaffold for chemical modifications that can fine-tune their affinity and efficacy at various receptors.
CFPP's emergence as a designer drug highlights its psychoactive properties, suggesting a mechanism of action that involves modulation of key neurotransmitter systems. While comprehensive pharmacological data for CFPP is still emerging, its structural similarity to other well-characterized phenylpiperazines, such as m-chlorophenylpiperazine (m-CPP), allows for informed hypotheses about its primary molecular targets and potential applications in neuroscience research.
Postulated Mechanism of Action: A Focus on the Serotonergic System
The primary mechanism of action for many phenylpiperazine derivatives involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Based on the extensive research on compounds like m-CPP, it is highly probable that CFPP acts as a modulator of multiple serotonin receptor subtypes. The serotonergic system is a key regulator of a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[3]
Phenylpiperazines can act as agonists, partial agonists, or antagonists at different 5-HT receptors, leading to complex downstream effects on neuronal activity and behavior. The specific substitutions on the phenyl ring of CFPP (a chlorine atom at the 3-position and a fluorine atom at the 4-position) are expected to confer a unique binding profile compared to other phenylpiperazines.
The following diagram illustrates the likely signaling pathways modulated by CFPP, based on the known actions of related phenylpiperazine compounds at key serotonin receptors.
Caption: Postulated signaling pathways of CFPP based on related compounds.
Data Presentation: Inferred Receptor Binding Profile
While specific radioligand binding data for this compound is not widely available in the public domain, the following table presents the known binding affinities (Ki values) for the closely related compound, m-chlorophenylpiperazine (m-CPP), at various neurotransmitter receptors. This data provides a strong basis for predicting the likely receptor interaction profile of CFPP.
| Receptor Subtype | Ligand | Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | m-CPP | 130 | [4] |
| 5-HT1B | m-CPP | 130 | [4] |
| 5-HT1D | m-CPP | 360 | [4] |
| 5-HT2A | m-CPP | 370 | [4] |
| 5-HT2C | m-CPP | 60 | [4] |
| 5-HT Transporter (SERT) | m-CPP | 230 | [5] |
| Adrenergic Receptors | |||
| α1 | m-CPP | 2500 | [4] |
| α2 | m-CPP | 570 | [4] |
| β | m-CPP | >10,000 | [4] |
| Dopamine Receptors | |||
| D2 | m-CPP | 24,000 | [4] |
Note: Lower Ki values indicate higher binding affinity. The data for m-CPP suggests that CFPP is likely to have a moderate to high affinity for multiple serotonin receptor subtypes, with potentially lower affinity for adrenergic and dopaminergic receptors. The specific substitutions on the phenyl ring of CFPP may alter this profile.
Application Notes and Protocols
The multifaceted interaction of CFPP with the serotonergic system makes it a valuable tool for a range of neuroscience applications. Below are detailed protocols for key experimental workflows.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of CFPP for specific serotonin receptor subtypes.
Rationale: Radioligand binding assays are a fundamental technique to characterize the interaction of a compound with its receptor targets.[6][7] This protocol describes a competitive binding assay to determine the affinity of CFPP for a receptor of interest by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rodent cortex or hippocampus) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of varying concentrations of CFPP (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) near its Kd value.
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CFPP.
-
Determine the IC50 value (the concentration of CFPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assays in Rodents
Objective: To assess the effects of CFPP on anxiety-like and depressive-like behaviors in mice or rats.
Rationale: The serotonergic system is deeply implicated in the regulation of mood and anxiety.[7][8][9] Behavioral assays such as the elevated plus maze and the forced swim test are widely used to screen for anxiolytic and antidepressant-like effects of novel compounds.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer CFPP (e.g., 0.1 - 10 mg/kg, intraperitoneally) or vehicle to different groups of animals 30 minutes before testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (Day 1): Place each animal in the cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
Test Session (Day 2):
-
Administer CFPP (e.g., 1 - 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the animal in the cylinder for 5 minutes.
-
Record the session for later scoring.
-
-
Data Analysis:
-
Score the duration of immobility (floating without struggling). A decrease in immobility time is indicative of an antidepressant-like effect.
-
Caption: A generalized workflow for conducting in vivo behavioral experiments.
In Vivo Electrophysiology: Patch-Clamp Recording
Objective: To determine the effects of CFPP on the electrophysiological properties of identified neurons, such as serotonin neurons in the dorsal raphe nucleus.
Rationale: Electrophysiology provides a direct measure of how a compound affects neuronal excitability and synaptic transmission.[10][11] Whole-cell patch-clamp recordings from brain slices allow for the precise measurement of changes in membrane potential, firing rate, and synaptic currents in response to drug application.[1][11][12]
Protocol:
-
Brain Slice Preparation:
-
Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., dorsal raphe) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify target neurons (e.g., serotonin neurons can be identified by their electrophysiological properties or by using transgenic reporter lines).
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an appropriate internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline neuronal activity in current-clamp mode (to measure membrane potential and firing rate) or voltage-clamp mode (to measure synaptic currents).
-
Bath-apply CFPP at known concentrations to the slice and record the resulting changes in electrophysiological parameters.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude and frequency of spontaneous or evoked synaptic currents.
-
These data will reveal whether CFPP has an inhibitory or excitatory effect on the recorded neurons and can provide insights into its effects on synaptic transmission.
-
References
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Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]
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- Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (141), e58418.
- Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
- Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 163-170.
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- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010.
- A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), e58384.
- Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 16, 967406.
- The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. European Neuropsychopharmacology, 28(9), 1035-1046.
- Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride | Download Scientific Diagram.
- Target areas for 5-HT neurons for patch-clamp recording. a Schematic...
-
3-Chloro-4-fluorophenylpiperazine. Wikipedia. [Link]
- Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. Journal of Membrane Biology, 247(11-12), 1043-1050.
- Patch-Clamp Recording Protocol.
- Ultrastructural localization of the norepinephrine transporter in superficial and deep layers of the rat prelimbic prefrontal cortex and its spatial relationship to probable dopamine terminals.
- Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495-504.
- P
- Central serotoninmimetic action of phenylpiperazines. Semantic Scholar.
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- The rise (and fall?) of drug discrimination research. Neuropharmacology, 64, 339-345.
- New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Frontiers in Pharmacology, 12, 700030.
- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 904(2), 233-240.
- Pavlovian drug discrimination with bupropion as a feature positive occasion setter: Substitution by methamphetamine and nicotine, but not cocaine. Behavioural Brain Research, 339, 16-23.
- Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. European Journal of Pharmacology, 290(2), R1-R3.
- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Synapse, 17(3), 196-198.
- The role of training dose in drug discrimination: a review. Psychopharmacology, 198(4), 437-452.
- Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 223.
- Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185-1189.
- Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 10, 13.
- Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Neuropharmacology, 31(12), 1275-1282.
- Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines.
- 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain.
- Norepinephrine versus dopamine and their interaction in modulating synaptic function in the prefrontal cortex. Brain Research, 1641(Pt B), 234-245.
- Effects of serotonin agonists on operant behavior in the squirrel monkey: quipazine, MK-212, trifluoromethylphenylpiperazine, and chlorophenylpiperazine. The Journal of Pharmacology and Experimental Therapeutics, 221(1), 138-145.
- Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex.
- The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious r
- m-Chlorophenylpiperazine as a probe of serotonin function.
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Application Notes and Protocols for Investigating Dopamine Transporter Binding with 1-(3-Chloro-4-fluorophenyl)piperazine
Introduction: The Dopamine Transporter as a Critical CNS Target
The dopamine transporter (DAT) is a presynaptic membrane protein belonging to the solute carrier 6 (SLC6) family.[1] It plays a pivotal role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[2] This process is crucial for terminating dopamine signaling and maintaining dopamine homeostasis, which is integral to motor control, motivation, reward, and various cognitive functions. Consequently, DAT is a primary target for a range of psychostimulants, such as cocaine and amphetamines, as well as therapeutic agents used in the treatment of conditions like ADHD and depression.[2]
The phenylpiperazine class of compounds has been a subject of significant interest in medicinal chemistry due to the high affinity of some of its analogs for various neurotransmitter transporters, including DAT.[3] 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), also known as 3,4-CFP, is a psychoactive compound from this class that has emerged as a designer drug.[4] While its precise pharmacological profile is not extensively documented in peer-reviewed literature, its structural similarity to other known DAT ligands suggests it may interact with this transporter. Therefore, a thorough in vitro characterization of CFPP's binding to and functional inhibition of DAT is essential to understand its neuropharmacological effects and potential as a research tool or a lead compound for drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the interaction of novel compounds, using CFPP as an exemplar, with the dopamine transporter. We will detail the necessary protocols for determining binding affinity (Ki) through radioligand binding assays and functional potency (IC50) via dopamine uptake inhibition assays.
Experimental Design and Rationale
A multi-faceted approach is necessary to fully characterize the interaction of a novel compound with the dopamine transporter. This involves not only assessing the compound's ability to bind to the transporter but also its effect on the transporter's primary function – the reuptake of dopamine.
Radioligand Binding Assays: These assays are designed to quantify the affinity of a test compound for the dopamine transporter. By competing with a radiolabeled ligand that has a known high affinity for DAT, we can determine the equilibrium dissociation constant (Ki) of the test compound. A lower Ki value indicates a higher binding affinity.
Dopamine Uptake Assays: These functional assays measure the ability of a test compound to inhibit the transport of dopamine into cells expressing DAT. The half-maximal inhibitory concentration (IC50) is determined, which provides a measure of the compound's functional potency.
The following diagram illustrates the overall experimental workflow for characterizing a novel compound at the dopamine transporter.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter
This protocol details the procedure for determining the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) using a competitive radioligand binding assay with [3H]WIN 35,428.
Materials and Reagents
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing hDAT.
-
Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound (CFPP).
-
Non-specific Binding Control: GBR 12909 or cocaine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of CFPP (e.g., 10 mM in DMSO) and create a serial dilution series in Assay Buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 100 µM.
-
Prepare a stock solution of GBR 12909 (10 mM in DMSO) and dilute in Assay Buffer to a final concentration of 10 µM for determining non-specific binding.
-
Dilute [3H]WIN 35,428 in Assay Buffer to a final concentration of 1-5 nM. The optimal concentration should be close to the Kd of the radioligand for DAT.
-
Thaw the hDAT cell membranes on ice and dilute in Assay Buffer to a final protein concentration of 10-50 µg per well. The optimal concentration should be determined empirically.
-
-
Assay Setup (in triplicate on a 96-well plate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [3H]WIN 35,428 + 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of 10 µM GBR 12909 + 50 µL of [3H]WIN 35,428 + 100 µL of diluted cell membranes.
-
CFPP Competition: 50 µL of CFPP dilution series + 50 µL of [3H]WIN 35,428 + 100 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding of [3H]WIN 35,428 as a function of the log concentration of CFPP.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of CFPP.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for DAT.
Protocol 2: [3H]Dopamine Uptake Inhibition Assay
This protocol describes the measurement of the functional potency (IC50) of CFPP in inhibiting dopamine uptake into hDAT-expressing cells.
Materials and Reagents
-
Cells: HEK-293 or CHO cells stably expressing hDAT.
-
Radioligand: [3H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Test Compound: this compound (CFPP).
-
Uptake Inhibitor Control: Nomifensine or cocaine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4).
-
Lysis Buffer: 1% SDS or 0.1 M NaOH.
-
96-well cell culture plates.
-
Scintillation counter.
Step-by-Step Methodology
-
Cell Culture:
-
Plate the hDAT-expressing cells in a 96-well plate at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.
-
Add 100 µL of Uptake Buffer containing varying concentrations of CFPP (e.g., 0.1 nM to 100 µM) to the wells.
-
For control wells (100% uptake), add buffer without CFPP. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of Uptake Buffer containing [3H]Dopamine (final concentration of ~10-20 nM).
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Plot the percentage of specific [3H]Dopamine uptake as a function of the log concentration of CFPP.
-
Use a non-linear regression analysis to determine the IC50 value of CFPP.
The following diagram illustrates the proposed mechanism of action of CFPP at the dopamine transporter based on the experimental design.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise format. The following table provides an example of how to present the binding affinity and functional potency data for CFPP and reference compounds.
| Compound | DAT Binding Affinity (Ki, nM) | DAT Uptake Inhibition (IC50, nM) |
| CFPP | To be determined | To be determined |
| Cocaine | 100 - 500 | 200 - 600 |
| GBR 12909 | 1 - 10 | 5 - 20 |
| Nomifensine | 5 - 20 | 10 - 50 |
Note: The values for the reference compounds are approximate and can vary depending on the specific experimental conditions.
A high correlation between the Ki and IC50 values for CFPP would suggest that the compound's primary mechanism of inhibiting dopamine uptake is through direct binding to the transporter. Discrepancies between these values may indicate more complex mechanisms of action, such as allosteric modulation or interaction with other cellular processes.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other novel phenylpiperazine analogs at the dopamine transporter. By systematically determining the binding affinity and functional potency, researchers can gain valuable insights into the pharmacological properties of these compounds. This information is critical for understanding their potential neuroactive effects and for guiding future drug discovery and development efforts targeting the dopaminergic system.
References
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
-
Wikipedia. (2026, January 1). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
-
Mallela, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 10.1016/j.bmcl.2013.09.038. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]
-
Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553–556. Retrieved from [Link]
-
Rothman, R. B., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3103–3107. Retrieved from [Link]
-
Zhen, J., et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience. Retrieved from [Link]
Sources
- 1. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
1-(3-Chloro-4-fluorophenyl)piperazine as a precursor for novel compounds
An In-Depth Guide to the Application of 1-(3-Chloro-4-fluorophenyl)piperazine as a Precursor for Novel Compound Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its significance as a precursor, particularly in the synthesis of novel compounds targeting the central nervous system (CNS). This document outlines core synthetic strategies, provides detailed, field-proven protocols for the synthesis of a potential antipsychotic agent, and offers insights into the rationale behind key experimental choices. The protocols are designed to be self-validating, incorporating troubleshooting and characterization guidelines to ensure scientific rigor.
Introduction: The Strategic Importance of the Phenylpiperazine Scaffold
The N-arylpiperazine motif is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs, including antipsychotics and antidepressants.[1] Its prevalence is due to a combination of favorable physicochemical properties and its ability to act as a versatile scaffold, correctly positioning pharmacophoric groups for optimal interaction with biological targets.[1]
This compound, in particular, has emerged as a valuable starting material. The specific halogenation pattern on the phenyl ring—a chlorine atom at the meta-position and a fluorine atom at the para-position—can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to various receptors. This precursor is frequently employed in the development of ligands for dopamine (D2/D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are critical targets in the treatment of schizophrenia, depression, and other neuropsychiatric disorders.[2][3]
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[4][5] |
| CAS Number | 827614-46-0 (free base)[4], 95884-48-3 (hydrochloride)[4] |
| Molecular Formula | C₁₀H₁₂ClFN₂[5] |
| Molecular Weight | 214.67 g/mol [5] |
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the secondary amine of the piperazine ring. This nucleophilic nitrogen provides a straightforward handle for elaboration, allowing for the introduction of diverse side chains and functional groups. The primary synthetic routes for derivatization include N-alkylation, reductive amination, and amide bond formation.
N-Alkylation via Nucleophilic Substitution
This is one of the most direct methods for derivatizing the piperazine core. The reaction involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide (or sulfonate), leading to the formation of a new carbon-nitrogen bond.
-
Causality & Rationale: The choice of base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is critical. A moderately strong, non-nucleophilic base is required to deprotonate the piperazine hydrochloride salt (if used) or to scavenge the acid byproduct (e.g., HBr, HCl) formed during the reaction, driving the equilibrium towards the product. The solvent, typically a polar aprotic one like acetonitrile or DMF, facilitates the dissolution of the reactants and promotes the Sₙ2 reaction mechanism. This method is extensively used in the synthesis of drugs like Aripiprazole and Flibanserin.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
While this compound is itself a product of N-arylation, the Buchwald-Hartwig reaction is a cornerstone for creating the broader class of N-arylpiperazines from aryl halides and piperazine.[1] Understanding its principles is crucial for any chemist working in this area.
-
Mechanism Overview: This cross-coupling reaction involves a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle generally proceeds via oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps, especially with challenging substrates.[6]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Application Protocol: Synthesis of a Novel D₂/5-HT₂ₐ Receptor Ligand
This section provides a detailed, step-by-step protocol for the synthesis of a novel compound, 1-(4-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one , a structural analog of the antipsychotic agent Aripiprazole.[1] The design rationale is to combine the this compound moiety with a quinolinone core, a known pharmacophore for D₂ receptor interaction.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with the commercially available this compound. The first step is an N-alkylation with a bifunctional linker, followed by a second nucleophilic substitution to couple the linker to the quinolinone core.
Caption: Two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-chlorobutyl)-4-(3-chloro-4-fluorophenyl)piperazine (Intermediate 1)
-
Rationale: This is a classic Sₙ2 N-alkylation. 1-Bromo-4-chlorobutane is chosen as the linker; the bromine is more reactive than the chlorine, allowing for selective alkylation on the piperazine nitrogen first. Acetonitrile is an excellent polar aprotic solvent for this reaction, and potassium carbonate is a cost-effective base to neutralize the HBr formed.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount Moles (mmol) This compound 214.67 5.00 g 23.29 1-Bromo-4-chlorobutane 171.47 4.39 g (3.2 mL) 25.62 (1.1 eq) Potassium Carbonate (K₂CO₃), anhydrous 138.21 6.44 g 46.58 (2.0 eq) | Acetonitrile (CH₃CN), anhydrous | - | 100 mL | - |
-
Procedure:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 23.29 mmol) and anhydrous potassium carbonate (6.44 g, 46.58 mmol).
-
Add 100 mL of anhydrous acetonitrile via syringe.
-
Begin vigorous stirring and add 1-bromo-4-chlorobutane (3.2 mL, 25.62 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of Dichloromethane:Methanol as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile (2 x 15 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, 0-5% Methanol in Dichloromethane) to afford Intermediate 1 as a pale yellow oil.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of 1-(4-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)butoxy)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Final Product)
-
Rationale: This step involves the alkylation of the phenolic hydroxyl group of the quinolinone core. A stronger base, sodium hydride (NaH), is required to deprotonate the phenol, creating a more potent nucleophile (a phenoxide). DMF is used as the solvent due to its high boiling point and ability to dissolve the ionic intermediate.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount Moles (mmol) 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 163.17 2.85 g 17.47 Sodium Hydride (NaH), 60% in mineral oil 24.00 0.77 g 19.22 (1.1 eq) Intermediate 1 (from Step 1) 305.23 5.33 g 17.47 | Dimethylformamide (DMF), anhydrous | - | 80 mL | - |
-
Procedure:
-
Safety First: Sodium hydride is highly reactive with water and moisture. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).
-
To a dry 250 mL three-neck flask under an inert atmosphere, add 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (2.85 g, 17.47 mmol) and 80 mL of anhydrous DMF.
-
Cool the stirred suspension to 0°C using an ice bath.
-
Carefully add the sodium hydride (0.77 g of 60% dispersion, 19.22 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium phenoxide salt forms.
-
Add a solution of Intermediate 1 (5.33 g, 17.47 mmol) in 20 mL of anhydrous DMF to the flask dropwise.
-
Heat the reaction mixture to 80°C and maintain for 8-12 hours.
-
Trustworthiness Check: Monitor the reaction by LC-MS to confirm the formation of the product with the expected mass-to-charge ratio.
-
Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid is purified by recrystallization from ethanol or by flash column chromatography to yield the Final Product as an off-white solid.
-
Expected Yield: 60-70%.
-
Characterization Data Summary
| Compound | Expected Yield | Purity (HPLC) | ¹H NMR (DMSO-d₆) | ESI-MS [M+H]⁺ |
| Intermediate 1 | 75-85% | >95% | Signals for aromatic, piperazine, and butyl protons. | 305.1 / 307.1 |
| Final Product | 60-70% | >98% | Signals for quinolinone, aromatic, piperazine, and butyl linker protons. | 432.2 / 434.2 |
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: If the reaction stalls, di-alkylation of the piperazine or reaction with the less reactive chloride on the linker can be competing side reactions. Ensure the use of only a slight excess (1.1 eq) of the bromo-chloro-butane. Adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via an in-situ Finkelstein reaction, converting the more stubborn alkyl chloride to a more reactive alkyl iodide.
-
Incomplete Reaction in Step 2: The 7-hydroxyquinolinone may not be fully deprotonated. Ensure the sodium hydride is fresh and the solvent is truly anhydrous. If the issue persists, a stronger base or higher reaction temperature might be necessary, but this risks decomposition.
-
Purification Challenges: The final product is quite polar. If chromatography is difficult, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can be an effective alternative for purification.
Conclusion
This compound stands as a robust and versatile precursor for the synthesis of novel, high-value compounds, particularly in the realm of CNS drug discovery. The protocols detailed herein demonstrate standard yet powerful synthetic transformations—N-alkylation and nucleophilic substitution—that are routinely employed in both academic and industrial research. By understanding the causality behind the choice of reagents and conditions, and by employing systematic monitoring and purification techniques, researchers can efficiently leverage this key building block to generate diverse libraries of compounds for biological screening and lead optimization.
References
-
Barros, L. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 69, 846-857. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
França, P. H. B., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands. Molecules, 27(16), 5205. Available at: [Link]
-
Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1157. Available at: [Link]
-
Wikipedia. 3-Chloro-4-fluorophenylpiperazine. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterizing the Activity of 1-(3-Chloro-4-fluorophenyl)piperazine Using Cell-Based Assays
For: Researchers, scientists, and drug development professionals investigating the cellular and molecular pharmacology of novel psychoactive compounds.
Introduction: Unveiling the Cellular Targets of Phenylpiperazines
The phenylpiperazine class of compounds encompasses a wide range of molecules with significant pharmacological activities, often targeting central nervous system receptors. 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP) is a member of this class, and like its analogs such as m-CPP (a serotonergic agonist) and 3C-PEP (a potent dopamine transporter ligand), it is hypothesized to primarily interact with G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine.[1][2] This document provides a comprehensive guide to a suite of cell-based functional assays designed to elucidate the pharmacological profile of 3,4-CFP.
As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for characterizing a novel compound. We will progress from broad, pathway-level assessments to more specific, target-oriented analyses. The experimental choices detailed herein are grounded in the likely signaling cascades modulated by phenylpiperazines, ensuring an efficient and scientifically rigorous investigation. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and trustworthiness.
Logical Workflow for Compound Characterization
The proposed workflow is designed to systematically determine the G-protein coupling profile of this compound and identify its likely receptor targets.
Caption: Logical workflow for characterizing this compound activity.
Part 1: Gs and Gi Pathway Activation via cAMP Assays
Many dopamine (D1-like) and serotonin receptors are coupled to Gs and Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).[3][4] Therefore, measuring intracellular cAMP levels is a primary method for assessing the activity of 3,4-CFP on these targets. We will utilize a bioluminescence-based assay for its high sensitivity and dynamic range.[5]
Principle of the cAMP-Glo™ Assay
The cAMP-Glo™ Assay is a homogeneous bioluminescent assay that measures cAMP levels in a sample.[5] The assay is based on the principle that cAMP stimulates the activity of Protein Kinase A (PKA). In the assay, a supplied PKA substrate is converted to ADP. After the PKA reaction, a luciferase-based reagent is added to measure the amount of remaining ATP. The amount of light produced is inversely proportional to the cAMP concentration.
Caption: Principle of the inverse-correlation cAMP-Glo™ Assay.
Protocol: cAMP Assay for Gs and Gi Activation
This protocol is designed for a 384-well plate format, suitable for screening.
1. Cell Culture and Plating:
-
Select a suitable host cell line, such as HEK293 or CHO-K1, stably expressing the human dopamine receptor D1 (for Gs) or D2 (for Gi), or the serotonin receptor 5-HT1A (for Gi).
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Plate 5,000-10,000 cells per well in a white, opaque 384-well plate. Incubate overnight.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer to create a dose-response curve (e.g., 10 µM to 10 pM). Include a vehicle control (DMSO).
-
For Gi-coupled receptor assays, prepare a forskolin solution (a direct activator of adenylyl cyclase) at its EC80 concentration to stimulate basal cAMP production.[3]
-
Add the compound dilutions to the cells. For Gi assays, co-incubate with forskolin.
-
Incubate for 30 minutes at 37°C.
3. Assay Procedure (cAMP-Glo™ Assay as an example):
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.
-
Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains PKA, and incubate for 20 minutes.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.[5] Incubate for 10 minutes.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
For Gs-coupled receptors, a decrease in luminescence indicates agonist activity.
-
For Gi-coupled receptors, an increase in luminescence (relative to the forskolin-stimulated control) indicates agonist activity.
-
Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
| Parameter | Gs-Coupled Assay | Gi-Coupled Assay |
| Cell Line | HEK293-D1R | HEK293-D2R |
| Stimulation | Test Compound | Test Compound + Forskolin (EC80) |
| Agonist Response | ↓ Luminescence | ↑ Luminescence |
| Positive Control | Dopamine | Quinpirole |
| Antagonist Mode | Co-treat with Dopamine | Co-treat with Quinpirole |
Part 2: Gq Pathway Activation via Calcium Flux Assays
Certain serotonin receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C, are coupled to Gq proteins.[6][7][8] Activation of the Gq pathway leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium (Ca²⁺) from intracellular stores.[9] This transient increase in intracellular Ca²⁺ can be measured using fluorescent dyes.
Principle of the FLIPR Calcium Assay
This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits low fluorescence in the absence of Ca²⁺ and a significant increase in fluorescence upon binding to it.[10] Cells are loaded with the dye, and a masking dye can be used to quench extracellular fluorescence. A Fluorescence Imaging Plate Reader (FLIPR) or similar instrument is used to measure the change in fluorescence in real-time upon compound addition.[11]
Caption: Signaling cascade for a Gq-coupled receptor leading to a calcium flux.
Protocol: No-Wash Calcium Flux Assay
This protocol is optimized for high-throughput screening.
1. Cell Culture and Plating:
-
Use a cell line stably expressing a Gq-coupled receptor of interest, such as CHO-K1-5HT2A.
-
Plate 10,000-20,000 cells per well in a black-walled, clear-bottom 384-well plate. Incubate overnight.
2. Dye Loading:
-
Prepare the calcium-sensitive dye solution (e.g., Calcium 6 No Wash Kit) according to the manufacturer's instructions. This solution typically contains the dye and a probenecid solution to prevent dye leakage from the cells.[12]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
3. Compound Addition and Measurement:
-
Prepare a compound plate with 3,4-CFP dilutions.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure a baseline fluorescence for a set time (e.g., 10-20 seconds).
-
The instrument's integrated pipettor will then add the compound from the compound plate to the cell plate.
-
Fluorescence is measured kinetically for an additional 2-3 minutes to capture the transient calcium peak.
4. Data Analysis:
-
The primary readout is the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
An increase in fluorescence indicates agonist activity.
-
Plot dose-response curves and determine the EC50 value.
-
For antagonist screening, pre-incubate cells with the test compound before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonist activity.
| Parameter | Value/Setting |
| Cell Line | CHO-K1-5HT2A |
| Plate Type | 384-well, black-wall, clear-bottom |
| Dye | Fluo-8 or similar calcium-sensitive dye |
| Instrument | FLIPR, FlexStation, or equivalent |
| Readout | Kinetic fluorescence (e.g., Ex: 485 nm, Em: 525 nm) |
| Positive Control | Serotonin |
| Antagonist Control | Ketanserin[6] |
Part 3: Universal GPCR Activation via Reporter Gene Assays
Reporter gene assays offer a versatile and sensitive platform for measuring GPCR activity, often integrating the signaling cascade into a transcriptional output.[13][14] These assays can be designed to be pathway-specific (e.g., using a CRE-luciferase reporter for the cAMP pathway) or more universal (e.g., a β-arrestin recruitment assay).[15][16] A reporter assay using a serum response element (SRE) or nuclear factor of activated T-cells response element (NFAT-RE) can detect signals downstream of Gq and other pathways.[15][17]
Principle of the NFAT-RE Luciferase Reporter Assay
This assay is particularly useful for Gq-coupled receptors. The calcium release triggered by Gq activation leads to the activation of the phosphatase calcineurin, which dephosphorylates the NFAT transcription factor. Dephosphorylated NFAT translocates to the nucleus and binds to NFAT response elements (NFAT-RE) in the promoter of a reporter gene, in this case, luciferase, driving its expression. The amount of light produced by the luciferase reaction is directly proportional to receptor activation.
Protocol: NFAT-RE Luciferase Reporter Assay
1. Cell Line and Plating:
-
Use a cell line stably co-expressing the GPCR of interest (e.g., 5-HT2A) and an NFAT-RE-luciferase reporter construct.
-
Plate 10,000 cells per well in a white, opaque 384-well plate and incubate overnight.
2. Compound Treatment:
-
Prepare serial dilutions of 3,4-CFP in the appropriate cell culture medium.
-
Add the compound dilutions to the cells.
-
Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme. This longer incubation time is a key difference from second messenger assays.[18]
3. Luciferase Detection:
-
Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™) to room temperature.
-
Add the luciferase reagent directly to the wells. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
4. Data Analysis:
-
An increase in luminescence indicates agonist activity.
-
Plot the dose-response curve and calculate the EC50 value.
-
The assay provides a robust signal-to-background ratio and is an endpoint measurement, making it suitable for high-throughput screening.
Conclusion and Forward-Looking Strategy
This application note provides a tiered, logical approach to characterizing the cellular activity of this compound. By first screening against the major GPCR signaling pathways (cAMP and Calcium/IP3), researchers can efficiently determine the primary G-protein coupling preference of the compound. Subsequent assays using cell lines expressing specific dopamine and serotonin receptor subtypes will allow for the deconvolution of its precise molecular targets.[19][20] The final determination of potency (EC50/IC50) and efficacy will provide a comprehensive pharmacological profile, crucial for understanding its mechanism of action and potential physiological effects. These robust, cell-based assays form the cornerstone of modern drug discovery and compound characterization, providing reliable and reproducible data to guide further research.
References
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
- cAMP assays in GPCR drug discovery. (2017). PubMed.
- Luciferase Reporter Assay for Deciphering GPCR Pathways.
- Reporter gene assays for investig
- High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review.
- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
- Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2012).
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
- Cell-based Assays for GPCR Activity. (2013). Biocompare.
- cAMP-Glo™ Assay.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual.
- Gαq GPCR assays. ION Biosciences.
- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- cAMP Assay.
- Luciferase Reporter Assay System for Deciphering GPCR P
- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience.
- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia.
- 1-(3-chlorophenyl)piperazine. PubChem.
- 5-HT2A Serotonin Receptor Assay. Innoprot.
- 5-HT2C Serotonin Receptor Assay. Innoprot.
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Application Note & Protocol: A Phased Preclinical Framework for Characterizing 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
Abstract
This document provides a comprehensive, phased experimental framework for the preclinical characterization of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a psychoactive compound of the phenylpiperazine class.[1] The strategic objective is to systematically elucidate its pharmacological mechanism, assess its drug-like properties, and predict its potential therapeutic efficacy and safety profile. The guide is structured to progress logically from foundational in vitro assays to more complex in vivo models, ensuring that each phase of investigation informs the next. Detailed, field-proven protocols are provided for key assays, including receptor binding, functional signaling, metabolic stability, cardiac safety, and behavioral analysis. This framework is designed for researchers in pharmacology, neuroscience, and drug development to generate a robust data package suitable for go/no-go decisions in a preclinical drug discovery pipeline.
Introduction and Strategic Overview
This compound (CFPP) is a phenylpiperazine derivative identified as a designer drug.[1] Structurally similar compounds, such as para-fluorophenylpiperazine (pFPP), are known to interact primarily with the serotonergic system, acting as 5-HT₁ₐ receptor agonists with additional effects at 5-HT₂ₐ and 5-HT₂₋ receptors.[2] Based on this structural analogy, we hypothesize that CFPP's primary mechanism of action involves modulation of serotonin receptors, which are well-established targets for treating neuropsychiatric disorders like anxiety and depression.[3]
The successful development of a Central Nervous System (CNS) drug candidate requires a delicate balance of on-target potency, selectivity, favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and a clean safety profile.[4] This guide outlines a Quality Target Product Profile (QTPP)-driven approach, where the desired characteristics of a potential therapeutic are defined early to guide experimental design and data interpretation.[5]
The experimental workflow is divided into three integrated phases:
-
Phase I: In Vitro Pharmacological Profiling: To identify and characterize the molecular targets of CFPP.
-
Phase II: In Vitro ADME/Tox Profiling: To assess the compound's drug-like properties and identify potential safety liabilities early.
-
Phase III: In Vivo Pharmacodynamic & Behavioral Evaluation: To confirm target engagement and evaluate physiological and behavioral effects in a whole-organism context.
Experimental Workflow Overview
The logical progression of the experimental plan is critical. Data from initial binding assays inform the selection of functional assays. The combined pharmacological profile then guides the choice of relevant in vivo behavioral models. Early ADME/Tox screening runs in parallel to eliminate candidates with poor drug-like properties before committing to expensive in vivo studies.
Caption: High-level experimental workflow for CFPP characterization.
Phase I: In Vitro Pharmacological Profiling
Rationale: The foundational step in characterizing any novel compound is to understand its interaction with biological targets. For a suspected CNS agent like CFPP, G-Protein Coupled Receptors (GPCRs), particularly serotonin receptors, are the primary hypothesis.[6] This phase aims to determine which receptors CFPP binds to (affinity), its selectivity across a panel of targets, and how it modulates receptor function (efficacy).
Experiment: Receptor Affinity and Selectivity Screening
Objective: To determine the binding affinity (Ki) of CFPP for primary hypothesized targets (serotonin receptors) and assess its selectivity via screening against a broad panel of CNS-related receptors.
Methodology: Radioligand binding assays remain a gold standard for quantifying affinity.[7] The assay measures the ability of CFPP to displace a known high-affinity radioligand from its receptor target.
Protocol: Radioligand Displacement Assay for 5-HT₁ₐ Receptor
-
Materials:
-
Cell membranes expressing human recombinant 5-HT₁ₐ receptors.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
CFPP stock solution (e.g., 10 mM in DMSO).
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of CFPP in assay buffer, ranging from 10 µM to 0.1 nM final concentration.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Serotonin (for non-specific binding), or 50 µL of CFPP dilution.
-
Add 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).
-
Add 100 µL of the receptor membrane preparation (e.g., 5-10 µg protein/well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each CFPP concentration.
-
Plot the percent inhibition versus the log concentration of CFPP.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (concentration of CFPP that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: Results from a broad panel screening should be summarized in a table.
| Target | CFPP Ki (nM) |
| 5-HT₁ₐ | TBD |
| 5-HT₁₋ | TBD |
| 5-HT₂ₐ | TBD |
| 5-HT₂₋ | TBD |
| Dopamine D₂ | TBD |
| Adrenergic α₁ | TBD |
| SERT | TBD |
| NET | TBD |
| ... (additional targets) | ... |
Experiment: Functional Receptor Assays
Rationale: Binding does not equate to function. A compound can be an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity). Functional assays are essential to determine the efficacy of CFPP at the primary targets identified in binding studies.[8]
Methodology: Since most serotonin receptors are GPCRs, functional assays typically measure the accumulation of second messengers (e.g., cAMP, IP₁) or the recruitment of signaling proteins (e.g., β-arrestin).[6][9]
Caption: Simplified Gs/Gi-coupled GPCR signaling pathway.
Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors like 5-HT₁ₐ)
-
Materials:
-
HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay medium: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
CFPP stock solution and positive control agonist (e.g., 8-OH-DPAT).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure (Agonist Mode):
-
Plate cells in a 96-well plate and grow to confluence.
-
Replace growth medium with assay medium and pre-incubate for 30 minutes at 37°C.
-
Add serial dilutions of CFPP or control agonist.
-
Add a sub-maximal concentration of forskolin to all wells (this amplifies the inhibitory signal from a Gi-coupled receptor).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1-2 above.
-
Add serial dilutions of CFPP and incubate for 15 minutes.
-
Add a fixed concentration of a known agonist (e.g., the EC₈₀ of 8-OH-DPAT).
-
Follow steps 5-6 above.
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels vs. log[CFPP]. Fit to a sigmoidal dose-response curve to determine Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot cAMP levels vs. log[CFPP]. Determine the IC₅₀ and calculate the Kb (antagonist dissociation constant) using the Schild equation if competitive antagonism is observed.
-
Phase II: In Vitro ADME/Tox Profiling
Rationale: A potent and selective compound is useless if it is rapidly metabolized, cannot be absorbed, or is toxic. Early ADME/Tox screening is a critical risk-mitigation step in drug discovery.[10][11] This phase assesses key drug-like properties of CFPP.
Experiment: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which CFPP is metabolized by key drug-metabolizing enzymes (primarily Cytochrome P450s) present in the liver.[12] This provides an estimate of its metabolic clearance and half-life.
Protocol: HLM Stability Assay
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP450 activity).[13]
-
Phosphate buffer (100 mM, pH 7.4).
-
CFPP (1 µM final concentration).
-
Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin).
-
Acetonitrile with an internal standard (for reaction termination and sample analysis).
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Pre-warm HLM and buffer to 37°C.
-
Prepare a reaction mixture containing HLM (0.5 mg/mL final concentration) and CFPP in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.[12]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of CFPP.
-
-
Data Analysis:
-
Plot the natural log of the percentage of CFPP remaining vs. time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
-
Data Presentation:
| Compound | t₁/₂ (min) | CLint (µL/min/mg) |
| CFPP | TBD | TBD |
| Verapamil (Control) | Expected: < 30 | Expected: High |
| Warfarin (Control) | Expected: > 60 | Expected: Low |
Experiment: hERG Channel Inhibition Assay
Objective: To assess the potential for CFPP to cause cardiotoxicity. Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac arrhythmia risk.[15] This is a mandatory safety screen for nearly all drug candidates.[16]
Methodology: Automated patch-clamp electrophysiology is the industry standard for its high throughput and data quality, which is comparable to the traditional manual patch-clamp method.[17]
Protocol: Automated Patch-Clamp hERG Assay
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]
-
Extracellular and intracellular buffer solutions specific to the system.
-
CFPP stock solution and a positive control inhibitor (e.g., E-4031).
-
-
Procedure:
-
Prepare a cell suspension and load it into the automated patch-clamp system.
-
The system automatically establishes whole-cell patch-clamp recordings.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
After establishing a stable baseline current, the system perfuses the cells sequentially with a vehicle control and then with increasing concentrations of CFPP (e.g., 0.1, 1, 10 µM).[15]
-
The hERG tail current is measured at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each CFPP concentration relative to the vehicle control.
-
Plot the percent inhibition vs. the log concentration of CFPP.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential concern and warrants further investigation.
-
Phase III: In Vivo Pharmacodynamic & Behavioral Evaluation
Rationale: In vitro assays provide crucial mechanistic and safety data, but they cannot fully predict a compound's effect in a complex living system. In vivo studies are necessary to understand pharmacokinetics (what the body does to the drug), confirm that the drug engages its target in the brain, and evaluate its ultimate effect on behavior.[18]
Experiment: Rodent Pharmacokinetics (PK)
Objective: To determine the exposure, half-life, and brain penetration of CFPP after systemic administration in rodents (e.g., mice or rats).
Methodology: A single dose of CFPP is administered (e.g., intravenously and orally in separate cohorts), and blood and brain tissue are collected at multiple time points.
Protocol: Mouse PK Study
-
Animals: Male C57BL/6 mice (n=3 per time point).
-
Dosing: Administer CFPP at a selected dose (e.g., 10 mg/kg) via oral gavage (PO) and intravenous (IV) injection.
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood (via cardiac puncture) and brains.
-
Sample Processing: Process blood to plasma. Homogenize brain tissue.
-
Analysis: Extract CFPP from plasma and brain homogenates and quantify using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), t₁/₂, and brain/plasma ratio.
Experiment: Preclinical Behavioral Models
Objective: Based on the in vitro pharmacological profile (e.g., 5-HT₁ₐ agonism), to assess the anxiolytic or antidepressant-like effects of CFPP in established rodent behavioral models.
Methodology Selection:
-
For Anxiolytic Effects: The Elevated Plus Maze (EPM) is a widely used test based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[19][20]
-
For Antidepressant Effects: The Forced Swim Test (FST) is a common screening tool where antidepressant compounds decrease the time a rodent spends immobile when placed in an inescapable cylinder of water.[19]
Protocol: Elevated Plus Maze (EPM) in Mice
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Animals: Male mice, acclimatized to the testing room.
-
Procedure:
-
Administer CFPP or vehicle control via the desired route (e.g., IP or PO) 30-60 minutes before testing. A positive control (e.g., diazepam) should be included.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.
-
Use automated tracking software to score the time spent in the open arms vs. the closed arms, and the number of entries into each arm type.
-
-
Data Analysis:
-
Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle group.
-
Total arm entries are used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.
-
Data Synthesis and Conclusion
The successful completion of this three-phase framework will yield a comprehensive preclinical data package for this compound. By integrating the in vitro pharmacology (target affinity, selectivity, and functional efficacy), ADME/Tox profile (metabolic stability, cardiotoxicity risk), and in vivo data (PK, target engagement, and behavioral effects), researchers can make an informed, data-driven decision on the compound's potential for further development as a therapeutic agent. A compound with high affinity and functional potency at a desired target (e.g., 5-HT₁ₐ), a clean off-target profile, acceptable metabolic stability, no hERG liability, good brain penetration, and efficacy in a relevant behavioral model would represent a strong candidate to advance toward IND-enabling studies.
References
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [URL: https://pubmed.ncbi.nlm.nih.gov/35816640/][6][9]
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [URL: https://www.researchgate.net/publication/358249615_Protocol_for_the_Human_Liver_Microsome_Stability_Assay]
-
Microsomal Stability Assay Protocol. AxisPharm. [URL: https://www.axispharm.com/microsomal-stability-assay-protocol/][13]
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5d7wlkj/v1]
-
hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety][15]
-
Microsomal Clearance/Stability Assay. Domainex. [URL: https://www.domainex.co.uk/assay-cascade/dmpk-adme/microsomal-clearance-stability][12]
-
metabolic stability in liver microsomes. Mercell. [URL: https://mercell.com/resources/documents/201905_Metabolic_stability_in_liver_microsomes.pdf][14]
-
Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-herg-assay-for-assessing-cardiotoxicity-of-ropanicant][16]
- Recent progress in assays for GPCR drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35816640/]
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [URL: https://pubs.acs.org/doi/10.1021/acsmeasuresciau.3c00021]
-
hERG Safety Assay. Evotec. [URL: https://www.evotec.com/en/execute/in-vitro-toxicology/herg-safety][17]
-
Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor. Acta Pharmacologica Sinica. [URL: https://www.nature.com/articles/s41401-024-01362-9][18]
-
Assessment of Anxiety- and Depression-like Behaviors and Local Field Potential Changes in a Cryogenic Lesion Model of Traumatic Brain Injury. MDPI. [URL: https://www.mdpi.com/2076-3425/14/1/52][19]
- hERG Safety Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/herg-safety-assay.htm]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/target-based-assays/gpcrs/gpcr-functional-assays/][8]
-
para-Fluorophenylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Para-Fluorophenylpiperazine][2]
-
GPCR Screening & profiling with Binding Assays. Creative Biogene. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-binding-assays.html][7]
-
Preclinical Anxiety Studies. PsychoGenics Inc.. [URL: https://www.psychogenics.com/preclinical-anxiety-studies/][20]
-
Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/cn100007x][10]
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measuring the half-life of 1-(3-Chloro-4-fluorophenyl)piperazine in plasma
Application Note & Protocol
Topic: A Validated Bioanalytical Method for Determining the Plasma Half-Life of 1-(3-Chloro-4-fluorophenyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The determination of a compound's pharmacokinetic (PK) profile is fundamental to drug discovery, development, and toxicology. The plasma half-life (t½) is a critical parameter that dictates dosing frequency and the time required to reach steady-state concentrations. This document provides a comprehensive, in-depth guide for measuring the plasma half-life of this compound (also known as 3,4-CFP or Kleferein), a psychoactive compound of the arylpiperazine class.[1][2] We present a complete workflow, from the strategic design of an in vivo study to the development and validation of a robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and concluding with the principles of non-compartmental pharmacokinetic data analysis. The protocols herein are designed to adhere to the highest standards of scientific integrity, drawing from regulatory guidelines to ensure the generation of reliable and reproducible data.
Section 1: The Scientific Rationale - Designing a Robust Pharmacokinetic Study
The experimental design is the bedrock of any successful pharmacokinetic study. The choices made before the first sample is collected directly impact the quality and interpretability of the final data.
The Principle of Half-Life: A Cornerstone of Pharmacokinetics
The biological half-life (t½) is the time required for the concentration of a drug in the blood plasma to decrease by half.[3][4] This parameter is not an independent variable but is fundamentally determined by two other key pharmacokinetic properties: the volume of distribution (Vd) and clearance (CL).[5]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time. It reflects the efficiency of drug elimination processes, primarily metabolism (e.g., by hepatic enzymes) and excretion (e.g., via the kidneys).
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd indicates significant distribution into tissues.
The relationship is mathematically defined as: t½ ≈ 0.693 * (Vd / CL) .[5][6] Understanding this causality is crucial; a change in half-life is a consequence of an alteration in either clearance or the volume of distribution.
Strategic Considerations for the In Vivo Study Design
A well-designed study minimizes variables and ensures the data accurately reflects the drug's disposition.[7]
-
Selection of an Animal Model: For preclinical studies, rodent models such as the Sprague-Dawley or Wistar rat are commonly used due to their well-characterized physiology and handling practicalities.[8] The selection should be consistent with other non-clinical safety and efficacy studies for the compound.
-
Route of Administration: To determine the true elimination half-life, intravenous (IV) administration is the gold standard. An IV bolus dose introduces the entire compound directly into the systemic circulation, bypassing the complexities and potential rate-limiting steps of absorption that occur with oral or other extravascular routes. This ensures the terminal slope of the plasma concentration-time curve reflects elimination, not absorption (a phenomenon known as "flip-flop" pharmacokinetics).[9]
-
Dosing: The dose should be selected based on prior dose-range finding or toxicity studies. It must be high enough to ensure plasma concentrations remain above the bioanalytical method's lower limit of quantitation (LLOQ) for a sufficient duration, but well below any toxic threshold.
-
Blood Sampling Schedule: This is arguably the most critical design element for an accurate half-life determination. The schedule must be dense enough to characterize the initial distribution phase and long enough to accurately define the terminal elimination phase. A robust sampling schedule would include:
-
Pre-dose (t=0): To confirm the absence of the analyte.
-
Early Timepoints: Frequent sampling immediately following the dose (e.g., 2, 5, 15, 30 minutes) to capture the peak concentration (Cmax) and initial distribution.
-
Later Timepoints: Spaced-out sampling (e.g., 1, 2, 4, 8, 12, 24 hours) to track the elimination phase. Sampling should continue for at least 3 to 5 times the expected half-life to ensure the terminal slope is well-defined.[10] For arylpiperazine compounds, half-lives can range from a few hours to over 10 hours, necessitating a sampling period of at least 24-48 hours.[11]
-
-
Sample Handling: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Plasma should be harvested promptly by centrifugation at 4°C to minimize enzymatic degradation and stored immediately at -70°C or lower until analysis.
Section 2: The Analytical Core - A Validated LC-MS/MS Protocol
The quantification of this compound in a complex biological matrix like plasma requires a method with high sensitivity and selectivity. LC-MS/MS is the definitive technique for this application.[12][13][14]
Principle of Tandem Mass Spectrometry for Bioanalysis
Liquid chromatography (LC) separates the analyte of interest from endogenous plasma components. The eluent is then ionized (typically via electrospray ionization, ESI), and the tandem mass spectrometer (MS/MS) acts as a highly specific detector. It isolates the protonated parent molecule (precursor ion), fragments it, and detects a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing interference.[12]
Materials and Reagents
-
Reference Standards: this compound and a suitable stable-isotope labeled internal standard (e.g., this compound-d8).
-
Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (reagent grade).
-
Water: Ultrapure, deionized water (18.2 MΩ·cm).
-
Plasma: Blank, drug-free K2-EDTA rodent plasma from the same species and strain as the study animals.
-
Labware: Polypropylene microcentrifuge tubes, 96-well plates, precision pipettes.
Instrumentation and Optimized Conditions
The following tables provide a starting point for method development. Parameters must be optimized for the specific instrumentation used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides superior peak resolution and faster run times. |
| Column | C18 Reversed-Phase, e.g., Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | Excellent retention and peak shape for basic compounds like arylpiperazines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% to 95% B over 2.5 minutes | A rapid gradient is sufficient for separating the analyte from matrix components after sample cleanup. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing on-column matrix load. |
Table 2: Suggested Tandem Mass Spectrometry Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Arylpiperazines contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | To be optimized by infusion | The specific mass transitions for the analyte and internal standard must be determined experimentally. |
| Source Temp. | 500 °C | Optimal for efficient desolvation. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Step-by-Step Sample Preparation Protocol: Protein Precipitation
Protein Precipitation (PPT) is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis.[15][16]
-
Aliquot Samples: In a polypropylene microcentrifuge tube, pipette 50 µL of plasma sample (unknown, calibration standard, or quality control).
-
Add Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in 50% methanol). The IS is crucial for correcting for variability in sample processing and instrument response.
-
Precipitate Proteins: Add 200 µL of cold (4°C) acetonitrile. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject: Inject the prepared sample into the LC-MS/MS system.
Caption: Bioanalytical workflow from plasma sample to final quantitation.
Section 3: Ensuring Data Integrity - Bioanalytical Method Validation
A bioanalytical method is not trustworthy until it has been rigorously validated. The validation process demonstrates that the method is reliable and reproducible for its intended purpose. All validation experiments should be performed in accordance with the principles outlined in regulatory guidelines such as the ICH M10.[17][18][19][20]
The Imperative of Validation
Validation ensures that the measured concentration values are accurate and precise. Without this, any derived pharmacokinetic parameters, including the half-life, would be meaningless.
Validation Parameters and Acceptance Criteria
The core parameters to be assessed are summarized below.
Table 3: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank plasma lots. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration. | At least 6-8 non-zero standards. A linear regression model with a weighting factor (e.g., 1/x²) is common. Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Medium, and High QC levels. Within-run and between-run precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the plasma matrix. | The coefficient of variation (%CV) of the matrix factor across at least 6 lots of plasma should be ≤15%. |
| Recovery | To quantify the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the entire process. | Analyte concentration should remain within ±15% of the nominal concentration under various conditions (Freeze-thaw, bench-top, long-term storage, post-preparative). |
Section 4: From Concentration to Half-Life - Pharmacokinetic Analysis
Once the validated method is used to analyze the study samples, the resulting concentration data is used to calculate the pharmacokinetic parameters.
Generating the Concentration-Time Profile
The first step is to plot the measured plasma concentration of this compound against the corresponding time of blood collection for each subject. This visual representation is the foundation for all subsequent calculations.
Non-Compartmental Analysis (NCA)
For determining key pharmacokinetic parameters from a single-dose study, Non-Compartmental Analysis (NCA) is the most common and straightforward approach.[21][22] It is considered "model-independent" because it does not assume the body behaves as a specific number of interconnected compartments.[23] Instead, it relies on algebraic calculations based on the observed concentration-time data.[24]
Calculation of Key Pharmacokinetic Parameters
-
Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at which it occurs (Tmax) are determined directly by inspection of the concentration-time data for each subject.
-
Area Under the Curve (AUC): AUC represents the total drug exposure over time. It is calculated using the trapezoidal rule, which sums the areas of the trapezoids formed between each consecutive data point on the concentration-time curve.[22]
-
Terminal Elimination Rate Constant (λz): This is the most critical value for calculating half-life. It is determined by the slope of the terminal, log-linear phase of the plasma concentration-time curve.
-
Convert the plasma concentrations to their natural logarithm (ln C).
-
Plot ln C versus time.
-
Identify the final linear portion of the curve (typically the last 3-5 data points).
-
Perform a linear regression on these points. The slope of this line is equal to -λz.
-
-
Half-Life (t½): Once λz is determined, the half-life is calculated using the following formula:
t½ = ln(2) / λz ≈ 0.693 / λz [25]
Caption: Workflow for pharmacokinetic parameter calculation using NCA.
Data Summary
The final pharmacokinetic parameters should be summarized for the study group, typically by presenting the arithmetic or geometric mean and the standard deviation.
Table 4: Example Summary of Pharmacokinetic Parameters
| Parameter | Unit | Mean | Std. Dev. |
|---|---|---|---|
| t½ | h | Value | Value |
| Cmax | ng/mL | Value | Value |
| Tmax | h | Value | Value |
| AUC (0-last) | h*ng/mL | Value | Value |
| AUC (0-inf) | h*ng/mL | Value | Value |
| CL | L/h/kg | Value | Value |
| Vd | L/kg | Value | Value |
Conclusion
This application note provides a comprehensive framework for the accurate and reliable determination of the plasma half-life of this compound. By integrating strategic in vivo study design, a highly selective and sensitive LC-MS/MS bioanalytical method, and rigorous method validation according to international standards, researchers can generate high-quality pharmacokinetic data. This information is indispensable for understanding the compound's disposition, guiding further non-clinical and clinical development, and assessing its overall pharmacological and toxicological profile.
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Application Note: A Practical Guide to the Synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract: The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and characterization of 1-(3-Chloro-4-fluorophenyl)piperazine and its subsequent derivatization to generate a compound library for Structure-Activity Relationship (SAR) studies. We will detail robust protocols for the initial scaffold synthesis via Palladium-catalyzed Buchwald-Hartwig amination, followed by key derivatization reactions including N-alkylation and N-acylation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important pharmacophore.
The Strategic Importance of the this compound Scaffold
The 1-arylpiperazine structure is prevalent in drugs targeting a wide range of conditions, from central nervous system disorders to oncology.[2][3] The specific this compound core offers a unique combination of electronic and steric properties. The electron-withdrawing chloro and fluoro substituents on the phenyl ring significantly modulate the pKa of the distal piperazine nitrogen and influence metabolic stability and receptor-binding interactions.
Generating a library of derivatives from this core allows for systematic SAR exploration. By modifying the N4-position of the piperazine ring, researchers can probe the steric, electronic, and hydrophobic requirements of a biological target's binding pocket, thereby optimizing potency, selectivity, and pharmacokinetic properties.[4][5]
Synthesis of the Core Scaffold: this compound
The most efficient and versatile method for constructing the N-aryl bond in this scaffold is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction provides high yields and tolerates a wide range of functional groups, making it superior to traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions.[1][7]
Diagram 1: Synthesis of the Core Scaffold via Buchwald-Hartwig Amination
Caption: Workflow for the Pd-catalyzed synthesis of the core scaffold.
Protocol 2.1: Buchwald-Hartwig Synthesis of this compound
-
Rationale: This protocol utilizes a palladium catalyst with a bulky phosphine ligand (like XantPhos) which is crucial for facilitating the reductive elimination step and achieving high yields, especially with electron-deficient aryl halides.[2] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the piperazine. The reaction is conducted under an inert atmosphere to prevent oxidation of the palladium catalyst.
-
Materials:
-
1-Bromo-3-chloro-4-fluorobenzene (1.0 eq)
-
Piperazine (2.0 - 3.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XantPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-4-fluorobenzene, piperazine, and sodium tert-butoxide.
-
Seal the flask with a septum, and evacuate and backfill with inert gas (repeat 3 times).
-
In a separate vial, dissolve the Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene to form the catalyst solution.
-
Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified as described in Section 3.
-
Purification and Characterization of the Core Scaffold
The inherent basicity and high polarity of piperazines can present purification challenges, leading to issues like peak tailing in chromatography and difficulty in handling due to their hygroscopic nature.[8]
Protocol 3.1: Purification by Column Chromatography
-
Rationale: A common method is to use silica gel chromatography. To mitigate the strong interaction between the basic piperazine nitrogens and the acidic silica gel, a small amount of a basic modifier is often added to the eluent.[8]
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Prepare the eluent system. A typical gradient system starts with 100% DCM and gradually increases the polarity with methanol (e.g., 0-10% gradient). To improve peak shape, add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Load the sample onto the column and begin elution.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, typically as a solid or viscous oil.
-
Table 1: Expected Analytical Characterization Data
| Analysis | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons (3H) and two distinct piperazine CH₂ signals (8H total), often appearing as broad multiplets. |
| ¹³C NMR | Signals for the 6 aromatic carbons and 2 distinct piperazine carbons. |
| Mass Spec (ESI+) | Calculated m/z for C₁₀H₁₂ClFN₂ [M+H]⁺: 215.07. Found: 215.1.[9] |
| HPLC Purity | >95% (typical requirement for SAR studies). |
Derivatization of the Core Scaffold for SAR Libraries
With the pure core scaffold in hand, the secondary amine (N4) serves as a versatile handle for introducing a wide array of chemical diversity.
Diagram 2: Derivatization Workflow
Caption: Key derivatization pathways for SAR library synthesis.
Protocol 4.1: Direct N-Alkylation with Alkyl Halides
-
Rationale: A straightforward Sₙ2 reaction where the piperazine nitrogen acts as the nucleophile. A non-nucleophilic base is used to scavenge the resulting acid (e.g., HBr, HCl).[10] This method is ideal for introducing simple alkyl chains.
-
Procedure:
-
Dissolve the core scaffold (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the alkyl halide (R-X, 1.1 eq) dropwise at room temperature.
-
Heat the mixture (typically 60-80 °C) and monitor by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.[11]
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Dry the organic layer and concentrate.
-
Purify by column chromatography.
-
Protocol 4.2: N-Acylation with Acyl Chlorides
-
Rationale: A rapid and high-yielding reaction to form stable amide bonds. A base is required to neutralize the HCl byproduct. This is a key method for introducing functionalities that can act as hydrogen bond acceptors or donors.[12]
-
Procedure:
-
Dissolve the core scaffold (1.0 eq) and a base like triethylamine (TEA, 1.5 eq) in an anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (R-COCl, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 4.3: Reductive Amination with Aldehydes/Ketones
-
Rationale: A milder alternative to direct alkylation, useful for introducing more complex or sensitive alkyl groups. The reaction proceeds via an intermediate iminium ion which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[11][13]
-
Procedure:
-
Dissolve the core scaffold (1.0 eq) and the aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or DCM.
-
Add acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir at room temperature for 2-24 hours, monitoring by TLC/LC-MS.
-
Carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
The Logic of SAR: From Synthesis to Insight
The synthesized library of derivatives forms the foundation of an SAR study. Each compound is purified, characterized to confirm its structure and purity, and then submitted for biological screening.
Diagram 3: The Structure-Activity Relationship (SAR) Cycle
Caption: The iterative cycle of a typical SAR study in drug discovery.
By comparing the biological activity of the derivatives, key relationships can be established. For example:
-
Chain Length (N-alkylation): Increasing alkyl chain length can probe the depth and hydrophobicity of a pocket.
-
Steric Bulk (N-alkylation/acylation): Using branched or cyclic groups reveals steric constraints around the binding site.
-
Electronic Effects (N-acylation/arylation): Introducing electron-donating or -withdrawing groups on an acyl substituent can tune binding interactions.
These insights guide the design of the next generation of compounds, leading to a more potent and selective drug candidate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
-
Biscoe, M. R., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, NIH. [Link]
-
Cousins, K., et al. (2016). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
- Google Patents. (1959).
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Google Patents. (1969).
- BenchChem. (2025).
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ACS Publications. (1960). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. [Link]
-
Golembiowska, K., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
- Google Patents. (2001). Method for producing N-acetylhomopiperazines.
-
Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Zhang, M., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]
-
MDPI. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. PMC, NIH. [Link]
-
Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Wikipedia. 3-Chloro-4-fluorophenylpiperazine. [Link]
-
Zhang, Y., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
-
Wessig, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
Sources
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- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 6. researchgate.net [researchgate.net]
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- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Stability of 1-(3-Chloro-4-fluorophenyl)piperazine in Solution
Welcome to the technical support center for 1-(3-Chloro-4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. We will delve into the factors influencing its stability, potential degradation pathways, and best practices for handling and storage to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
-
Question: I prepared an aqueous solution of this compound hydrochloride, and it has become cloudy over time. What is happening?
-
Answer: This is a common issue related to the solubility and pKa of the compound. This compound, as a piperazine derivative, is a weak base. The hydrochloride salt is more water-soluble. However, the free base is poorly soluble in water.[1] The cloudiness or precipitation is likely the free base crashing out of solution. This can be triggered by:
-
pH Shift: An increase in the pH of the solution will deprotonate the piperazine nitrogen, leading to the formation of the less soluble free base. This can happen if the solution is not adequately buffered or if it absorbs atmospheric CO2, which can slightly lower the pH of unbuffered water but the subsequent handling might introduce basic contaminants.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Solution to Try:
-
pH Adjustment: Ensure your aqueous solution is buffered to a slightly acidic pH (e.g., pH 4-6) to maintain the protonated, more soluble form of the piperazine. Citrate and acetate buffers are commonly used for this purpose.[2]
-
Co-solvents: If your experimental design allows, consider using a co-solvent system. The hydrochloride salt is soluble in ethanol (10 mg/ml) and DMSO (10 mg/ml).[3] Adding a small percentage of an organic co-solvent can help maintain solubility.
-
Filtration: If you observe precipitation, you can filter the solution through a 0.22 µm filter to remove the precipitate before use, but be aware that this will lower the concentration of your compound in the solution.
-
-
Issue 2: Discoloration of the Solution
-
Question: My solution of this compound has developed a yellow or brownish tint. Is it still usable?
-
Answer: Discoloration is often an indicator of chemical degradation. For arylpiperazines, this can be due to oxidative degradation or photodecomposition.[2][4] The chromophores in the degradation products can impart color to the solution.
-
Likely Causes:
-
Oxidation: The piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or exposure to light.[4][5] This can lead to the formation of N-oxides or ring-opened byproducts.[4][6]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2]
-
-
Recommendations:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Qualitative Assessment: If discoloration is observed, the solution's integrity is compromised. It is highly recommended to prepare a fresh solution. If this is not possible, the solution should be analyzed by a suitable method like HPLC to quantify the remaining parent compound and identify any major degradants before use.
-
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am seeing a loss of potency or inconsistent results with my this compound solutions in cell-based assays. What could be the cause?
-
Answer: Inconsistent biological activity can often be traced back to the instability of the compound in the assay medium.
-
Potential Factors:
-
pH of Media: Cell culture media are typically buffered around pH 7.4. At this pH, a significant portion of the compound may be in its free base form, which could have different membrane permeability and solubility compared to the protonated form.
-
Interaction with Media Components: Components in the media, such as salts or proteins, could potentially interact with or catalyze the degradation of the compound.
-
Enzymatic Degradation: If working with cell lysates or whole cells, metabolic enzymes could be degrading the compound. Arylpiperazines can be metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[6]
-
-
Troubleshooting Steps:
-
Fresh Preparations: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods without re-verification of their concentration and purity.
-
Stability in Assay Buffer: Perform a preliminary experiment to assess the stability of this compound in your specific assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing samples at different time points by HPLC.
-
Solvent Effects: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in your assay is low and consistent across all experiments, as the solvent itself can have effects on cells.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for a stock solution of this compound?
-
A1: For long-term stability, it is recommended to store stock solutions at -20°C or lower.[3] The product information sheet for the hydrochloride salt suggests stability for ≥ 5 years when stored at -20°C as a crystalline solid.[3] Solutions should be stored in tightly sealed, light-protected containers. For aqueous solutions, buffering to a slightly acidic pH can improve stability.
-
-
Q2: What solvents are compatible with this compound?
-
A2: The hydrochloride salt of this compound is soluble in DMSO and ethanol at a concentration of 10 mg/ml.[3] While it is also soluble in water, its aqueous solubility can be pH-dependent. The free base is expected to have better solubility in non-polar organic solvents.
-
-
Q3: What are the likely degradation pathways for this compound?
-
A3: Based on the chemistry of arylpiperazines, the main degradation pathways are likely to be:
-
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides, ring-opened products like N-(3-chlorophenyl)ethylenediamine, or further degradation to 3-chloro-4-fluoroaniline.[4][6]
-
Hydrolysis: While generally stable, under extreme pH and high temperatures, hydrolysis of the C-N bond between the phenyl ring and the piperazine could occur, although this is less common for arylpiperazines compared to other functional groups.
-
Photodegradation: Exposure to light can induce degradation, potentially through radical mechanisms.
-
-
-
Q4: How can I check the purity of my this compound solution?
-
A4: The most common method for assessing the purity and concentration of a solution is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The UV maximum absorbance is at 243 nm, which would be a suitable wavelength for detection.[3]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or ethanol) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for a forced degradation study to understand the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Section 4: Data Summary
The following table summarizes the known properties of this compound relevant to its stability in solution.
| Property | Value | Source |
| Molecular Formula | C10H12ClFN2 (free base) | [7][8] |
| Molecular Weight | 214.67 g/mol (free base) | [7] |
| Form | Crystalline solid (hydrochloride salt) | [3] |
| Solubility (HCl salt) | DMSO: 10 mg/ml, Ethanol: 10 mg/ml | [3] |
| UV λmax | 243 nm | [3] |
| Storage Temperature | -20°C | [3] |
| Known Stability (solid) | ≥ 5 years at -20°C | [3] |
Section 5: Potential Degradation Pathway
The following diagram illustrates a potential oxidative degradation pathway for this compound based on known degradation patterns of similar compounds.
Caption: Potential oxidative degradation pathway.
References
-
MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
-
Journal of Environmental Chemical Engineering. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]
-
ResearchGate. Degradation of aqueous piperazine in carbon dioxide capture | Request PDF. [Link]
-
University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263. [Link]
-
Figshare. The synthesis, analysis and characterisation of piperazine based drugs. [Link]
-
Wikipedia. 3-Chloro-4-fluorophenylpiperazine. [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Global Substance Registration System. 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. [Link]
-
GlpBio. This compound (hydrochloride). [Link]
-
Advanced ChemBlocks. This compound dihydrochloride 95%. [Link]
-
PubChem. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. [Link]
-
Global Substance Registration System. 3-CHLORO-4-FLUOROPHENYLPIPERAZINE DIHYDROCHLORIDE. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. [Link]
-
PubMed. Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]
-
ResearchGate. Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin | Request PDF. [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF. [Link]
-
PubMed. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. [Link]
Sources
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- 3. caymanchem.com [caymanchem.com]
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- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Preventing Degradation of 1-(3-Chloro-4-fluorophenyl)piperazine During Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Chloro-4-fluorophenyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Proper storage and handling are critical for reproducible and accurate experimental outcomes. This guide provides in-depth answers to common questions, troubleshoots potential issues, and explains the underlying chemical principles of degradation.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries our team receives regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
For maximum stability, the compound, typically supplied as a hydrochloride salt, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen) as the compound can be air-sensitive.[3] A storage temperature of -20°C is recommended for long-term stability, with one supplier indicating a shelf-life of five years or more under these conditions.[4]
Q2: What are the primary visual signs of degradation?
The first signs of degradation are often visual. Look for:
-
Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brown hue can indicate oxidative or photolytic degradation.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue can suggest the absorption of moisture or the formation of impurities.
-
Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent at a known concentration but now shows insolubility, this may point to the formation of less soluble degradation products or polymers.
Q3: What environmental factors are most likely to accelerate degradation?
Several factors can compromise the stability of this compound:
-
Oxygen: The piperazine ring is susceptible to oxidation, a process that can be catalyzed by trace metal impurities.[5][6] This is a primary degradation pathway.
-
Moisture (Humidity): The hydrochloride salt is hygroscopic.[7] Absorbed water can initiate hydrolysis or act as a medium for other reactions.
-
Light: The chlorinated aromatic ring structure is susceptible to photochemical degradation, particularly from UV light.[8]
-
Heat: Elevated temperatures accelerate all chemical reactions, including oxidation and thermal decomposition of the piperazine ring.[5][9]
Q4: How should I handle the compound to minimize degradation during experiments?
Proper handling is crucial. Always work in a well-ventilated area or under a chemical fume hood.[3] To prevent contamination and degradation of the main stock, we recommend the following workflow:
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Use clean, dedicated spatulas and tools.
-
Weigh out only the amount needed for your experiment.
-
Immediately and tightly reseal the main container, purge with an inert gas if possible, and return it to its designated storage location.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q5: Is the hydrochloride salt more stable than the free base form?
Yes, generally. The hydrochloride salt form is typically more crystalline and less volatile than the free base. The protonation of the piperazine nitrogen reduces its nucleophilicity and susceptibility to oxidation, making the salt the preferred form for storage and handling.
Section 2: The Chemistry of Degradation
Understanding the potential degradation pathways is key to preventing them. The structure of this compound has two main components prone to degradation: the piperazine ring and the substituted aromatic ring.
Core Instability Factors
-
Oxidation of the Piperazine Moiety: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products like ethylenediamine and N-formylpiperazine.[6][10] This process can be autocatalytic, as some degradation products can increase the solubility of catalytic metal ions (like iron from a stainless steel spatula) that further accelerate oxidation.[6]
-
Thermal Degradation: At elevated temperatures, the piperazine ring can undergo nucleophilic substitution (SN2) reactions, leading to ring-opening and the formation of various byproducts.[5][9] While piperazine itself is relatively stable, substitutions can alter this stability.[11]
-
Photodegradation: Chlorinated aromatic compounds are known to be degraded by high-intensity ultraviolet light.[8] This can involve the cleavage of the carbon-chlorine bond, leading to radical species and a cascade of further reactions.
-
Hydrolysis: While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to hydrolysis, although this is a less common pathway compared to oxidation.
Potential Degradation Pathways
The following diagram illustrates the primary theoretical degradation routes for this compound based on the known chemistry of its structural components.
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Actions |
| Color change (e.g., to yellow/brown) | Oxidation of the piperazine nitrogen; Photodegradation. | 1. Verify storage conditions (exposure to air/light).2. Perform a purity check using HPLC-UV or LC-MS.3. If purity is compromised, discard the lot and use a fresh, unopened stock. |
| Appearance of new peaks in HPLC/GC-MS | Formation of specific degradation products (e.g., N-oxide, ring-opened species). | 1. Compare the chromatogram to a reference standard or an initial analysis of a fresh sample.2. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the new peaks to help elucidate their structures.3. Consider known piperazine degradants like N-formylpiperazine or ethylenediamine derivatives as potential candidates.[10] |
| Reduced biological activity or inconsistent results | Significant decrease in the concentration of the parent compound due to degradation. | 1. Perform a quantitative analysis (e.g., qNMR or HPLC with a certified reference standard) to determine the accurate purity of the material.2. Review solution preparation and storage. Solutions are often less stable than the solid material.[9] Prepare fresh solutions for each experiment. |
| Poor solubility in a previously suitable solvent | Formation of insoluble polymeric impurities or less soluble degradation products. | 1. Attempt sonication to aid dissolution.2. Filter the solution through a 0.22 µm syringe filter before use to remove insoluble matter.3. Confirm the identity and purity of the soluble portion via analytical techniques. |
Section 4: Protocols for Stability and Handling
Adherence to standardized protocols is the best way to ensure the integrity of your chemical reagents.
Protocol 4.1: Recommended Storage and Handling Workflow
This workflow minimizes the risk of contamination and degradation of your main stock material.
Caption: Recommended workflow for handling and storage of the compound.
Protocol 4.2: Forced Degradation Study for Impurity Profiling
This protocol helps identify potential degradation products under stress conditions, which can then be monitored for in long-term stability studies.
Objective: To intentionally degrade this compound under controlled acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV light source (e.g., 254 nm) for 24 hours.
-
Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples appropriately and analyze by HPLC-UV/MS alongside an unstressed control sample to identify and quantify degradation products.
Section 5: Data and Material Compatibility Summary
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of all chemical degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation.[3] |
| Light | Amber vial or dark location | Prevents photolytic degradation of the aromatic ring.[8] |
| Container | Tightly sealed, appropriate material | Prevents entry of oxygen and moisture. Use glass or chemically resistant polymer. |
Table 2: Chemical Compatibility and Incompatible Materials
| Class | Compatibility | Rationale & Potential Hazards of Mixing |
| Strong Oxidizing Agents | INCOMPATIBLE | Can cause vigorous, potentially explosive reactions and rapid degradation.[1][2] |
| Strong Acids / Acid Anhydrides | INCOMPATIBLE | Exothermic reaction with the amine groups of the piperazine ring.[12][13] |
| Strong Bases | INCOMPATIBLE | Can deprotonate the hydrochloride salt, leading to the more reactive free base.[12] |
| Alcohols, Esters, Ketones | Generally Compatible | Commonly used as solvents. |
| Halogenated Compounds | Generally Compatible | No known hazardous reactivity under normal conditions. |
This chart is for guidance. Always consult the Safety Data Sheet (SDS) for the specific chemical before mixing or storing with other reagents.[14]
References
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
Nielsen, P. T. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Retrieved from [Link]
-
Nielsen, P. T., et al. (2016). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. GHGT-13. Retrieved from [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Retrieved from [Link]
- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering.
-
Cousins, A. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Retrieved from [Link]
-
Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Retrieved from [Link]
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]
-
Pitre, J. R., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. Retrieved from [Link]
-
Friedman, D. (1974). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Wikipedia. (2026). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
-
Myneni, S. C. B. (2002). Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Science. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]
-
Unknown Source. Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. fishersci.com [fishersci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. case.edu [case.edu]
Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an activated aryl halide, such as 1-bromo-3-chloro-4-fluorobenzene or 1,3-dichloro-4-fluorobenzene, with piperazine. The electron-withdrawing nature of the halogen substituents on the aromatic ring facilitates nucleophilic attack by the piperazine nitrogen.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile and often milder alternative to SNAr. It involves the reaction of an aryl halide or triflate with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
Q2: What is the major byproduct I should be concerned about during the synthesis?
A2: The most common and often most difficult to separate byproduct is the N,N'-diarylated piperazine, 1,4-bis(3-chloro-4-fluorophenyl)piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide.
Q3: How can I confirm the identity of my product and the presence of byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for this purpose. The desired product, this compound, will have a specific retention time and a characteristic mass spectrum. For instance, the molecular ion peak (M+) for the product will be observed at m/z 214, showing a characteristic chlorine isotope pattern.[5] Key fragments to look for include the loss of a C2H4N fragment from the piperazine ring.[5] The diarylated byproduct will have a significantly higher molecular weight and a different fragmentation pattern.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Issue 1: Formation of the N,N'-Diarylated Byproduct
Question: I am observing a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is the 1,4-bis(3-chloro-4-fluorophenyl)piperazine. How can I minimize its formation?
Answer: The formation of the diarylated byproduct is a common challenge due to the presence of two reactive secondary amine groups in piperazine. Here are several strategies to favor the desired mono-arylated product:
Strategy 1: Control of Stoichiometry
-
Causality: By using a large excess of piperazine relative to the aryl halide, you increase the statistical probability that an aryl halide molecule will react with an unreacted piperazine molecule rather than the already mono-arylated product.
-
Protocol: A common approach is to use 3 to 5 equivalents of piperazine for every equivalent of the aryl halide.[6] While effective, this requires the subsequent removal of the excess piperazine.
Strategy 2: Use of a Protecting Group
-
Causality: Temporarily blocking one of the piperazine nitrogens with a protecting group ensures that only one N-arylation can occur. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of introduction and removal under acidic conditions.[6][7][8]
-
Workflow:
-
Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.
-
Arylation: Perform the SNAr or Buchwald-Hartwig reaction with N-Boc-piperazine and the aryl halide.
-
Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield the desired product.
-
Strategy 3: Reaction Conditions Optimization (for Buchwald-Hartwig Amination)
-
Causality: The choice of ligand, base, and temperature can significantly influence the selectivity of the reaction. Sterically hindered ligands can sometimes favor mono-arylation by making the second arylation step more difficult.
-
Recommendations:
-
Ligands: Consider using bulky biarylphosphine ligands.
-
Base: Weaker bases might slow down the second arylation step more than the first.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Diagram: Synthetic Strategies to Control Mono-arylation
Caption: Strategies to minimize the formation of the diarylated byproduct.
Issue 2: Presence of Unreacted Starting Materials
Question: My final product is contaminated with unreacted aryl halide and/or piperazine. How can I effectively remove them?
Answer: The presence of starting materials is usually due to an incomplete reaction or suboptimal stoichiometry.
-
For Incomplete Reactions:
-
Troubleshooting: Increase reaction time, temperature, or catalyst loading (for Buchwald-Hartwig). Ensure your reagents are pure and your solvents are anhydrous, especially for palladium-catalyzed reactions.
-
-
Purification:
-
Acid-Base Extraction: This is a highly effective method to separate the basic product and unreacted piperazine from the neutral aryl halide.[9][10][11][12]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acidic solution (e.g., 1M HCl). The basic product and excess piperazine will move into the aqueous layer as their hydrochloride salts.
-
Separate the layers. The organic layer will contain the unreacted aryl halide.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product and piperazine, causing them to precipitate or allowing them to be extracted back into an organic solvent.
-
-
Flash Chromatography: This technique can separate compounds based on their polarity. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the non-polar aryl halide from the more polar piperazine derivatives.[8]
-
Diagram: Purification Workflow
Caption: A general workflow for the purification of the target compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Boc Protection (SNAr)
Step 1: Synthesis of N-Boc-piperazine
-
To a solution of piperazine (5 equivalents) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
Step 2: N-Arylation of N-Boc-piperazine
-
In a round-bottom flask, combine N-Boc-piperazine (1.2 equivalents), 1-bromo-3-chloro-4-fluorobenzene (1 equivalent), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude Boc-protected product.
Step 3: Deprotection
-
Dissolve the crude Boc-protected product in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Perform an acid-base workup to isolate the free base of this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3 times).
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is basic (pH > 10), which should precipitate the free amine.
-
Extract the aqueous layer with ethyl acetate or DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.
Protocol 3: GC-MS Analysis
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Injection Mode: Splitless.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of all components, including the higher-boiling diarylated byproduct.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
Expected GC-MS Data
| Compound | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 214 (with Cl isotope pattern) | 172, 137, 129, 56[5] |
| 1,4-bis(3-chloro-4-fluorophenyl)piperazine | 342 (with Cl₂ isotope pattern) | Fragments corresponding to the arylpiperazine moiety and cleavage of the piperazine ring. |
| 1-Bromo-3-chloro-4-fluorobenzene | 208 (with Br and Cl isotope patterns) | Fragments corresponding to the loss of halogens. |
References
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 40(2), 323–334. [Link]
-
Acid-base extraction. (2023, November 26). In Wikipedia. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. [Link]
-
Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2003). Tetrahedron, 59(35), 6883-6892. [Link]
-
General methods for flash chromatography using disposable columns. (2006). Journal of Chemical Education, 83(8), 1221. [Link]
- Method for synthesis of chiral n-arylpiperazines. (2008).
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2022). In Comprehensive Structural Analysis of Psychoactive Substances. [Link]
-
D'Andrea, P., & De Bernardinis, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6901. [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? (2023, January 30). Biotage. [Link]
-
Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. (2019). Journal of the American Chemical Society, 141(42), 16658–16662. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. [Link]
-
Buchwald–Hartwig amination. (2023, December 1). In Wikipedia. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020). Current Organic Synthesis, 17(7), 512-535. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3469–3479. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]
- Method for synthesizing piperazine pharmaceutical intermediate. (2016).
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2012). Asian Journal of Chemistry, 24(12), 5641-5645. [Link]
-
The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1085–1093. [Link]
-
1-(4-Fluorophenyl)piperazine PFP - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2019). Molbank, 2019(2), M1065. [Link]
- Synthetic method of piperazidines drug intermediate. (2015).
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2022, February 2). In Chemistry LibreTexts. [Link]
Sources
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Technical Support Center: Optimizing Dosage of 1-(3-Chloro-4-fluorophenyl)piperazine for In Vivo Studies
Welcome to the technical support center for researchers utilizing 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) in in vivo studies. This guide is designed to provide you with the foundational principles, practical protocols, and troubleshooting advice necessary to establish a safe and effective dosing regimen.
A Note on this compound (CFPP): CFPP is a phenylpiperazine derivative.[1][2] While extensive public data on the in vivo pharmacology of CFPP is limited, its structure is closely related to 1-(3-chlorophenyl)piperazine (m-CPP), a well-characterized psychoactive compound and a major metabolite of the antidepressant trazodone.[3][4][5] m-CPP is known to interact with multiple serotonin (5-HT) receptors, acting as an agonist and antagonist at various subtypes, and also affects adrenergic receptors.[6][7][8] Given these similarities, this guide will leverage established principles for in vivo characterization of novel psychoactive compounds and draw parallels from the pharmacology of m-CPP to inform a robust strategy for CFPP dosage optimization.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when designing in vivo experiments with a novel compound like CFPP.
Q1: How do I determine a starting dose for my first in vivo study with CFPP?
A1: There is no direct formula to convert an in vitro concentration (e.g., IC50) to an in vivo dose.[9] A scientifically sound approach involves a multi-pronged strategy:
-
Literature Review: Begin by researching compounds with similar structures or mechanisms of action, such as m-CPP, to identify a potential starting dose range.[9] Studies on m-CPP show effects in rats at doses ranging from 0.3 to 10 mg/kg, providing a logical starting point for investigation.[6]
-
Allometric Scaling: If you have data from a different species, allometric scaling is a method that extrapolates doses between species based on body surface area. This provides a more accurate estimation than simple weight-based conversions and is a standard practice recommended by regulatory agencies like the FDA.[9][10]
-
Maximum Tolerated Dose (MTD) Study: This is the most critical initial in vivo experiment. It aims to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[9][11] The results of the MTD study will define the safe upper limit for your subsequent efficacy studies.
Q2: What is the most appropriate animal model for CFPP studies?
A2: The choice of animal model is dictated by your research question.
-
Pharmacokinetics & Toxicology: Rats (e.g., Sprague-Dawley, Wistar) are frequently used for initial pharmacokinetic (PK) and toxicology studies due to their larger size, which facilitates procedures like blood sampling.[12][13]
-
Efficacy/Pharmacodynamics: For assessing the psychoactive effects of CFPP, mouse models (e.g., C57BL/6) are often employed in behavioral pharmacology assays (e.g., locomotor activity, anxiety models). The selection must be based on the specific disease model and its relevance to human physiology.[12]
Q3: Which route of administration should I choose for CFPP?
A3: The route of administration significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[14][15] The choice depends on your experimental goals and the physicochemical properties of CFPP.
| Route | Description | Advantages | Considerations |
| Intravenous (IV) | Direct injection into a vein. | 100% bioavailability, rapid onset. Ideal for initial PK studies. | Requires technical skill; may not reflect intended clinical route. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Faster absorption than oral, easier than IV. Commonly used in rodents. | Potential for first-pass metabolism in the liver; risk of injection into organs. |
| Oral (PO) | Administration by mouth, often via gavage. | Mimics a common clinical route; convenient for repeat dosing. | Subject to first-pass metabolism and variable bioavailability.[9] |
| Subcutaneous (SC) | Injection under the skin. | Slower, more sustained absorption than IP or IV. | Can cause local irritation; absorption can be variable. |
Q4: I am not observing any effect, even at high doses. What could be the problem?
A4: A lack of efficacy can stem from several factors:
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to exert its effect, a common issue with oral administration.[9][12] Consider performing a pharmacokinetic (PK) study to measure the plasma concentration of CFPP.
-
Rapid Metabolism/Excretion: The compound might be cleared from the body too quickly. A PK study will reveal the compound's half-life and clearance rate.[11][16]
-
Formulation Issues: CFPP may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing and poor absorption.[9][17]
-
Target Engagement: The compound may not be reaching its intended biological target in the brain or other tissues at a high enough concentration.
Q5: My animals are showing signs of toxicity at a dose I predicted to be safe. What should I do?
A5: If you observe unexpected toxicity (e.g., significant weight loss >15-20%, seizures, lethargy, mortality), you must act immediately:
-
Stop Dosing: Immediately cease administration for that dose group to prevent further animal distress.[9]
-
Dose Reduction: The administered dose is likely too high. Significantly reduce the dose in the next cohort of animals.[9][12]
-
Re-evaluate MTD Study: Your initial dose-range finding study may need to be redesigned with a more gradual dose escalation scheme and smaller steps between doses.[9]
Troubleshooting Guide: In-Depth Problem Solving
| Issue | Potential Cause | Recommended Action |
| High Variability in Results | 1. Inconsistent administration technique. 2. Formulation instability or insolubility. 3. Biological differences between animals. | 1. Standardize administration procedures with a detailed SOP.[17] 2. Verify the solubility and stability of your CFPP formulation. 3. Increase sample size (n) per group; ensure animals are age- and weight-matched.[17] |
| Sudden Mortality at a Previously Tolerated Dose | 1. Error in dose calculation or administration. 2. Formulation instability leading to "hot spots" of concentration. | 1. Double-check all calculations, dilutions, and administration volumes. 2. Re-evaluate the stability of your formulation over the experiment's duration.[9] |
| Short-Lived Therapeutic Effect | 1. The compound has a short half-life due to rapid metabolism or clearance. | 1. Conduct a pharmacokinetic study to determine the compound's half-life.[9] 2. Consider increasing the dosing frequency (e.g., from once to twice daily) or using a different administration route (e.g., SC) for slower release.[18] |
| Lack of Dose-Response Relationship | 1. Doses selected are all on the plateau of the dose-response curve (all too high). 2. Doses selected are all below the therapeutic threshold (all too low). 3. Saturation of absorption or metabolism. | 1. Conduct a dose-escalation study with a wider, logarithmically spaced range of doses (e.g., 1, 10, 100 mg/kg) to capture the full curve.[12][19] 2. Incorporate PK analysis to check for non-linear exposure with increasing doses. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of CFPP that does not cause significant toxicity or more than a 10-20% loss in body weight.[9]
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).[9] Use a small number of animals per group (n=3-5).
-
Group Allocation: Assign animals to at least 4-5 groups, including a vehicle control group and at least three escalating dose levels of CFPP.[17]
-
Dose Selection: Select a starting low dose estimated from literature on similar compounds (e.g., m-CPP).[9] Escalate subsequent doses, for example, by a factor of 2x or 3x.[11]
-
Administration: Administer CFPP via the intended route for future efficacy studies.
-
Monitoring: For 7-14 days, monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), and mortality.[9] Record all observations meticulously.
-
Endpoint: The MTD is defined as the highest dose that does not produce unacceptable adverse effects or mortality.[9]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of CFPP, including its half-life (t½), maximum concentration (Cmax), and bioavailability.[11][14]
Methodology:
-
Animal Model: Use the same animal model as in efficacy studies (e.g., rats with cannulated jugular veins for easier blood sampling).
-
Dosing: Administer a single dose of CFPP. To determine oral bioavailability, include both an IV group and a PO group.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of CFPP.[17]
-
Data Analysis: Use PK software to calculate key parameters (AUC, Cmax, t½, Clearance, Volume of Distribution). This data is crucial for designing a rational dosing schedule for long-term studies.[16]
Visualizations
Experimental Workflow for Dose Optimization
Caption: A workflow for systematic in vivo dose optimization.
Decision Tree for Troubleshooting Lack of Efficacy
Caption: A decision-making guide for troubleshooting studies with no effect.
References
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Retrieved from [Link]
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Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]
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Trazodone. (n.d.). ClinPGx. Retrieved January 8, 2026, from [Link]
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Rokosz-Pelc, A., Antkiewicz-Michaluk, L., & Vetulani, J. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemistry International, 3(3-4), 239-244. Retrieved from [Link]
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Kuoppamäki, M., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 133-138. Retrieved from [Link]
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Shekunova, E. V., Kovaleva, M. A., Makarova, M. N., & Makarov, V. G. (2020). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Regulatory Research and Medicine Evaluation, 10(1), 19-28. Retrieved from [Link]
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Dose selection. (2015). SlideShare. Retrieved from [Link]
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Toxicology and carcinogenesis studies of an isomeric mixture of tris(chloropropyl) phosphate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. (2012). National Toxicology Program technical report series, (571), 1-204. Retrieved from [Link]
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Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. (2002). Neuropharmacology, 42(2), 239-247. Retrieved from [Link]
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Hamik, A., & O'Donnell, J. M. (1990). 1-(m-chlorophenyl)piperazine (mCPP) Interactions With Neurotransmitter Receptors in the Human Brain. Journal of Neurochemistry, 54(4), 1409-1412. Retrieved from [Link]
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Caccia, S., et al. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Pharmacology & Toxicology, 84(4), 163-167. Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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meta-Chlorophenylpiperazine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. (2023). Communications Biology, 6(1), 708. Retrieved from [Link]
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m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor. (1996). Neuroreport, 7(9), 1457-1460. Retrieved from [Link]
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Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. (2015). The Oncologist, 20(6), 653-659. Retrieved from [Link]
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3-Chloro-4-fluorophenylpiperazine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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What is the mechanism of Piperazine?. (2024). Patsnap Synapse. Retrieved from [Link]
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Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. (2016). Journal of Occupational and Environmental Hygiene, 13(11), 867-879. Retrieved from [Link]
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Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. Retrieved from [Link]
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Toxicology and ecotoxicology of para-aminopropiophenone (PAPP) – a new predator control tool for stoats and feral cats in New. (2014). New Zealand Journal of Ecology, 38(2), 177-188. Retrieved from [Link]
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Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. (2015). The Oncologist, 20(6), 653-659. Retrieved from [Link]
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Technical Support Center: A Strategic Guide to Reducing Off-Target Effects of Phenylpiperazine-Based Compounds like 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
A Note from Your Senior Application Scientist
Welcome to the technical support center. You are likely working with 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) or a similar phenylpiperazine-based scaffold and are grappling with a common, yet critical, challenge in drug discovery: off-target effects. The phenylpiperazine moiety is a privileged structure in medicinal chemistry, known for its interaction with a range of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2] This promiscuity, while sometimes beneficial, often leads to undesirable side effects, confounding experimental data and posing a significant risk for clinical development.[3][4][5]
This guide is designed to provide you, our fellow researchers and drug developers, with a comprehensive, actionable framework to systematically identify, characterize, and intelligently mitigate the off-target effects of your compound. We will move beyond simple protocols to explain the causal logic behind each experimental choice, empowering you to design more selective and ultimately more successful therapeutic candidates. Our approach is rooted in an iterative cycle of computational prediction, targeted synthesis, and robust biological validation.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: I'm working with CFPP. What are its most probable off-targets and why?
A1: The 1-phenylpiperazine scaffold is a well-established pharmacophore that binds to the monoamine GPCRs. The nitrogen atom of the piperazine ring typically forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these receptors. Therefore, you should anticipate significant binding affinity for a range of:
-
Serotonin (5-HT) Receptors: High affinity for various subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, is common.[6][7][8]
-
Dopamine (D) Receptors: The D2 receptor family (D2, D3, D4) are frequent interactors.[2][9][10][11]
-
Adrenergic (α) Receptors: α1 and α2 adrenergic receptors are also known off-targets for this chemical class.
This cross-reactivity stems from the structural homology within the binding pockets of these receptors. Your primary goal is to introduce chemical modifications that exploit the subtle differences between these pockets to enhance selectivity for your desired target.
Q2: What is the fundamental difference between an off-target binding assay and a functional assay?
A2: This is a crucial distinction.
-
Binding Assays (e.g., Radioligand Binding Assays) measure the affinity (e.g., Kᵢ) of your compound for a receptor. They answer the question: "Does my compound physically interact with this protein?" High affinity indicates a strong interaction, but it does not reveal the consequence of that binding.
-
Functional Assays (e.g., cAMP assays, calcium flux assays, reporter gene assays) measure the biological response triggered by the binding event.[12][13] They answer the question: "What happens in the cell when my compound binds?" The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor).
A compound can bind strongly to an off-target but have no functional effect, making it less of a concern. Conversely, a compound with moderate binding affinity that is a potent functional agonist at an off-target can cause significant problems. Therefore, a comprehensive off-target profile requires both types of assays.[13]
Q3: Why is it so important to address off-target effects during preclinical development?
A3: Proactively identifying and mitigating off-target effects is paramount for several reasons:
-
Patient Safety: Unintended interactions are a primary cause of adverse drug reactions (ADRs) in the clinic.[5] For example, off-target activity at the hERG potassium channel can lead to severe cardiac toxicity.
-
Development Costs: Identifying off-target liabilities late in development is incredibly costly. Early screening allows for the rational design of safer molecules, reducing the risk of expensive failures in later clinical phases.[5][15]
Part 2: Troubleshooting Guide - Experimental Issues & Solutions
Issue 1: My compound shows the desired effect in my cell-based assay, but I'm not confident it's a true on-target effect.
This is a common and valid concern. The observed phenotype could be the result of an unknown off-target. A self-validating system is required to confirm your hypothesis.
Solution: Implement a Multi-Step On-Target Validation Workflow.
The principle here is to demonstrate that the observed biological effect is unequivocally linked to the intended target protein.
Caption: On-Target Effect Validation Workflow.
-
Step 1: Use a Structurally Unrelated Inhibitor: Corroborate your findings using a second, chemically different inhibitor that targets the same protein.[14] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
-
Step 2: Genetic Validation: Employ techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[14][16] The resulting phenotype should mimic the effect of your small molecule.
-
Step 3: Rescue Experiments: If possible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to your compound (e.g., via a point mutation in the binding site). If the cells now survive or the phenotype is reversed, this provides strong evidence for on-target action.
Issue 2: My initial screening revealed that CFPP binds to multiple 5-HT and D2 receptor subtypes with high affinity. How can I rationally design more selective analogs?
This is the central challenge of medicinal chemistry. The solution lies in an iterative optimization cycle that leverages Structure-Activity Relationship (SAR) data.
Solution: The Selectivity Optimization Cycle.
This process involves systematically modifying the CFPP core to introduce features that are favored by your target but disfavored by off-targets.
Caption: The Iterative Selectivity Optimization Cycle.
Strategy 1: Structure-Activity Relationship (SAR) Exploration
Systematically modify different parts of the CFPP molecule. The key is to make one change at a time and assess its impact on both on-target potency and off-target activity.
| Modification Site | Suggested Change | Rationale (The "Why") |
| Phenyl Ring Substituents | Move the Chloro/Fluoro groups; Introduce bulkier groups (e.g., -CF₃, -OCH₃); Add H-bond donors/acceptors (e.g., -OH, -NH₂). | These changes alter the electronics and sterics of the molecule, potentially creating a clash with an off-target's binding pocket while improving fit in the primary target.[3][17] |
| Piperazine Ring | Introduce substitution on the carbon atoms; Constrain the ring conformation by adding a bridge. | This modifies the shape and flexibility of the molecule. Locking the molecule into a specific conformation may be better accommodated by one target over another.[3][4] |
| Linker (if applicable) | If the piperazine is linked to another moiety, vary the linker length, rigidity, and chemical nature. | Optimizing the linker can properly position the key pharmacophores in the binding pocket of the intended target while misaligning them in off-targets. |
Strategy 2: Bioisosteric Replacement
Bioisosteres are chemical groups with similar physical or chemical properties that can be exchanged to improve a molecule's pharmacological profile.[18] This is a powerful strategy to reduce off-target binding and improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.[19][20]
| Original Group | Potential Bioisostere | Potential Advantage |
| Phenyl Ring | Thiophene, Pyridine, Furan | Alters electrostatic potential and can introduce new hydrogen bonding interactions, potentially disrupting binding at an off-target.[19][21] |
| Chlorine/Fluorine | -CH₃, -CF₃, -CN | Modifies lipophilicity and electronic properties, which can fine-tune binding interactions. |
| Amine (in piperazine) | Ether, Thioether | If the basicity of the piperazine nitrogen is problematic or leads to broad activity, non-basic linkers can be explored, though this is a significant modification. |
Part 3: Key Experimental Protocols
Protocol 1: Broad Panel Off-Target Liability Screen
Objective: To proactively identify potential off-target interactions by screening your compound against a large, diverse panel of receptors, ion channels, and enzymes. It is highly recommended to use a commercial service for this (e.g., Reaction Biology's InVEST panel, Charles River's Retrogenix® screening).[15][22]
Methodology:
-
Compound Submission: Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO) of high purity (>98%).
-
Assay Format: Typically, the service will perform single-point concentration screens (e.g., at 1 µM and 10 µM) in duplicate.
-
Target Panel: Select a comprehensive panel that includes targets known for adverse effects (e.g., hERG, CYPs) and those related to your compound class (e.g., a full panel of aminergic GPCRs).
-
Data Analysis: The service will provide a report, usually as "% inhibition" or "% displacement" of a radioligand. Any significant activity ("hit") >50% inhibition is typically flagged for follow-up.
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
Objective: To determine if a binding "hit" at an off-target GPCR (e.g., a 5-HT receptor coupled to Gαs or Gαi) translates into a functional response.
Methodology:
-
Cell Line: Use a recombinant cell line (e.g., HEK293 or CHO) stably overexpressing the off-target receptor of interest.
-
Assay Principle: This protocol uses a competitive immunoassay (e.g., HTRF) to measure intracellular cyclic AMP (cAMP) accumulation. Gαs-coupled receptors increase cAMP, while Gαi-coupled receptors decrease forskolin-stimulated cAMP levels.
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of your test compound and add them to the cells. Include a known agonist and antagonist as positive controls. For Gαi-coupled assays, co-stimulate with forskolin.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate).
-
Read Plate: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Protocol 3: Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of your compound, which can influence its in vivo exposure and potential for off-target effects.
Methodology:
-
Reagents: Obtain pooled human liver microsomes (HLM), NADPH regenerating system, and a positive control compound with known metabolic lability (e.g., Verapamil).
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), HLM, and your test compound (e.g., at 1 µM).
-
Initiate Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a calibrated LC-MS/MS method to quantify the remaining amount of your parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line corresponds to the rate of depletion. From this, you can calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A shorter half-life indicates lower metabolic stability.[23]
By adopting this integrated and rational approach, you can systematically address the challenge of off-target effects, enhancing the quality and safety profile of your chemical matter and increasing the probability of success for your drug discovery program.
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Patsnap. (2025). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]
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VICMAX INDUSTRIAL CO., LIMITED. (2023). Diesel Cold Filter Plugging Point (CFPP) Improvers: Enhancing Diesel Performance in Cold Weather. VICMAX. Retrieved from [Link]
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Stork, C., Embruch, G., & Lange, G., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PubMed Central. [Link]
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Stork, C., Embruch, G., & Lange, G., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Publishing. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]
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Sun, X., & Wang, J. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
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O'Boyle, N. M., & Boström, J. (2008). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 48(3), 731-740. [Link]
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BioNauta. (2025). Inside the Cell: How Cell-Based Assays Reveal Drug Function. BioNauta. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Retrieved from [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Retrieved from [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inside the Cell: How Cell-Based Assays Reveal Drug Function — BioNauta [bio-nauta.com]
- 13. bioivt.com [bioivt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 19. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. criver.com [criver.com]
- 23. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Detection of 1-(3-Chloro-4-fluorophenyl)piperazine (CFP)
Welcome to the technical support center for the analytical detection of 1-(3-Chloro-4-fluorophenyl)piperazine (CFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CFP analysis. As a phenylpiperazine derivative, CFP presents unique challenges in its detection and quantification, particularly in complex matrices.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and accuracy of your results.
Introduction to this compound (CFP)
This compound, also known as 3,4-CFPP or m-Cl-p-FPP, is a phenylpiperazine derivative categorized as a new psychoactive substance (NPS).[1][3] Its hydrochloride salt is an analytical reference standard used in forensic and research applications.[4][5] Given its potential for abuse and its presence in illicit drug products, robust and reliable analytical methods are crucial for its detection in various samples, including biological specimens.[1][6]
This guide will address common challenges encountered during the analysis of CFP using prevalent analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC)
Question 1: I am observing poor peak shape (e.g., tailing, fronting) for my CFP standard in my HPLC-UV analysis. What are the likely causes and how can I fix it?
Answer: Poor peak shape for piperazine compounds in HPLC is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The basic nature of the piperazine moiety can lead to strong interactions with acidic silanol groups on the surface of silica-based columns. This is a primary cause of peak tailing.
-
Solution:
-
Use a base-deactivated column: Modern columns are often end-capped to minimize accessible silanols. Ensure you are using a column suitable for basic compounds.
-
Mobile Phase Modification: Add a competitive base to your mobile phase, such as triethylamine (TEA) or a volatile amine if using MS detection, at a low concentration (e.g., 0.1%). This will preferentially interact with the silanol groups, reducing tailing of your analyte.
-
Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of CFP to maintain a consistent ionization state. For basic compounds, a higher pH mobile phase (e.g., using a phosphate buffer) can sometimes improve peak shape, but be mindful of column stability at high pH.
-
-
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing column overload.
-
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Question 2: My CFP peak is not well-resolved from other components in my sample matrix. What steps can I take to improve resolution?
Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to enhance the separation of your CFP peak:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient around the elution time of CFP can effectively separate it from closely eluting peaks.
-
Solvent Strength: Systematically vary the ratio of your organic and aqueous mobile phase components. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks.
-
-
Change Stationary Phase Chemistry:
-
If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer different interaction mechanisms that may resolve your co-eluting peaks.
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Increase Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analyte and column.
-
Question 3: I am not detecting my CFP standard using a UV detector. What could be the problem?
Answer: While CFP has a UV chromophore, detection issues can arise.
-
Incorrect Wavelength: The maximum absorbance for CFP is around 243 nm.[4] Ensure your UV detector is set to this wavelength or a wavelength where your analyte has sufficient absorbance.
-
Low Concentration: Your standard may be too dilute to be detected. Prepare a more concentrated standard to verify that your system is working correctly.
-
Derivatization: For trace-level detection of piperazines with poor chromophores, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 1: I am seeing significant peak tailing for CFP in my GC-MS analysis. How can I improve the peak shape?
Answer: Peak tailing in GC is often due to active sites in the system.
-
Inlet and Liner Deactivation: The glass liner in the GC inlet can have active silanol groups that interact with the basic piperazine.
-
Solution: Use a deactivated liner. If you are still observing tailing, you may need to perform your own deactivation (silanization) of the liner.
-
-
Column Activity: Over time, GC columns can develop active sites.
-
Solution: Condition your column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.
-
-
Derivatization: Derivatizing the secondary amine of the piperazine ring can reduce its polarity and interaction with active sites, leading to improved peak shape. Acetylation is a common derivatization technique for piperazines.[9]
Question 2: The mass spectrum of my CFP peak does not match the reference spectrum. What could be the cause?
Answer: Discrepancies in mass spectra can be concerning.
-
Co-elution: An impurity or matrix component may be co-eluting with your CFP peak, leading to a mixed mass spectrum.
-
Solution: Improve your chromatographic separation by optimizing the temperature program or using a column with a different stationary phase.
-
-
Source Temperature: The temperature of the ion source can affect fragmentation patterns.
-
Solution: Ensure your ion source temperature is set appropriately and is consistent with the conditions under which the reference spectrum was acquired.
-
-
Incorrect Identification: It's possible that the peak you are observing is not CFP.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question 1: I am experiencing significant ion suppression for CFP in my biological samples. How can I mitigate this matrix effect?
Answer: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis.[10][11]
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than simple protein precipitation.[12] Mixed-mode SPE cartridges can be particularly useful for extracting basic compounds like CFP.[13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation. Experiment with different organic solvents and pH adjustments to optimize the extraction of CFP while minimizing the co-extraction of matrix components.
-
-
Chromatographic Separation:
-
Ensure that CFP is chromatographically separated from the bulk of the matrix components that elute early in the run (the "void volume"). A longer retention time for CFP can move it away from the region of most significant ion suppression.
-
Using a divert valve to send the initial part of the eluent (containing unretained matrix components) to waste instead of the mass spectrometer can also be very effective.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., CFP-d8) is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.
-
Question 2: I am having difficulty optimizing the MS/MS parameters for CFP. What are some typical precursor and product ions?
Answer: For positive electrospray ionization (ESI), the precursor ion will be the protonated molecule [M+H]+, which for CFP is m/z 215. The fragmentation pattern will be similar to that observed in GC-MS electron ionization. Common product ions would result from the fragmentation of the piperazine ring. You would need to perform a product ion scan on m/z 215 to identify the most abundant and stable product ions for use in Multiple Reaction Monitoring (MRM).
Frequently Asked Questions (FAQs)
Q1: What is the stability of CFP in biological samples like blood and urine?
A1: Phenylpiperazines, as a class, can be susceptible to degradation in biological matrices, especially during long-term storage.[13] Studies have shown that phenylpiperazines are generally less stable than benzylpiperazines.[13] It is recommended to store biological samples containing CFP at -20°C or lower to minimize degradation.[13][14] Room temperature storage should be avoided as it can lead to significant analyte loss.[13]
Q2: Are there any known metabolites of CFP that I should be aware of?
A2: While specific metabolism studies for CFP are not extensively published, based on the metabolism of similar piperazine derivatives like mCPP, it is likely that CFP undergoes hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9] Therefore, when analyzing biological samples, it may be beneficial to also screen for hydroxylated metabolites.
Q3: Is derivatization necessary for the analysis of CFP?
A3: For GC-MS analysis, derivatization (e.g., acetylation) is often recommended to improve peak shape and reduce interactions with active sites in the system.[9] For LC-MS/MS, derivatization is generally not required as the technique is highly sensitive and specific. For HPLC-UV, derivatization can be a useful tool to enhance sensitivity if trace-level detection is required.[7][8]
Q4: Can I differentiate CFP from its positional isomers?
A4: Differentiating positional isomers of substituted phenylpiperazines can be challenging as they often have very similar mass spectra.[15] Chromatographic separation is key. A well-optimized GC or LC method should be able to resolve different isomers based on their slightly different retention times.[15][16]
Experimental Protocols
Protocol 1: GC-MS Analysis of CFP
This protocol provides a general starting point for the GC-MS analysis of CFP. Optimization will be required based on your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For solid samples, dissolve approximately 1 mg in 1 mL of a suitable solvent like acetonitrile or methanol.[6]
-
For biological fluids, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Splitless injection is recommended for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Protocol 2: LC-MS/MS Analysis of CFP in Biological Matrices
This protocol is a template for developing a quantitative LC-MS/MS method for CFP.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., urine diluted with buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the CFP with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
Instrumentation:
-
LC Column: A C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
CFP: Q1: 215 -> Q3: [Product Ion 1], [Product Ion 2]
-
SIL-IS (if available): Monitor the corresponding transition.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Data Presentation
Table 1: Key Analytical Parameters for CFP
| Parameter | Value | Reference |
| Chemical Formula | C10H12ClFN2 | [3] |
| Molecular Weight | 214.67 g/mol | [3][17] |
| UV λmax | 243 nm | [4] |
| GC-MS Molecular Ion (m/z) | 214 | [6] |
| LC-MS Precursor Ion [M+H]+ (m/z) | 215 |
Visualizations
Caption: General workflow for the analytical detection of CFP.
Caption: Troubleshooting logic for HPLC peak tailing of CFP.
References
-
Kubiak-Chabowska, K., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available from: [Link]
-
Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Available from: [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. Available from: [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
-
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Available from: [Link]
-
Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Scientific and Medical Research. Available from: [Link]
-
Sangster, T., et al. (2006). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available from: [Link]
-
Zuba, D., & Byrska, B. (2014). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available from: [Link]
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. Available from: [Link]
-
Johnson, R. D., & Botch-Jones, F. R. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. Available from: [Link]
-
Chan, M. Y., & O'Neal, C. L. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available from: [Link]
-
Chan, M. Y. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Available from: [Link]
-
Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. Available from: [Link]
-
GlpBio. (n.d.). This compound (hydrochloride). GlpBio. Available from: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
-
Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Zuba, D., & Byrska, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available from: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Ghassempour, A., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Cellular and Molecular Biology. Available from: [Link]
-
Ghassempour, A., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. Available from: [Link]
-
Helfer, A. G., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry. Available from: [Link]
-
D'Avolio, A., et al. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]
-
Global Substance Registration System. (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. gsrs. Available from: [Link]
-
Mazari, S. A. (2014). Why am I getting inconsistent results through HPLC?. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Wikipedia. Available from: [Link]
-
Kumar, A., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Wadhwa, A., et al. (2023). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
Sources
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- 4. caymanchem.com [caymanchem.com]
- 5. This compound (hydrochloride)|Cas# 95884-48-3 [glpbio.cn]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
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- 9. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [open.bu.edu]
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minimizing variability in behavioral experiments with 1-(3-Chloro-4-fluorophenyl)piperazine
Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
Introduction: Welcome to the technical support center for this compound (CFPP). This guide is designed for researchers, scientists, and drug development professionals utilizing CFPP in behavioral experiments. As a psychoactive compound of the phenylpiperazine class, CFPP's effects can be potent, but achieving reproducible results requires meticulous attention to detail.[1][2] Variability is the nemesis of robust behavioral science.[3][4][5] This document provides a structured troubleshooting guide and a series of frequently asked questions (FAQs) to help you identify and mitigate potential sources of variability, ensuring the integrity and replicability of your findings.
Part 1: Troubleshooting Guide for Unexpected Variability
Experiencing inconsistent data or a lack of expected effects can be a significant roadblock.[6] This section is designed as a logical workflow to diagnose and resolve common issues encountered during behavioral experiments with CFPP.
Diagram: General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected outcomes in your behavioral assays.
Caption: A step-by-step workflow for diagnosing sources of experimental variability.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions in a Q&A format, providing in-depth explanations grounded in pharmacological and behavioral science principles.
Phase 1: Compound Preparation & Formulation
Q1: My CFPP solution appears cloudy. Can I still use it?
A: No. A cloudy or precipitated solution indicates that the compound is not fully dissolved, which will lead to inaccurate and variable dosing. The primary cause is often exceeding the solubility limit in the chosen vehicle.
Causality: If the compound is not in solution, you are administering a suspension. The amount of active compound in the injected volume will be inconsistent between animals.
Solution:
-
Verify Solubility: The hydrochloride salt of CFPP has known solubility limits. Consult the table below.
-
Change Vehicle: If using aqueous buffers like saline, solubility may be low. Consider vehicles like DMSO or ethanol, followed by dilution, but be mindful of the vehicle's own behavioral effects.[7]
-
Gentle Warming/Sonication: For some formulations, gentle warming (to ~37°C) or brief sonication can aid dissolution. However, always check the compound's stability under these conditions.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid precipitation over time.
Table 1: Solubility of this compound hydrochloride
| Vehicle | Approximate Solubility | Source |
|---|---|---|
| DMSO | ~10 mg/mL | [7] |
| Ethanol | ~10 mg/mL | [7] |
Note: These values are for the hydrochloride salt. The freebase form may have different solubility characteristics.
Q2: Which vehicle is best for in vivo behavioral studies with CFPP?
A: The ideal vehicle is one that fully solubilizes CFPP without having intrinsic behavioral effects. There is no single "best" vehicle; the choice is a trade-off.
-
Saline (0.9% NaCl): Most desirable due to its physiological compatibility, but CFPP solubility is limited. It's suitable for very low doses.
-
Saline with Tween 80 (e.g., 0.1-2%): Tween 80 is a surfactant that can improve the solubility of hydrophobic compounds. This is a common and often effective choice.
-
DMSO/Saline Mixtures: DMSO is an excellent solvent but can have its own biological effects (e.g., anti-inflammatory, neurotoxic at high concentrations). A common protocol is to dissolve CFPP in a small volume of DMSO and then dilute it with saline to a final DMSO concentration of <5-10%. Crucially, your vehicle-only control group must receive the exact same final concentration of DMSO.
Protocol: Preparing a 1 mg/mL CFPP Solution using a DMSO/Saline Vehicle
-
Objective: Prepare a 10 mL solution of 1 mg/mL CFPP in 5% DMSO/95% saline.
-
Calculation: Total CFPP needed: 10 mg. Total DMSO needed: 0.5 mL. Total saline needed: 9.5 mL.
-
Step 1: Weigh 10 mg of CFPP HCl powder.
-
Step 2: Add 0.5 mL of 100% DMSO to the powder. Vortex until fully dissolved.
-
Step 3: Slowly add 9.5 mL of sterile 0.9% saline to the DMSO-drug mixture while vortexing to prevent precipitation.
-
Step 4: Inspect the final solution to ensure it is clear.
-
Step 5: Prepare a vehicle control solution with 0.5 mL of DMSO and 9.5 mL of saline.
Phase 2: Experimental Design & Administration
Q1: What is the correct route of administration for CFPP in mice/rats?
A: The most common routes for systemic administration in behavioral pharmacology are intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[8][9] The choice impacts the drug's pharmacokinetic profile (speed of onset, duration of action).
-
Intraperitoneal (IP): Offers rapid absorption, often leading to a faster onset of effects compared to SC or PO. It is a common choice for acute behavioral studies. However, there is a risk of accidental injection into the gut or bladder, which is a major source of variability.[10]
-
Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IP, which may be desirable for longer experiments or to avoid a rapid peak concentration that could be aversive.
-
Oral Gavage (PO): Mimics the human route of administration but introduces the variable of first-pass metabolism in the liver, which can significantly alter the amount of active drug reaching the brain.[9]
Trustworthiness Check: Regardless of the route, consistent and proper technique is paramount. Untrained or inconsistent handling can cause stress, which itself dramatically alters behavior and introduces variability.[11] Ensure all personnel are proficiently trained in the chosen technique.[8]
Table 2: General Rodent Administration Parameters
| Route | Mouse Volume | Rat Volume | Recommended Needle Size |
|---|---|---|---|
| IP | 5-10 mL/kg | 5-10 mL/kg | 25-27G |
| SC | 5-10 mL/kg | 5-10 mL/kg | 25-27G |
| PO | 5-10 mL/kg | 5-10 mL/kg | 20-22G (gavage needle) |
Source: Adapted from IACUC guidelines.[10][12]
Q2: My results differ between male and female animals. Why?
A: This is a common and important finding. Sex is a critical biological variable. Potential causes include:
-
Pharmacokinetic Differences: Sex hormones can influence the expression of metabolic enzymes (e.g., Cytochrome P450s), leading to different rates of drug clearance. Phenylpiperazines are known to interact with CYP isoenzymes.[13]
-
Pharmacodynamic Differences: The density and sensitivity of target receptors may differ between sexes.
-
Behavioral Differences: Baseline performance in many behavioral tasks (e.g., anxiety, activity levels) can differ between males and females, altering the apparent effect of a drug.[14]
Expertise Insight: Do not pool data from males and females unless you have statistically demonstrated no effect of sex. It is best practice to include sex as a factor in your experimental design and statistical analysis from the outset.
Phase 3: Behavioral Testing
Q1: How do I reduce variability caused by the testing environment itself?
A: The environment is a powerful modulator of behavior.[6][11] Strict standardization and habituation are your primary tools.
Checklist for Environmental Control:
-
Lighting: Maintain consistent lux levels. Avoid sudden changes or shadows.
-
Sound: Use a quiet room. Consider a white noise generator to mask startling external sounds.
-
Temperature & Humidity: Keep the room within a narrow, comfortable range for the animals.
-
Time of Day: Test at the same time each day, respecting the animal's circadian rhythm (most rodents are nocturnal).
-
Olfactory Cues: Clean all apparatus thoroughly between animals (e.g., with 70% ethanol) to remove scent cues.
-
Experimenter Presence: The experimenter should be consistent and move in a calm, deliberate manner. The sex of the experimenter can even influence rodent stress levels.[11]
The Critical Role of Habituation: Habituation is the process of diminishing a response to a repeated, neutral stimulus. Insufficient habituation is a major source of variability.
-
Habituation to the Room: Bring animals to the testing room at least 30-60 minutes before testing begins to allow physiological stress responses (e.g., corticosterone) to normalize.
-
Habituation to the Apparatus: For many tests, a "pre-exposure" session in the apparatus without any manipulation a day before the actual test can significantly reduce anxiety-related exploratory behavior and stabilize performance.[15]
Part 3: Understanding the Pharmacology of CFPP
Q1: What is the mechanism of action for CFPP?
A: this compound belongs to the phenylpiperazine class of compounds.[1] While detailed pharmacological data for this specific analogue is not as widespread as for its relative, m-CPP, compounds in this class are well-known to interact with the serotonin (5-HT) system. For example, the related compound m-CPP is a non-selective serotonin receptor agonist.[16] It is highly probable that CFPP also acts on one or more serotonin receptor subtypes. Piperazine compounds can also have effects on other neurotransmitter systems.[17]
Authoritative Grounding: The behavioral effects you observe (e.g., changes in anxiety, locomotion, or feeding) are likely downstream consequences of CFPP modulating serotonergic pathways. However, without specific binding affinity data, this remains a well-supported hypothesis rather than a certainty. Always run appropriate controls to validate the behavioral effects in your specific assay.
Q2: Could metabolism of CFPP be a source of variability?
A: Absolutely. Drug metabolism is a key source of inter-individual variability.[18] Studies on the closely related compound m-CPP in rats show that it is extensively metabolized through two primary routes:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring.
-
Degradation of the Piperazine Moiety: Breaking down the piperazine ring structure.[19]
It is reasonable to hypothesize a similar metabolic fate for CFPP.
Diagram: Hypothetical Metabolic Pathways of CFPP
Caption: A hypothetical metabolic map for CFPP based on related compounds.
Implications for Variability:
-
Active Metabolites: If any of CFPP's metabolites are themselves psychoactive, then the observed behavioral effect will be a composite of the parent drug and its metabolites.
-
Enzyme Polymorphisms: Small genetic differences in metabolic enzymes (like CYPs) between individual animals can lead to "fast" or "slow" metabolizers, creating significant pharmacokinetic variability.
-
Drug Interactions: If co-administering other drugs, be aware that phenylpiperazines can inhibit CYP enzymes, potentially altering the metabolism of the other drug, or vice-versa.[13]
References
- Bad Behavior: Improving Reproducibility in Behavior Testing. (2018). ACS Chemical Neuroscience.
-
Reproducibility and replicability in zebrafish behavioral neuroscience research. (2018). Pharmacology Biochemistry and Behavior. [Link]
-
Editorial: Improving reproducibility in behavioral neuroscience. (2023). Frontiers in Behavioral Neuroscience. [Link]
-
How Can We Make Behavioral Science More Reproducible? (2022). Technology Networks. [Link]
-
Editorial: Improving reproducibility in behavioral neuroscience. (2023). ResearchGate. [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments. [Link]
-
1-(3-Chlorophenyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (2010). Journal of Pharmacy and Pharmacology. [Link]
-
What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. (2022). Neuropsychopharmacology. [Link]
-
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology. [Link]
-
3-Chloro-4-fluorophenylpiperazine. Wikipedia. [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). National Center for Biotechnology Information. [Link]
-
Guidelines on Administration of Substances to Laboratory Animals. University of Arizona Research, Innovation & Impact. [Link]
-
Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. (2021). Scientific Reports. [Link]
-
Protocols for the social transfer of pain and analgesia in mice. (2022). STAR Protocols. [Link]
-
Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects. (2020). Scientific Reports. [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology. [Link]
-
Prochlorperazine. PubChem, National Center for Biotechnology Information. [Link]
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- 19. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 1-(3-Chloro-4-fluorophenyl)piperazine Samples
Welcome to the technical support center for the analysis of 1-(3-Chloro-4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Adherence to rigorous impurity profiling is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This resource provides in-depth, experience-based guidance and validated protocols to navigate the complexities of impurity analysis.
Introduction: The Criticality of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] The purity of this starting material directly impacts the quality of the final drug substance. Impurities can arise from various sources, including the synthetic route, degradation of the product, or interaction with storage containers. Therefore, a robust analytical strategy is paramount for their identification and quantification.
This guide will delve into the common impurities associated with this compound and provide detailed methodologies for their detection and characterization using state-of-the-art analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect in my this compound sample?
A1: Impurities in your sample can be broadly categorized as process-related impurities, degradation products, and residual starting materials or reagents.
-
Process-Related Impurities: These are by-products formed during the synthesis of this compound. Common synthetic routes often involve the reaction of 3-chloro-4-fluoroaniline with a piperazine precursor.[1][2] Potential impurities from this process include:
-
Positional Isomers: Isomers of this compound, such as 1-(2-chloro-4-fluorophenyl)piperazine or 1-(4-chloro-3-fluorophenyl)piperazine, can arise from impurities in the starting aniline.
-
Over-alkylation or Di-substitution Products: Reaction of the piperazine ring at both nitrogen atoms can lead to the formation of 1,4-bis(3-chloro-4-fluorophenyl)piperazine.
-
Unreacted Starting Materials: Residual 3-chloro-4-fluoroaniline and piperazine may be present.[3][4][5]
-
Intermediates: In multi-step syntheses, intermediates like N-(3-chloro-4-fluorophenyl)diethanolamine could be carried over.
-
-
Degradation Products: this compound can degrade under conditions of heat, light, humidity, or in the presence of acids or bases. Forced degradation studies are essential to identify potential degradants. Common degradation pathways for similar piperazine derivatives include oxidation of the piperazine ring or hydrolysis of the aromatic C-N bond.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., toluene, acetone, ethanol) and reagents (e.g., thionyl chloride, bases) can remain in the final product.
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly employed techniques are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying non-volatile impurities.[6][7] A well-developed HPLC method can separate the main component from its structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[6][8] For some piperazine derivatives, derivatization may be necessary to improve their volatility for GC analysis.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[11][12][13] Both 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can provide unambiguous structural information.[11][14]
Q3: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?
A3: A systematic approach is key to identifying unknown peaks in your HPLC chromatogram.
Caption: Workflow for identifying unknown HPLC peaks.
-
LC-MS Analysis: The first step is to perform an LC-MS analysis using the same or a similar chromatographic method. This will provide the molecular weight of the impurity.
-
Fragmentation Analysis: Analyze the fragmentation pattern from the MS/MS data. This can provide clues about the structure of the impurity.
-
Database and Literature Search: Compare the obtained mass spectral data with internal databases, commercial libraries, and the scientific literature for known impurities of this compound or related compounds.
-
Isolation and NMR Analysis: If the impurity cannot be identified through mass spectrometry alone, it will need to be isolated, typically using preparative HPLC. Once a sufficient amount of the pure impurity is collected, NMR spectroscopy can be used for definitive structure elucidation.[11][12][13]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[15] - Column overload. - Extra-column dead volume. | - Adjust mobile phase pH to be >2 units away from the analyte's pKa. - Use a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v).[15] - Reduce sample concentration or injection volume. - Check and minimize the length and diameter of tubing between the injector, column, and detector.[15] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column deterioration. - Low column temperature. | - Optimize the organic modifier and buffer concentration in the mobile phase. - Replace the column. - Increase the column temperature to improve efficiency.[16] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and system. - Increase the run time or implement a gradient flush at the end of each run.[17] |
| Baseline Drift/Noise | - Detector lamp aging. - Air bubbles in the system. - Contaminated detector cell. | - Replace the detector lamp.[16] - Degas the mobile phase and purge the system.[16][18] - Flush the detector cell with a strong solvent like isopropanol.[16] |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Halogenated Compounds | - Interaction of halogenated solvents/analytes with the ion source.[19] - Active sites in the injector liner or column. | - Clean the MS ion source.[19] - Use a deactivated injector liner. - Consider a different solvent for sample preparation if possible. |
| Poor Sensitivity | - Inefficient ionization. - Leaks in the system. - Low sample concentration on-column. | - Tune the mass spectrometer. - Check for leaks using an electronic leak detector. - Consider using a large volume injection technique if available.[20] |
| Co-elution of Isomers | - Insufficient chromatographic separation. | - Optimize the GC oven temperature program (slower ramp rate). - Use a longer GC column or a column with a different stationary phase.[8] |
| Background Contamination | - Column bleed. - Phthalates from plasticware. - Contaminated carrier gas. | - Condition the column at a high temperature. - Use glass or polypropylene labware. - Ensure high-purity carrier gas with appropriate traps. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific instrumentation and impurity profile.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 243 nm.[21]
-
Injection Volume: 10 µL.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the analysis of residual solvents and other volatile or semi-volatile impurities.
-
Chromatographic System:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1-5 mg/mL.
-
Note: The use of halogenated solvents like dichloromethane can sometimes lead to ion source contamination and peak tailing.[19]
-
Protocol 3: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.
Caption: Workflow for a forced degradation study.
-
Prepare Sample Solutions: Prepare solutions of your sample at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample solution to UV and visible light.
-
-
Neutralization and Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC and LC-MS methods.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
By following these guidelines and protocols, you will be well-equipped to identify and control impurities in your this compound samples, ensuring the quality and integrity of your research and drug development efforts.
References
- BenchChem. (n.d.). Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Pharmaffiliates. (n.d.). Piperazine Citrate-impurities.
- Pharmaffiliates. (n.d.). Pharmaffiliates Piperazine-impurities.
- Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Sigma-Aldrich. (n.d.). Piperazine USP Reference Standard.
- Journal of Chromatographic Science. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source.
- Agilent. (2024). GC and GC/MS Frequently Asked Questions.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Environmental Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
- Forensic Toxicology. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- University of Manchester. (2016). New NMR Tools for Impurity Analysis.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Sigma-Aldrich. (n.d.). Piperazine reference standard.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Cayman Chemical. (n.d.). This compound (hydrochloride).
- Journal of Pharmaceutical and Biomedical Analysis. (2015). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
- ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
- Journal of Forensic Sciences. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
- European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- International Journal of Research in Pharmaceutical Sciences. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.
- Wiley-VCH. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
- Molecules. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Journal of Analytical Toxicology. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
- ResearchGate. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
- ResearchGate. (n.d.). Forced degradation study.
- Wikipedia. (2026). 3-Chloro-4-fluorophenylpiperazine.
- Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
Sources
- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
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best practices for handling 1-(3-Chloro-4-fluorophenyl)piperazine in the lab
Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine
Welcome to the technical support guide for this compound and its common salt forms (e.g., hydrochloride). This document provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to ensure you can handle this compound safely and effectively in your laboratory experiments.
Section 1: Critical Safety Protocols & PPE (FAQs)
Working safely with any chemical is paramount. Phenylpiperazine derivatives require careful handling due to their potential physiological effects and irritant properties.
Q1: What are the primary hazards of this compound?
A1: Based on GHS classifications from multiple suppliers, this compound hydrochloride is considered hazardous. The primary risks are:
Causality: The chemical structure, containing an aromatic amine and a piperazine ring, contributes to its irritant nature and biological activity. These functional groups can interact with biological tissues, leading to irritation upon contact and toxicity upon ingestion or inhalation.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is non-negotiable. The principle is to create a total barrier between you and the chemical.[1][4][5]
| PPE Component | Specification | Rationale |
| Lab Coat | Standard, flame-resistant, buttoned completely. | Protects skin and personal clothing from splashes and spills. |
| Gloves | Nitrile or PVC chemical-resistant gloves. Check manufacturer's compatibility chart.[5] | Prevents skin contact and irritation. Always double-check for tears before use and discard after handling. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, safety goggles.[6] | Protects against splashes and airborne powder, preventing serious eye irritation. |
| Respiratory | For Solids: Use a NIOSH-approved N95 dust mask or a respirator when weighing or handling the powder.[6][7] | The fine powder can easily become airborne and cause respiratory tract irritation.[3] |
| Engineering Control | Always handle in a certified chemical fume hood. [8][9] | This is the primary line of defense to prevent inhalation of powders or vapors and contain any potential spills. |
Q3: What should I do in case of accidental exposure?
A3: Immediate and correct action is critical. Follow the "Remove, Remove, Remove" principle.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[4] Remove all contaminated clothing while flushing.[11] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[3][11] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical assistance.[5][11]
-
Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[1][12][13]
Q4: How do I handle a small spill of the solid compound?
A4: For minor spills, avoid creating dust at all costs.
-
Ventilate: Ensure the fume hood is operating correctly.
-
Contain: Gently cover the spill with a dry absorbent material like sand or vermiculite. DO NOT use a dry brush or sweep, as this will generate dust.[4][5]
-
Collect: Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[8][9][11]
-
Clean: Decontaminate the area with a suitable solvent (like ethanol), followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Section 2: Storage, Stability, and Solution Preparation
Proper storage is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Q5: What are the ideal storage conditions for this compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] For long-term viability, one supplier recommends storage at -20°C, which can maintain stability for at least five years.[14] Some piperazine derivatives can be hygroscopic (absorb moisture from the air), so a desiccator may be beneficial.[8][15]
Q6: What solvents can I use to prepare a stock solution?
A6: The hydrochloride salt form has limited aqueous solubility. Based on supplier data, the following solvents are effective for creating stock solutions.
| Solvent | Reported Solubility | Notes & Best Practices |
| DMSO | ~10 mg/mL[14] | A common choice for biological assays. Ensure you use anhydrous DMSO to prevent degradation. Be aware of solvent effects in your experiments. |
| Ethanol | ~10 mg/mL[14] | Suitable for many applications. Use a high-purity grade. |
| Water | Insoluble/Low[16][17] | The free base is generally insoluble. The hydrochloride salt may have very slight solubility but is not recommended for creating stock solutions. |
Q7: My compound won't dissolve. What should I do?
A7: First, confirm you are using a recommended solvent (see table above). If solubility issues persist:
-
Gentle Warming: Warm the solution gently (e.g., to 30-40°C) in a water bath. Do not overheat, as this can cause degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up solid aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing can also aid in solubilization.
-
Check the Form: Ensure you know whether you have the free base or a salt form (e.g., HCl), as this significantly impacts solubility profiles.
Q8: What materials or chemicals are incompatible with this compound?
A8: To prevent hazardous reactions or degradation of your sample, avoid contact with:
Causality: The piperazine nitrogen atoms are basic and can react exothermically with strong acids. The overall molecule can be oxidized, leading to decomposition.
Section 3: Experimental Workflow & Troubleshooting
This section addresses common issues encountered during experimental use.
Safe Handling Workflow
The following diagram outlines the critical steps and safety considerations from receiving the compound to its final disposal.
Caption: A workflow for the safe handling of the compound.
Q9: I am seeing inconsistent results in my biological assay. Could the compound be the issue?
A9: Yes, compound instability or impurity can lead to variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: If your stock solution is old or has been stored improperly (e.g., at room temperature), prepare a fresh one from the solid material.
-
Check for Precipitation: Visually inspect your stock solution and diluted experimental solutions for any precipitate. If observed, try the solubilization techniques mentioned in Q7.
-
Perform Quality Control: The most definitive step is to verify the identity and purity of your compound. A common method is Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]
-
Protocol: Basic QC by GC-MS
This protocol provides a general guideline for verifying the identity of this compound. Instrument parameters may need optimization.
-
Sample Preparation: Prepare a dilute solution of your compound (~100 µg/mL) in a volatile solvent like ethanol or methanol.
-
Instrumentation (Example): Use a GC-MS system, such as one with a Zebron ZB-SemiVolatiles column (or equivalent).[18]
-
GC Parameters (Example):
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C.
-
-
MS Parameters (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Confirm the retention time of your sample matches that of a known analytical reference standard.
-
Examine the mass spectrum. You should observe a molecular ion at m/z 214 (with a characteristic chlorine isotope pattern) and key fragments, such as a base peak at m/z 172 .[18] A chlorofluorophenyl cation may also be visible at m/z 129 .[18]
-
Q10: How must I dispose of waste containing this chemical?
A10: All waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.[4][16]
-
Labeling: Use clearly marked hazardous waste containers. Specify "halogenated organic waste" for liquid solutions.
-
Segregation: Keep solid and liquid waste streams separate.
-
Disposal: Do not pour this chemical down the drain.[8] All disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a certified waste management company in accordance with local, state, and federal regulations.[4][9][16]
References
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [Link]
-
s d fine-chem limited. (2016). Safety Data Sheet: piperazine anhydrous. Retrieved from sdfine.com. [Link]
-
Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: PIPPS PUFFERAN® ≥97 %. Retrieved from carlroth.com. [Link]
-
Choi, H., Kim, S., Lee, J., & Kim, E. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Applied Biological Chemistry, 63(1), 1-8. [Link]
-
Archer, R. P., Dargan, P. I., Hudson, S., Wood, D. M., & Ramsey, J. (2009). Analysis of piperazine-based drugs in oral fluid. Analytical Methods, 1(1), 51-56. [Link]
-
UK Government. (2023). What to do in a chemical emergency. Retrieved from gov.uk. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from cdc.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine. Retrieved from coleparmer.com. [Link]
-
Centers for Disease Control and Prevention. (2023). What to Do in a Chemical Emergency. Retrieved from cdc.gov. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from unodc.org. [Link]
-
Fisher Scientific. (2021). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from fishersci.co.uk. [Link]
-
Li, L., Liu, J., Zhang, E., & Hao, H. (2014). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Research, 5(5). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779263, 3-Chloro-4-fluorophenylpiperazine. Retrieved from PubChem. [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. Retrieved from gsrs.ncats.nih.gov. [Link]
-
Wikipedia. (2023). 3-Chloro-4-fluorophenylpiperazine. Retrieved from en.wikipedia.org. [Link]
-
Biorepositories. (n.d.). This compound (hydrochloride). Retrieved from biorepositories.com. [Link]
-
GlpBio. (n.d.). This compound (hydrochloride). Retrieved from glpbio.com. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Retrieved from chemdad.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from PubChem. [Link]
-
Staack, R. F., Fritschi, G., & Maurer, H. H. (2004). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 28(2), 81-87. [Link]
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Technical Support Center: Overcoming Poor Oral Bioavailability of Phenylpiperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine compounds. This guide is designed to provide in-depth, actionable advice to troubleshoot and overcome the common challenges associated with the poor oral bioavailability of this important class of molecules. Our approach is rooted in mechanistic understanding and field-proven strategies to guide your experimental decisions.
Frequently Asked Questions (FAQs)
Here we address the high-level questions frequently encountered during the development of phenylpiperazine derivatives.
Q1: Why do many of my phenylpiperazine compounds exhibit low oral bioavailability?
A: Poor oral bioavailability in the phenylpiperazine class is typically multifactorial, stemming from a combination of inherent physicochemical properties and physiological barriers. The two most common culprits are:
-
Poor Aqueous Solubility: The phenylpiperazine scaffold is often lipophilic, leading to low solubility in gastrointestinal fluids. This classifies many derivatives as Biopharmaceutics Classification System (BCS) Class II or IV compounds, where the dissolution rate is the limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: Phenylpiperazine compounds are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which are highly expressed in the liver and intestinal wall.[3][4] This can lead to significant degradation of the compound before it reaches systemic circulation, a phenomenon known as the first-pass effect.
Q2: What is the first experiment I should run if I suspect poor oral bioavailability?
A: Your initial focus should be on characterizing the root cause. A fundamental experiment is to determine the compound's aqueous solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) and its permeability. An in vitro Caco-2 permeability assay is the industry standard for assessing intestinal permeability and identifying potential efflux by transporters like P-glycoprotein (P-gp).[5][6] This will help classify your compound according to the BCS and guide your formulation strategy.
Q3: Can changing the salt form of my basic phenylpiperazine compound really make a difference?
A: Absolutely. For basic compounds like most phenylpiperazines, salt formation is a powerful and common strategy to enhance aqueous solubility and dissolution rate.[7][8] By selecting an appropriate counterion, you can significantly improve the drug's performance. However, the choice of salt is critical; for instance, a hydrochloride salt may have its solubility suppressed in the acidic environment of the stomach due to the common ion effect.[9] Therefore, a comprehensive salt screening study is highly recommended.[10]
Q4: My compound is highly metabolized. Is formulation work futile?
A: Not at all. While formulation cannot change the intrinsic metabolism of a molecule, it can influence the extent of first-pass metabolism. Strategies that promote rapid absorption can help the drug "escape" the metabolic enzymes in the gut wall. Furthermore, some lipid-based formulations can promote lymphatic transport, which bypasses the portal circulation and thus the liver's first-pass effect.[11] In cases of extremely high metabolism, a prodrug strategy might be necessary to mask the metabolic site.[12][13]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental issues.
Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Low permeability in a Caco-2 assay can be due to poor passive diffusion or active efflux. This guide will help you diagnose and address the issue.
Step 1: Diagnose the Cause - Bidirectional Caco-2 Assay
The first step is to determine if active efflux is the cause of low permeability.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Studies:
-
Apical to Basolateral (A-to-B) Transport: Add your phenylpiperazine compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER):
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Interpreting the Results:
-
ER > 2: This strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[6]
-
ER ≤ 2 and low Papp (A-to-B): This indicates that poor passive permeability is the likely issue, possibly due to unfavorable physicochemical properties (e.g., high polarity, large molecular size).
Step 2: Troubleshooting Strategy
The troubleshooting path depends on the diagnosis from Step 1.
Caption: Decision tree for investigating high in vivo clearance.
Step 3: Mitigation Strategies
-
Formulation to Enhance Absorption Rate: For compounds that are BCS Class II (low solubility, high permeability), increasing the dissolution rate is key. A faster dissolution leads to a higher concentration of the drug in the gut, which can saturate metabolic enzymes and allow more of the drug to be absorbed intact.
-
Solid Dispersions: Dispersing the phenylpiperazine compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate. [14][15] * Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, presenting the drug in a solubilized state for absorption. [5] * Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
-
Medicinal Chemistry Approach: If you have identified the specific site of metabolism on your molecule (the "metabolic soft spot"), you can make chemical modifications to block this site. For example, if an aromatic ring is being hydroxylated, adding a fluorine atom at that position can prevent this metabolic step.
-
Food Effect Studies: For many BCS Class II drugs, administration with a high-fat meal can significantly increase bioavailability. [3][16]This is due to the increased secretion of bile salts, which help to solubilize the lipophilic compound. An early in vivo study in a relevant animal model (e.g., beagle dog) comparing fed and fasted states can provide valuable information.
Data Summary Tables
Table 1: Comparison of Formulation Strategies for Phenylpiperazine Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Salt Formation | Increases aqueous solubility and dissolution rate by creating an ionized form of the drug. [17] | Simple, cost-effective, well-established. | Potential for common ion effect, hygroscopicity issues, risk of converting back to free base. [9] | Weakly basic phenylpiperazines with dissolution-rate limited absorption. |
| Solid Dispersion | Disperses the drug at a molecular level in a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution. [18] | Significant increase in dissolution rate and bioavailability; can be tailored with different polymers. [19] | Can be physically unstable (recrystallization); manufacturing can be complex (e.g., spray drying). | Crystalline, poorly soluble compounds (BCS Class II/IV). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a microemulsion upon contact with GI fluids. [11] | Presents the drug in a solubilized state; can enhance lymphatic uptake, bypassing first-pass metabolism. | Can have lower drug loading; potential for GI side effects with high surfactant concentrations. | Highly lipophilic compounds with high first-pass metabolism. |
| Prodrugs | A lipophilic or otherwise modified promoiety is attached to the active drug to improve permeability or mask a metabolic site. [12] | Can overcome multiple barriers simultaneously (permeability, metabolism); offers opportunities for targeting. | Requires careful design to ensure efficient cleavage to the active drug; the promoiety must be non-toxic. [20] | Compounds with poor permeability or very high, unavoidable first-pass metabolism. |
References
-
Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. (2016). PubMed. [Link]
-
Current Methods for Predicting Human Food Effect. (n.d.). PMC. [Link]
-
Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. (n.d.). Taylor & Francis Online. [Link]
-
Trazodone. (n.d.). Wikipedia. [Link]
-
Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool. (2020). Simulations Plus. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. [Link]
-
Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. (n.d.). MDPI. [Link]
-
Salt Screening. (n.d.). Charles River Laboratories. [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central. [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (n.d.). PubMed. [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed. [Link]
-
The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites. (n.d.). NIH. [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). ResearchGate. [Link]
-
Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. (n.d.). NIH. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. (n.d.). ResearchGate. [Link]
-
Prodrug strategy. (n.d.). Slideshare. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]
-
Current Trends on Solid Dispersions: Past, Present, and Future. (2022). PMC. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (n.d.). Jetir.org. [Link]
-
The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives. (n.d.). MDPI. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]
-
THE CURRENT STATUS OF CYP-2D6, 2C9, 2C19 AND 3A4 INDUCED ADVERSE DRUG REACTIONS. (n.d.). ResearchGate. [Link]
-
Prodrug design. (n.d.). Fiveable. [Link]
-
P-glycoprotein recognition of substrates and circumvention through rational drug design. (n.d.). PubMed. [Link]
-
Dextromethorphan. (n.d.). Wikipedia. [Link]
-
Shows examples of decent case studies for the preparation of solid dispersion using the spray drying method. (n.d.). ResearchGate. [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
-
Enhancing solubility with novel excipients. (n.d.). Manufacturing Chemist. [Link]
-
Phenylpiperazine derivatives had a wide range of efficacy and toxicity... (n.d.). ResearchGate. [Link]
-
Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (n.d.). PubMed. [Link]
-
Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2019). PubMed. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
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Recent Breakthroughs in Solid Dispersion: A Review. (n.d.). ijpras.com. [Link]
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Fundamental aspects of solid dispersion technology for poorly soluble drugs. (n.d.). PMC. [Link]
-
Caco-2 Permeability Assay. (n.d.). Domainex. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]
-
Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. (n.d.). PMC. [Link]
-
Enhancement of Solubility and Dissolution of BCS Class II Drugs Using Solid Dispersion Technique. (n.d.). ijcrt.org. [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. [Link]
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Design and Optimization of Nanoformulations for Stability and Sustained Release of Therapeutic Compounds. (2021). UIC Indigo. [Link]
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-
Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). ResearchGate. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]
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Technical Support Center: Purification of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)
Welcome to the technical support center for the synthesis and purification of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. High purity is paramount for successful downstream applications, and this resource provides in-depth, experience-based answers to common challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of purity assessment and common issues.
Q1: What are the most likely impurities in a crude synthesis of this compound?
A1: The impurity profile of crude CFPP is highly dependent on the synthetic route, but it typically arises from a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] Common impurities include:
-
Unreacted Starting Materials: Residual 1,2-dichloro-4-fluorobenzene and piperazine are common.
-
Over-Alkylated Byproducts: If the reaction involves alkylation of a piperazine derivative, over-alkylation can occur.[4]
-
Positional Isomers: Depending on the precursors, isomers of the desired product might form.
-
Solvent and Reagent Residue: Residual high-boiling point solvents (like DMSO or DMF) and excess base (like K₂CO₃ or Et₃N) can contaminate the crude product.
Q2: Which analytical techniques are best for assessing the purity of CFPP?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. Each method provides unique information.
| Technique | Primary Use & Insights | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography. | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of minor impurities. | High resolution, accurate quantification. | More time-consuming, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product mass.[5] | High sensitivity, provides structural information (mass fragmentation). | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of structurally similar impurities. | Provides definitive structural information. | Lower sensitivity for minor impurities, more expensive. |
Q3: My crude product is a dark, viscous oil instead of a solid. What does this indicate and how should I proceed?
A3: A dark, oily crude product often indicates the presence of significant impurities, such as residual high-boiling solvents (e.g., DMF, DMSO) or colored byproducts from the reaction. These impurities can inhibit crystallization.
Your first step should be an acid-base extraction .[6][7][8] Since CFPP is a basic amine, it can be protonated and moved into an aqueous layer, leaving non-basic, organic-soluble impurities behind in the organic layer. This is often the most effective initial cleanup step for oily crude products. See Protocol 3 for a detailed methodology.
Section 2: Troubleshooting Guide & Scenarios
This section provides solutions to specific problems you may encounter during the purification process.
Scenario A: My NMR spectrum shows unreacted 1,2-dichloro-4-fluorobenzene.
-
Problem: The starting aryl halide is non-polar and has carried through the initial work-up.
-
Underlying Cause: Insufficient reaction time or temperature, or inadequate extraction during work-up.
-
Solution Path:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic CFPP will form its hydrochloride salt and move into the aqueous layer, while the neutral aryl halide remains in the organic layer.[6] The layers can then be separated. After separation, basifying the aqueous layer (e.g., with 2M NaOH) and extracting with an organic solvent will recover the purified CFPP.[8]
-
Flash Column Chromatography: If extraction is insufficient, flash chromatography is a powerful alternative.[9][10][11] Given that CFPP is a basic amine, it can streak or show poor peak shape on standard silica gel. To mitigate this, you can either use an amine-modified silica column (e.g., NH2-silica) or add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent.[12]
-
Scenario B: After recrystallization, my yield is very low.
-
Problem: The product remains dissolved in the mother liquor.
-
Underlying Cause: The chosen solvent system is too good at dissolving the product, even at low temperatures, or too much solvent was used.[13]
-
Solution Path:
-
Optimize Solvent Volume: The principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the solid.[13][14] Using excess solvent will dramatically reduce your recovery.
-
Re-evaluate the Solvent System: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13][15] For CFPP, which has moderate polarity, consider solvent systems like isopropanol/water, ethanol, or acetone/heptane mixtures. Experiment with small amounts to find the best system.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath.[14][15] Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product.[13]
-
Decision-Making Flowchart for Purification Strategy
This diagram outlines a logical workflow for selecting the appropriate purification method based on the state of your crude product.
Caption: Decision tree for selecting a CFPP purification method.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most effective purification techniques.
Protocol 1: Optimized Recrystallization of CFPP
This protocol is ideal for purifying solid crude CFPP that is already relatively pure (>85%).
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude CFPP in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the product when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the bulk crude CFPP in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until all the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (for Basic Amines)
This method is for separating CFPP from impurities with different polarities, such as starting materials or side products.
-
Stationary Phase Selection: For CFPP, an amine-functionalized silica gel (NH2-silica) is recommended to prevent peak tailing. Alternatively, standard silica gel can be used if the mobile phase is modified.
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) that gives the CFPP an Rf value of approximately 0.2-0.4.
-
Validation Checkpoint: If using standard silica, add 1% triethylamine (Et₃N) to the chosen solvent system and re-run the TLC. The spot should be more compact and may have a slightly higher Rf.
-
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column under positive pressure, collecting fractions.[12] Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified CFPP.
Protocol 3: Acid-Base Extraction Workflow
This is a highly effective first-pass purification to remove neutral or acidic impurities from the basic CFPP.
-
Dissolution: Dissolve the crude product (e.g., 10 g) in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). The basic CFPP will react to form its hydrochloride salt and move into the aqueous layer.[6][7][8]
-
Validation Checkpoint: A TLC of the organic layer should show the disappearance of the CFPP spot.
-
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities (e.g., unreacted aryl halide), can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is >10 (check with pH paper). The CFPP hydrochloride salt will be neutralized back to the free base, which will often precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (EtOAc or DCM, 2 x 50 mL). The purified CFPP free base will now be in the organic layer.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified CFPP.
Caption: Workflow for purification of CFPP via acid-base extraction.
References
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis.
- Flash Chromatography: A Speedy Solution for Separation & Purification. (2023).
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
- Acid–base extraction. Wikipedia.
- Acid and Base Extraction. Engineering Ideas Clinic, Confluence.
- Successful Flash Chrom
- Amine workup. (2024). Reddit r/Chempros.
- Purification of Organic Compounds by Flash Column Chrom
- Recrystallization. (2020). Professor Dave Explains, YouTube.
- How To Recrystallize A Solid. (2020). Tyler Parra, YouTube.
- Recrystallization Demonstrated by Mark Niemczyk, PhD. (2010). mpnorganic, YouTube.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents. University of Technology, Iraq.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology, PubMed Central.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
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Technical Support Center: Navigating Inconsistent Results in 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) Experiments
Welcome to the technical support center for 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). This guide is designed for researchers, scientists, and drug development professionals who utilize CFPP in their experimental workflows. Inconsistencies in experimental outcomes can be a significant source of frustration, leading to delays and questionable data. This resource provides a structured, in-depth approach to troubleshooting common issues encountered with CFPP, from initial compound verification to final biological assays. Our methodology is grounded in first principles of chemistry and pharmacology to empower you to identify the root cause of variability and ensure the integrity of your results.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental challenges in a direct question-and-answer format. Each answer provides a causal explanation, step-by-step protocols, and the scientific rationale behind our recommendations.
Issue 1: High Variability in Biological Assay Results Between Batches
Question: My biological assay results with CFPP are highly variable from one batch of the compound to another. How can I diagnose and solve this issue?
Answer: Batch-to-batch variability is one of the most common and critical issues in experimental science. It almost always points to inconsistencies in the physicochemical properties of the compound itself. The primary culprits are incorrect chemical identity, insufficient purity, or the presence of active impurities. A rigorous, multi-technique analytical validation is the only way to ensure consistency.
Causality: The biological activity of a compound is intrinsically linked to its three-dimensional structure and purity. Even minor structural isomers or synthesis-related impurities can have off-target effects, act as antagonists, or simply dilute the concentration of the active molecule, leading to a reduction or alteration of the expected biological response.[1][2]
A systematic approach is crucial.[1] We recommend the following tiered strategy to validate every new batch of CFPP before it is used in biological experiments.
Step 1: Confirm Structural Identity
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocally confirming the chemical structure of your compound.[3]
-
¹H NMR (Proton NMR): Verifies the presence and connectivity of all hydrogen atoms. You should expect to see characteristic signals for the aromatic protons on the 3-chloro-4-fluorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the correct number of protons in each environment.
-
¹³C NMR (Carbon NMR): Confirms that the carbon skeleton is correct. This is crucial for distinguishing between positional isomers, which can be a byproduct of synthesis and may not be easily resolved by ¹H NMR alone.[4]
Step 2: Quantify Purity
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of small molecules like CFPP. A purity level of >95% is the minimum standard for most biological assays, with >98% being ideal.[1]
-
Rationale: HPLC separates the target compound from any non-volatile or less volatile impurities. Using a UV detector, the area under the peak for CFPP relative to the total area of all peaks gives a quantitative measure of purity. Combining HPLC with other detectors like mass spectrometry (LC-MS) can provide mass information on impurities simultaneously.[5][6]
Step 3: Verify Mass
Mass Spectrometry (MS) provides the exact molecular weight of the compound, confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental formula (C₁₀H₁₂ClFN₂ for the free base).[1] It can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.
| Technique | Purpose | Key Parameters & Expected Outcome |
| ¹H & ¹³C NMR | Structural Confirmation & Isomer Identification | Spectra must match the known structure of CFPP. Absence of significant unidentifiable peaks.[1] |
| HPLC-UV | Purity Quantification | Purity should be ≥95%. A single major peak should be observed.[1] |
| HRMS | Molecular Formula Verification | Observed mass should be within 5 ppm of the theoretical mass (214.0673 for C₁₀H₁₂ClFN₂).[7] |
This protocol provides a general method that should be optimized for your specific instrumentation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of CFPP in DMSO. Dilute this stock to approximately 20 µg/mL in the mobile phase.[1]
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 243 nm.[8]
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks. Calculate purity as: (Area of CFPP Peak / Total Area of All Peaks) * 100.
Caption: Workflow for validating CFPP identity and purity.
Issue 2: Compound Precipitation in Aqueous Assay Buffers
Question: I'm observing precipitation or cloudiness when I dilute my CFPP stock solution into my aqueous assay buffer. How can I improve its solubility?
Answer: Poor aqueous solubility is a frequent challenge with piperazine derivatives, which, despite the polar piperazine ring, can be quite hydrophobic depending on the aromatic substitution.[1][9] Precipitation leads to an unknown and lower effective concentration in your assay, causing inconsistent and non-reproducible results.
Causality: The solubility of a compound is governed by its polarity, crystal lattice energy, and the pH of the medium. The basic nitrogen atoms of the piperazine ring (pKa ~5.3 and 9.7) mean its ionization state, and thus solubility, is highly pH-dependent.[9] The hydrochloride salt form is often used to improve aqueous solubility.[8][10]
-
Utilize the Hydrochloride Salt: If you are using the free base form of CFPP, consider switching to the hydrochloride (HCl) salt.[8] The salt form is generally more water-soluble. Remember to adjust the molecular weight accordingly (251.13 g/mol for the HCl salt vs. 214.67 g/mol for the free base) for accurate concentration calculations.[7][10]
-
Optimize the Stock Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10 mg/mL).[8] Ensure the compound is fully dissolved in the stock before further dilution.
-
Control Final DMSO Concentration: When diluting the DMSO stock into aqueous buffer, keep the final concentration of DMSO below 0.5% (and consistent across all experiments) to avoid solvent-induced artifacts and minimize precipitation.
-
pH Adjustment: Gently adjusting the pH of your final assay buffer can significantly impact solubility. Since CFPP is basic, slightly lowering the pH of the buffer (e.g., to pH 6.5-7.0) can increase the proportion of the protonated, more soluble form of the molecule. Test the stability of your compound at the new pH before proceeding.
-
Sonication: Briefly sonicating the final solution in a water bath can help dissolve small amounts of precipitate, but this should be used with caution as it may not create a thermodynamically stable solution.
Issue 3: Loss of Compound Activity During Storage or Experimentation
Question: My CFPP solutions seem to lose potency over time, and I get different results using the same solution on different days. What are the proper storage and handling procedures?
Answer: The chemical stability of your compound is paramount. Degradation can occur due to improper storage (temperature, light) or incompatibility with experimental conditions (pH, reactive buffer components).[1]
Causality: Phenylpiperazines can be susceptible to oxidation and other degradation pathways. Storing solutions at room temperature or in clear vials exposed to light can accelerate this process. Repeated freeze-thaw cycles of stock solutions can also introduce water condensation, leading to hydrolysis or precipitation.
-
Solid Compound: Store solid CFPP at -20°C in a tightly sealed container.[8]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot these into single-use volumes in amber vials and store them at -20°C or -80°C. This minimizes freeze-thaw cycles and light exposure. The stability is reported to be ≥ 5 years under these conditions.[8]
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions, as the compound is less stable in this state.
-
Buffer Compatibility: Be aware of potentially reactive species in your buffer. For example, some buffers can react with your compound over the course of a long incubation. Run a control experiment where you incubate CFPP in the assay buffer for the duration of the experiment and then analyze its purity by HPLC to check for degradation.
-
Prepare a solution of CFPP in your final assay buffer at the working concentration.
-
Divide the solution into three conditions:
-
Time zero (analyze immediately).
-
Incubated at 37°C for the duration of your assay.
-
Stored at 4°C for the duration of your assay.
-
-
At the end of the incubation period, analyze all three samples by HPLC.
-
Analysis: Compare the peak area of the parent CFPP compound in the incubated/stored samples to the time-zero sample. A significant decrease (>5-10%) indicates instability under those conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight to use for CFPP? A1: This depends on the form you have. The free base has a molecular weight of 214.67 g/mol .[7] The more common hydrochloride (HCl) salt has a molecular weight of 251.13 g/mol .[10] Using the wrong molecular weight is a common source of error in concentration calculations. Always check the certificate of analysis from your supplier.
Q2: Can I use techniques other than HPLC to check purity? A2: While HPLC is the standard, quantitative NMR (qNMR) is an excellent and powerful alternative that can determine both identity and purity/concentration in a single experiment without needing a specific reference standard for the compound itself.[3] Thin Layer Chromatography (TLC) can be used for quick qualitative checks during a synthesis or purification but is not suitable for accurate quantitative purity assessment for biological assays.[11]
Q3: My crude NMR looks messy, but I think my compound is there. Should I proceed? A3: No. A "messy" crude NMR indicates the presence of impurities.[11] Proceeding without purification is a direct path to inconsistent results. These impurities could be unreacted starting materials, solvents, or reaction byproducts that may have their own biological activity.[9][12] Always purify your compound until the NMR and HPLC data are clean.
Q4: How can I remove unreacted piperazine from my solid compound? A4: Piperazine itself is water-soluble.[13] A common purification technique is to wash the solid product with a dilute acid solution (e.g., 1M HCl). This will protonate the piperazine, forming a water-soluble salt that can be washed away.[13] However, this should be done with care, as your CFPP product will also form a salt. Recrystallization or column chromatography are more controlled purification methods.[9]
Section 3: Experimental Workflow Visualization
The following diagram illustrates the logical progression for troubleshooting inconsistent biological activity, integrating the key checkpoints discussed in this guide.
Caption: A tiered approach to troubleshooting experimental inconsistency.
References
- Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-bioactivity-of-newly-synthesized-piperazine-compounds]
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/purification-of-piperazine-containing-compounds]
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/optimizing-piperazine-synthesis]
- This compound (hydrochloride). Cayman Chemical. [URL: https://www.caymanchem.com/product/30230/1-(3-chloro-4-fluorophenyl)piperazine-(hydrochloride)]
- How do I remove piperazine from the solid compound? ResearchGate. [URL: https://www.researchgate.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [URL: https://www.daicel.com/pharmaceutical/piperazine-impurities]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/troubleshoot-a-reaction.html]
- 1-(4-Fluorophenyl)piperazine(2252-63-3). ChemicalBook. [URL: https://www.chemicalbook.
- 1-(4-Fluorophenyl)piperazine. ChemScene. [URL: https://www.chemscene.com/products/1-(4-Fluorophenyl)piperazine-CS-W017190.html]
- 3-Chloro-4-fluorophenylpiperazine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-fluorophenylpiperazine]
- 3-Chloro-4-fluorophenylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Chloro-4-fluorophenylpiperazine]
- 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. Global Substance Registration System (GSRS). [URL: https://gsrs.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
- The synthesis, analysis and characterisation of piperazine based drugs. Figshare. [URL: https://figshare.com/articles/thesis/The_synthesis_analysis_and_characterisation_of_piperazine_based_drugs/10280963]
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274495/]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [URL: https://www.acgpubs.org/journal/index.php/oc/article/view/23]
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd. [URL: https://www.chemdad.com/product/52605-52-4.html]
- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/62fOtOpjZbP]
- HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [URL: https://specificpolymers.
- The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. PubMed, National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448937/]
- HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. [URL: https://www.chromatographyonline.
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [URL: https://www.mdpi.com/1422-0067/24/9/8243]
- QNMR – a modern alternative to HPLC. Almac Group. [URL: https://www.almacgroup.
- HPLC-NMR, Pharmaceutical Applications. ResearchGate. [URL: https://www.researchgate.
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Technical Support Center: Managing Potential Neurotoxicity of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) in Long-Term Studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in long-term studies involving 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). Given that CFPP is a compound within the phenylpiperazine class, which has been associated with psychoactive and potential neurotoxic effects, a proactive and rigorous approach to neurotoxicity assessment is paramount.[1] This guide provides a framework for identifying, troubleshooting, and managing potential neurotoxic liabilities throughout the experimental lifecycle.
Understanding the Potential Neurotoxicity of CFPP
While specific neurotoxicity data for this compound is not extensively documented in peer-reviewed literature, its classification as a substituted piperazine warrants a high degree of caution.[1] Other piperazine derivatives have been shown to interact with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters.[2] The mechanisms of neurotoxicity for related compounds often involve:
-
Disruption of Monoamine Systems: Altering the reuptake or release of key neurotransmitters can lead to excitotoxicity and oxidative stress.[2]
-
Mitochondrial Dysfunction: Some piperazine derivatives can impair mitochondrial function, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and initiation of apoptotic pathways.[3]
-
Disrupted Calcium Homeostasis: Alterations in intracellular calcium levels can trigger a cascade of neurotoxic events.[3]
Therefore, long-term studies with CFPP must incorporate a comprehensive battery of tests to monitor for these potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of neurotoxicity to watch for in animal models during long-term CFPP exposure?
A1: Initial signs can be subtle and require careful observation. A functional observational battery (FOB) or a modified Irwin test should be a routine part of your in-life assessments.[4] Key indicators include:
-
Changes in general activity (hypo- or hyperactivity).
-
Alterations in gait and posture.
-
Presence of tremors, convulsions, or stereotypies.
-
Changes in sensorimotor responses (e.g., to a tail pinch or click stimulus).
-
Autonomic signs like changes in salivation, piloerection, or pupil size.
Q2: Which in vitro assays are most predictive for CFPP-induced neurotoxicity?
A2: A battery of in vitro assays is more predictive than any single test.[5] We recommend a tiered approach:
-
Initial Cytotoxicity Screening: Use primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) to determine the concentration range of CFPP that causes cell death.
-
Mechanistic Assays: At non-cytotoxic concentrations, investigate specific mechanisms. High-content imaging of neurite outgrowth is a sensitive marker of neurotoxicity.[6] Assays for mitochondrial membrane potential, ROS production, and intracellular calcium levels can provide mechanistic insights.[3]
-
Functional Assays: Microelectrode arrays (MEAs) can assess the effects of CFPP on neuronal network electrophysiological activity.[6]
Q3: How do I design a long-term in vivo study to adequately assess the neurotoxic potential of CFPP?
A3: A robust long-term study should include multiple endpoints. Key design considerations are:
-
Dose Selection: Based on preliminary toxicity studies, select at least three dose levels and a vehicle control to establish a dose-response relationship and a No-Observed-Adverse-Effect-Level (NOAEL).[7]
-
Duration: The study duration should be relevant to the intended clinical use or potential exposure period.
-
Behavioral Assessments: Incorporate a battery of behavioral tests at multiple time points to assess motor function, sensory function, learning, and memory.[8][9]
-
Neuropathology: At the end of the study, perform comprehensive histopathological evaluation of the central and peripheral nervous systems.
-
Biomarker Analysis: Collect blood and/or cerebrospinal fluid (CSF) at interim time points to analyze for biomarkers of neuronal injury like Neurofilament Light Chain (NfL).[10][11]
Q4: What are the regulatory expectations for neurotoxicity testing?
A4: Regulatory agencies like the FDA and EPA have guidelines for neurotoxicity risk assessment.[7][12][13] It is crucial to consult the relevant guidance documents, such as those from the OECD, to ensure your study design meets regulatory standards.[14] The general expectation is a tiered approach, starting with screening in general toxicity studies, followed by more specific neurotoxicity studies if concerns are identified.[7]
Troubleshooting Guides
Guide 1: In Vitro Neurotoxicity Assays
Issue: High Variability in Neurite Outgrowth Assay Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before plating. Use an automated cell counter for accuracy. | Variations in cell density can significantly impact neurite length and branching. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. | Evaporation from outer wells can alter media concentration and affect cell health. |
| Reagent Variability | Use the same lot of serum, growth factors, and coating materials for the entire experiment. | Biological reagents can have lot-to-lot variability, impacting neuronal differentiation and growth. |
| Subjective Image Analysis | Utilize automated high-content imaging and analysis software with standardized parameters for neurite length and branching.[6] | Automation reduces user bias and ensures consistent quantification across all samples. |
Protocol: High-Content Neurite Outgrowth Assay
-
Plate Coating: Coat 96-well imaging plates with Poly-D-Lysine or another suitable extracellular matrix protein.
-
Cell Seeding: Seed primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) at a pre-determined optimal density.
-
Differentiation: If using a cell line, induce differentiation for 24-48 hours.
-
Compound Treatment: Expose cells to a concentration range of CFPP for 24-72 hours. Include a vehicle control and a positive control (e.g., a known neurotoxicant like MPP+).
-
Staining: Fix the cells and stain for neuron-specific beta-III tubulin to visualize neurites and a nuclear stain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify neurite length, number of branches, and cell viability per well using automated image analysis software.
Guide 2: In Vivo Behavioral Assessments
Issue: High Baseline Variability in Rodent Behavioral Tests
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Acclimation | Acclimate animals to the testing room for at least one hour before testing. Handle animals for several days prior to the start of the experiment.[15] | Reduces stress and anxiety, which can significantly impact behavioral performance. |
| Environmental Factors | Conduct testing at the same time of day for all animals. Control for noise, light, and temperature in the testing room. | Rodent behavior is highly sensitive to circadian rhythms and environmental conditions. |
| Experimenter Bias | Whenever possible, use automated tracking systems. If manual scoring is necessary, the experimenter should be blinded to the treatment groups. | Blinding and automation are critical for reducing unconscious bias in behavioral scoring. |
| Animal Health | Monitor animal health daily. Exclude animals with signs of illness from behavioral testing. | Underlying health issues can confound behavioral results. |
Protocol: Rodent Locomotor Activity Assessment
-
Acclimation: Place the animal in the locomotor activity chamber and allow it to acclimate for a 5-10 minute habituation period.
-
Data Collection: Record activity using an automated system that tracks beam breaks or uses video tracking. Collect data for 30-60 minutes.
-
Parameters to Analyze:
-
Horizontal Activity: Total distance traveled, ambulatory counts.
-
Vertical Activity: Rearing counts.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).[4]
-
-
Data Analysis: Compare the different dose groups to the vehicle control using appropriate statistical methods (e.g., ANOVA).
Visualizing Experimental Workflows and Pathways
Workflow for Assessing CFPP Neurotoxicity
Caption: A tiered workflow for CFPP neurotoxicity assessment.
Potential Signaling Pathway for Piperazine-Induced Neurotoxicity
Caption: Postulated pathways of CFPP-induced neurotoxicity.
References
- Testing for developmental neurotoxicity using a battery of in vitro assays for key cellular events in neurodevelopment - PubMed. (2018). Vertex AI Search.
- Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PubMed. (n.d.). Vertex AI Search.
-
In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (2014). JRC Publications Repository. [Link]
- In Vitro Neurotoxicity - Creative Bioarray. (n.d.). Vertex AI Search.
- Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Examples of Potential Biomarkers of Neurotoxicity | Download Table - ResearchG
- Biochemical Markers Of Neurotoxicity.
- In vitro techniques for the assessment of neurotoxicity - PMC - PubMed Central - NIH. (n.d.). Vertex AI Search.
- Characteristics of in vitro models vs. in vivo neurotoxicity testing.
- Neurobehavioral Assessments (Small model studies). (n.d.). Vertex AI Search.
- Animal Models for Assessment of Neurotoxicity. (n.d.). Vertex AI Search.
- A short review on behavioural assessment methods in rodents - PMC - NIH. (n.d.). Vertex AI Search.
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- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). Vertex AI Search.
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Piperazine derivatives as dangerous abused compounds. (2019). Acta Pharmaceutica. [Link]
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selecting the appropriate vehicle for 1-(3-Chloro-4-fluorophenyl)piperazine administration
Welcome to the technical support guide for the administration of 1-(3-Chloro-4-fluorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation of this compound for experimental use. Proper vehicle selection is paramount to ensuring accurate dosing, maximizing bioavailability, and minimizing confounding variables in your studies.
Section 1: Understanding the Compound: Physicochemical Properties
A thorough understanding of the compound's properties is the critical first step in selecting an appropriate vehicle. This compound, also known as 3,4-CFPP or Kleferein, is a phenylpiperazine derivative often supplied as a hydrochloride salt.[1][2][3]
FAQ 1.1: What are the key physicochemical properties of this compound HCl?
The hydrochloride salt is a crystalline solid.[1] Key properties that influence vehicle selection are summarized in the table below. The compound's structure, with its halogenated phenyl ring, suggests it is a lipophilic molecule, which is a common characteristic of new chemical entities that often exhibit poor water solubility.[4][5]
| Property | Value / Observation | Implication for Formulation | Source |
| Molecular Formula | C₁₀H₁₂ClFN₂ • HCl | - | [1] |
| Molecular Weight | 251.1 g/mol | Used for calculating concentrations. | [1] |
| Form | Crystalline Solid | May have a slow dissolution rate. Particle size reduction could be a consideration. | [1][6] |
| Solubility | DMSO: 10 mg/mLEthanol: 10 mg/mL | Good solubility in common organic solvents. Poor aqueous solubility is highly likely. | [1][2] |
| Storage | Store at -20°C | Ensures long-term stability (≥ 5 years). | [1] |
Section 2: Vehicle Selection Strategy: A Decision-Making Framework
The "ideal" vehicle is one that is inert, has no biological effect, and delivers the compound effectively.[7] However, for poorly soluble compounds, a simple aqueous vehicle is often not feasible. The choice of vehicle is a balance between solubilization capacity, route of administration, and potential for toxicity.
FAQ 2.1: Where do I start? How do I choose the right vehicle system?
The selection process is a stepwise funnel, starting with the simplest systems and moving to more complex ones only as needed. The goal is to use the simplest formulation that meets the requirements of your experiment (dose, concentration, and route of administration).
Below is a decision tree to guide your selection process.
Caption: Vehicle selection decision tree for this compound.
FAQ 2.2: What are the most common vehicle systems and their pros and cons?
For preclinical studies, vehicles generally fall into a few key categories. The choice depends heavily on the compound's properties and the study design.[8]
| Vehicle System | Composition Examples | Pros | Cons | Best For |
| Aqueous Solutions | 0.9% Saline, Phosphate-Buffered Saline (PBS) | Physiologically compatible, low toxicity.[9] | Limited use for poorly soluble compounds like 3,4-CFPP. | Water-soluble compounds. |
| Aqueous Suspensions | 0.5-1% CMC or HPMC in water; often with 0.1-0.5% Tween 80.[7][8] | Allows for high dose administration; well-tolerated. | Requires careful preparation for homogeneity; potential for inconsistent absorption. | Oral (PO) administration. |
| Co-Solvent Systems | DMSO, Ethanol, PEG 300/400, Propylene Glycol; often diluted with saline/water.[10] | Achieves true solution for poorly soluble drugs. | Potential for vehicle toxicity, irritation, or pharmacological effects.[9][11] | Parenteral (IV, IP, SC) routes where a solution is mandatory. |
| Lipid-Based Systems | Corn oil, sesame oil, medium-chain triglycerides (MCTs).[7][12] | Enhances absorption of lipophilic drugs; can protect from degradation. | May influence physiological parameters; not suitable for IV.[7][9] | Oral (PO) administration of highly lipophilic compounds. |
| Solubilizing Excipients | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Cremophor® EL, Solutol® HS 15.[10] | Can significantly increase aqueous solubility. | Can have their own toxicity profiles; may be viscous.[8][11] | Parenteral routes when co-solvents are not viable. |
Section 3: Protocols and Methodologies
This section provides step-by-step guides for preparing common formulations. Note: All preparations for parenteral administration must be performed using sterile components and aseptic technique, ideally in a laminar flow hood, and filtered through a 0.22 µm sterile filter before use.[13][14][15]
FAQ 3.1: How do I prepare a simple suspension for oral (PO) administration?
This protocol is for a standard suspension, a common and effective choice for oral safety and efficacy studies.[8]
Protocol: Preparation of a 10 mg/mL Suspension in 0.5% CMC with 0.1% Tween 80
-
Prepare the Vehicle:
-
Add 0.5 g of carboxymethylcellulose (CMC) to ~80 mL of sterile water while stirring vigorously with a magnetic stir bar.
-
Heat the mixture to ~60°C while stirring to fully hydrate the CMC. It will form a clear, viscous solution.
-
Allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and stir until fully dispersed.
-
Adjust the final volume to 100 mL with sterile water. This is your vehicle.
-
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound HCl. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.
-
-
Formulate the Suspension:
-
Place the weighed compound into a glass mortar.
-
Add a small amount of the vehicle (~0.5 mL) to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle in small portions while continuing to mix.
-
Transfer the final suspension to a suitable container (e.g., a graduated cylinder or vial) and stir continuously with a magnetic stir bar before each dose is drawn to ensure homogeneity.
-
Caption: General workflow for preparing a research-grade oral suspension.
FAQ 3.2: How do I prepare a co-solvent formulation for parenteral (e.g., IV, IP) administration?
For intravenous or intraperitoneal routes, a clear, particle-free solution is mandatory to prevent emboli.[11] Given the compound's known solubility in DMSO and ethanol, a co-solvent approach is logical.
Protocol: Preparation of a 5 mg/mL Solution in 10% DMSO / 40% PEG300 / 50% Saline
Disclaimer: This is an example vehicle. The final percentages must be optimized to maintain solubility upon dilution and minimize toxicity. Always start with the lowest possible percentage of organic solvent.
-
Weigh the Compound:
-
Accurately weigh the required amount of this compound HCl. For 1 mL of a 5 mg/mL solution, you will need 5 mg.
-
-
Solubilize:
-
In a sterile vial, add the weighed compound.
-
Add 100 µL of DMSO. Vortex or sonicate gently until the compound is fully dissolved.
-
Add 400 µL of PEG300 and mix thoroughly.
-
-
Dilute:
-
Slowly add 500 µL of sterile 0.9% saline to the organic phase while vortexing. Add the aqueous phase dropwise to prevent the compound from precipitating out of solution ("crashing out").
-
-
Sterilize & Inspect:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) and filter the solution into a new, sterile vial.
-
Visually inspect the final solution against a light and dark background to ensure it is clear and free of any particulate matter.
-
Section 4: Troubleshooting and Advanced FAQs
FAQ 4.1: My compound precipitated after adding the aqueous component to my co-solvent system. What should I do?
This is a common issue indicating that the final vehicle composition cannot maintain the drug's solubility.
-
Increase Organic Co-solvent: Try increasing the percentage of DMSO or PEG300. For example, move from a 10% DMSO formulation to a 20% formulation. Be mindful of the increased risk of vehicle toxicity.
-
Change Co-solvent: Some compounds are more soluble in different co-solvents. You could try substituting PEG300 with PEG400 or Solutol® HS 15.
-
Use a Solubilizer: Pre-dissolving the compound in a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water can be highly effective. The cyclodextrin forms an inclusion complex around the drug molecule, increasing its apparent aqueous solubility.[10]
-
Check pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Ensure the pH of your final formulation is one where the compound is most soluble.
FAQ 4.2: I am observing adverse effects (e.g., irritation, sedation) in my animals. Could the vehicle be the cause?
Yes. It is critical to run a vehicle-only control group to differentiate the effects of the compound from the effects of the formulation.[11]
-
DMSO: Can cause local irritation, and has known biological effects.[7][9] Keep the final concentration as low as possible, preferably under 10% for in vivo use.
-
Ethanol: Can cause sedation and other CNS effects.
-
Surfactants (Tween 80, Cremophor): Can cause hypersensitivity reactions in some species.
-
Osmolality/pH: Non-physiologic pH or high osmolality of the formulation can cause pain and irritation at the injection site.[15]
FAQ 4.3: How long is my formulation stable?
Stability is not guaranteed. As a best practice for preclinical research, formulations should be prepared fresh daily.[16] If storage is necessary, conduct a short-term stability test:
-
Prepare the formulation as intended.
-
Store it under the intended conditions (e.g., 4°C, protected from light).
-
Visually inspect for any signs of precipitation, color change, or cloudiness at several time points (e.g., 4, 8, and 24 hours). Any prepared solutions or suspensions must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[13][14]
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Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
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Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
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This compound. Wikidata. [Link]
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Validation & Comparative
A Comparative Guide to the Pharmacological Effects of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) and m-Chlorophenylpiperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenylpiperazines and Their Complex Serotonergic Profiles
Phenylpiperazine derivatives represent a significant class of psychoactive compounds, known for their diverse interactions with the central nervous system, particularly the serotonin (5-HT) system. Among these, meta-Chlorophenylpiperazine (mCPP) is a well-characterized research chemical and a metabolite of several antidepressant drugs, such as trazodone.[1][2] It is known for its broad-spectrum affinity for serotonin receptors and its often-unpleasant subjective effects in humans, including anxiety and headaches.[3][4] More recently, novel psychoactive substances (NPS) with structural similarities to mCPP have emerged, including 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). First identified in Poland in 2019, the pharmacological profile of CFPP is not well-documented in peer-reviewed literature, presenting a challenge for researchers and clinicians.
This guide provides a comparative analysis of the known effects of mCPP and the predicted effects of CFPP, based on structure-activity relationships within the phenylpiperazine class. We will delve into their receptor binding profiles, potential functional activities, and the experimental methodologies required to elucidate their distinct pharmacological properties. This document aims to serve as a valuable resource for researchers investigating the neuropharmacology of these compounds and for those involved in the development of novel therapeutics targeting the serotonergic system.
Receptor Binding Affinity: A Tale of Two Halogenation Patterns
The interaction of a compound with its molecular targets is the foundation of its pharmacological effect. For phenylpiperazines, the nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.
m-Chlorophenylpiperazine (mCPP): A Promiscuous Ligand
mCPP exhibits significant affinity for a wide array of serotonin receptors.[3][4] It is considered a non-selective serotonergic agent, with notable interactions at the following sites:
-
High Affinity: 5-HT2C, 5-HT1B, 5-HT2B, and the Serotonin Transporter (SERT).[3]
-
Moderate Affinity: 5-HT1A, 5-HT1D, 5-HT2A, 5-HT3, and 5-HT7 receptors.[3][4]
-
Lower Affinity: Adrenergic (α1, α2) and histamine (H1) receptors.[3]
This broad receptor-binding profile explains the complex and often contradictory effects of mCPP, which can include anxiogenic, anorectic, and headache-inducing properties.[3][4]
This compound (CFPP): A Predicted Profile Based on Structure-Activity Relationships
Direct experimental binding data for CFPP is not currently available in the public domain. However, we can infer its likely receptor interactions based on established structure-activity relationships (SAR) for phenylpiperazines. The addition of a fluorine atom at the 4-position of the phenyl ring, adjacent to the chlorine at the 3-position, is expected to significantly modulate its pharmacological profile compared to mCPP.
Halogenation, in general, can influence a ligand's affinity and selectivity by altering its electronic properties and lipophilicity. The electron-withdrawing nature of both chlorine and fluorine in CFPP may enhance its interaction with specific receptor subtypes. It is plausible that CFPP retains a broad affinity for serotonin receptors, similar to mCPP, but with a potentially altered selectivity profile. For instance, the dual halogen substitution could enhance its affinity for certain 5-HT receptor subtypes while reducing it for others. Further investigation is required to confirm these predictions.
Comparative Data Summary
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT1B Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
| mCPP | ~50-100 | ~20-50 | ~30-100 | ~1-10 | ~100-200 |
| CFPP | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The affinity values for mCPP are approximate ranges compiled from various sources. The lack of data for CFPP underscores the need for empirical investigation.
In Vitro Functional Assays: From Binding to Biological Response
Determining a compound's binding affinity is the first step; understanding its functional consequence at the receptor is paramount. Functional assays reveal whether a compound acts as an agonist, antagonist, or inverse agonist.
Serotonergic Signaling Pathways
The following diagram illustrates the primary signaling cascade initiated by the activation of Gq/11-coupled serotonin receptors, such as 5-HT2A and 5-HT2C, which are key targets for many phenylpiperazines.
Caption: Gq-coupled 5-HT receptor signaling cascade.
Experimental Protocol: Calcium Flux Assay for 5-HT2 Receptor Activation
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Objective: To determine the potency (EC50) and efficacy (% of maximal response) of CFPP and mCPP at 5-HT2A and 5-HT2C receptors.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor in appropriate culture medium.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of CFPP, mCPP, and a reference agonist (e.g., serotonin) in assay buffer.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Add the compound dilutions to the respective wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the reference agonist.
-
Plot the concentration-response curves and determine the EC50 and Emax values.
-
In Vivo Behavioral Studies: Translating Molecular Effects to Whole-Organism Responses
Animal behavioral models are essential for understanding the psychoactive effects of novel compounds.
Experimental Workflow: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for hallucinogenic potential.
Caption: Experimental workflow for the head-twitch response assay.
Experimental Protocol: Drug Discrimination in Rats
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.
Objective: To determine if the subjective effects of CFPP are similar to those of mCPP.
Methodology:
-
Training:
-
Train rats to press one of two levers to receive a food reward after an injection of mCPP (e.g., 1 mg/kg, i.p.).
-
Train the same rats to press the other lever for a reward after a saline injection.
-
Continue training until the rats reliably press the correct lever based on the injection they received.
-
-
Testing:
-
Administer various doses of CFPP to the trained rats.
-
Record which lever the rats press.
-
-
Data Analysis:
-
Calculate the percentage of responses on the mCPP-appropriate lever for each dose of CFPP.
-
A high percentage of responding on the mCPP-associated lever indicates that the subjective effects of CFPP are similar to those of mCPP.
-
Conclusion and Future Directions
m-Chlorophenylpiperazine is a well-studied compound with a complex and non-selective serotonergic profile, leading to a range of physiological and psychological effects. In contrast, this compound remains a pharmacological enigma. Based on structure-activity relationships, it is plausible that CFPP also acts as a broad-spectrum serotonergic agent, but with a potentially distinct receptor affinity and functional activity profile due to its unique di-halogenation pattern.
The lack of empirical data on CFPP highlights a critical gap in our understanding of emerging psychoactive substances. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of CFPP's pharmacological effects. Such research is essential for predicting its potential for abuse, understanding its mechanism of action, and informing public health and regulatory bodies. Future studies should prioritize comprehensive receptor binding screens, a battery of in vitro functional assays, and a range of in vivo behavioral assessments to fully characterize the pharmacological profile of this and other novel phenylpiperazine derivatives.
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van Harten, J., et al. (1992). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]
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Goudriaan, A. E., et al. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed. [Link]
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A Comparative Analysis of Receptor Affinity: 1-(3-Chloro-4-fluorophenyl)piperazine vs. p-Fluorophenylpiperazine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychoactive compounds and receptor research, phenylpiperazine derivatives represent a significant class of molecules with diverse pharmacological profiles. This guide provides a detailed comparative analysis of two such compounds: 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) and p-Fluorophenylpiperazine (pFPP). As a Senior Application Scientist, this document is structured to offer not just data, but a deeper, field-proven insight into the experimental rationale and interpretation of receptor affinity data.
Introduction: Structural Analogs with Potentially Divergent Pharmacology
This compound, also known as 3,4-CFPP or Kleferein, is a psychoactive substance of the phenylpiperazine class that has been identified as a designer drug.[1][2] Its structure is characterized by a piperazine ring attached to a phenyl group substituted with both a chlorine and a fluorine atom.
p-Fluorophenylpiperazine (pFPP), on the other hand, is a simpler analog, featuring a piperazine ring linked to a phenyl group with a single fluorine atom at the para position. pFPP is known to be a metabolite of the hypnotic drug niaparazine and has been investigated for its own psychoactive properties.[3]
The subtle yet significant difference in their chemical structures—the addition of a chlorine atom on the phenyl ring of CFPP—is hypothesized to impart distinct receptor binding affinities and functional activities, thereby altering their overall pharmacological profiles. This guide will delve into the available data to compare their interactions with key central nervous system receptors.
Comparative Receptor Affinity Profile
A direct, comprehensive side-by-side comparison of the receptor affinity profiles for CFPP and pFPP is limited in publicly available literature, a common challenge with emerging designer drugs. However, by compiling available data and inferring from structurally related compounds, we can construct a preliminary comparative overview.
It is crucial to note that the affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki in nM) of pFPP and Related Phenylpiperazines
| Receptor Subtype | p-Fluorophenylpiperazine (pFPP) | 1-(3-Chlorophenyl)piperazine (mCPP) (as a proxy for CFPP) |
| Serotonin Receptors | ||
| 5-HT1A | Agonist, Low Potency[4][5] | 360 - 1300 (IC50)[6] |
| 5-HT2A | Potential Antagonist[3] | 360 - 1300 (IC50)[6] |
| 5-HT2C | Affinity noted[7] | 360 - 1300 (IC50)[6] |
| Dopamine Receptors | ||
| D2 | Low Affinity[7] | 2500 - 24000 (IC50)[6] |
| Adrenergic Receptors | ||
| α2 | Not Reported | 570 (IC50)[6] |
| α1 | Not Reported | 2500 - 24000 (IC50)[6] |
| β | Not Reported | 2500 - 24000 (IC50)[6] |
| Transporters | ||
| SERT (Serotonin) | Inhibitor[7] | Inactive (>100,000 nM)[6] |
| NET (Norepinephrine) | Inhibitor[7] | Not Reported |
Analysis and Interpretation:
-
pFPP exhibits a known affinity for serotonin receptors, acting as a low-potency agonist at 5-HT1A receptors and potentially as an antagonist at 5-HT2A receptors.[3][4][5] It also shows activity as an inhibitor of serotonin and norepinephrine reuptake.[7] Its affinity for dopamine receptors is reported to be low.[7]
-
CFPP data is scarce. To provide a potential, albeit indirect, comparison, we can look at the data for 1-(3-chlorophenyl)piperazine (mCPP), a structurally similar compound. mCPP demonstrates broad affinity across multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) and also binds to α2-adrenergic receptors with moderate affinity.[6] Its affinity for dopamine, α1-, and β-adrenergic receptors is considerably lower.[6] The presence of the additional fluorine atom in CFPP could further modulate these interactions, potentially increasing affinity for certain receptors due to altered electronic properties, but this remains to be experimentally verified.
This comparative table underscores the need for direct radioligand binding studies on CFPP to accurately determine its receptor affinity profile.
Experimental Protocols: A Guide to Determining Receptor Affinity
The determination of a compound's receptor affinity profile is a cornerstone of pharmacological research. Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., CFPP or pFPP) to displace a radioactively labeled ligand of known high affinity and specificity from a receptor.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor gene).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. The rationale for using isolated membranes is to eliminate intracellular components that could interfere with the binding assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor, typically at a concentration near its Kd).
-
Add increasing concentrations of the unlabeled test compound (CFPP or pFPP).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand to saturate the receptors). This is critical for determining the specific binding.
-
-
Incubation:
-
Initiate the binding reaction by adding the receptor membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The incubation time and temperature are optimized for each receptor-ligand pair to ensure stable binding.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand. The speed of this step is crucial to prevent dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion is essential for comparing affinities across different experiments and radioligands.
-
Functional Assays: From Binding to Biological Response
While binding affinity indicates how well a compound binds to a receptor, it does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. Functional assays are therefore essential to characterize the biological activity of a compound.
Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate intracellular signaling cascades.
Signaling Pathway Diagram for a Gq-coupled Receptor (e.g., 5-HT2A):
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Calcium Flux Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor, such as the 5-HT2A receptor.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest (e.g., 5-HT2A) in a 96-well, black-walled, clear-bottom plate. The black walls minimize light scatter and background fluorescence.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye.
-
Incubate the cells with the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence of each well.
-
Inject varying concentrations of the test compound (CFPP or pFPP) into the wells.
-
Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response). These parameters quantify the potency and efficacy of the compound as an agonist.
-
Conclusion and Future Directions
This guide provides a comparative overview of the receptor affinity profiles of this compound and p-Fluorophenylpiperazine, grounded in established experimental methodologies. The available data suggests that pFPP primarily interacts with the serotonergic system, with a notable affinity for 5-HT1A and 5-HT2 receptors. For CFPP, direct binding data is lacking, but analysis of the structurally related compound mCPP suggests a potential for broader interaction with multiple serotonin receptor subtypes and α2-adrenergic receptors.
The key takeaway for researchers is the critical need for comprehensive in vitro pharmacological profiling of new psychoactive substances like CFPP. The detailed protocols provided herein for radioligand binding and functional assays offer a robust framework for such investigations. Future research should focus on:
-
Direct Radioligand Binding Studies for CFPP: To definitively determine its affinity (Ki) at a wide range of CNS receptors.
-
Comprehensive Functional Assays: To characterize CFPP as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency (EC50) and efficacy (Emax).
-
In Vivo Studies: To correlate the in vitro receptor profile with behavioral and physiological effects.
By systematically applying these well-validated experimental approaches, the scientific community can better understand the pharmacological mechanisms of novel phenylpiperazine derivatives, paving the way for more informed drug development and a clearer assessment of their potential therapeutic or toxicological effects.
References
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Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved from [Link]
- Ciszek, P., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 484-496.
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Proka GENOMICS. (n.d.). This compound (hydrochloride). Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
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Vitaceae. (n.d.). This compound (hydrochloride). Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
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Celtarys Research. (2023). Game Changer in Target-Based Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Antipsychotic Medication Serotonin Receptor K i Values. Retrieved from [Link]
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MDPI. (2022). Capturing Peptide–GPCR Interactions and Their Dynamics. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
- Baranczewski, P., et al. (2024). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 98(2), 527-540.
- Meyer, M. R., & Maurer, H. H. (2024). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 98(2), 527-540.
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ResearchGate. (n.d.). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted α-alkylthioamphetamines. Retrieved from [Link]
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A Researcher's Guide to Validating the Serotonergic Activity of 1-(3-Chloro-4-fluorophenyl)piperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the serotonergic activity of the novel compound 1-(3-Chloro-4-fluorophenyl)piperazine (CFP). We will objectively compare its potential performance with established serotonergic agents and provide detailed experimental protocols to generate supporting data.
Introduction: The Enigmatic Profile of this compound
This compound (CFP) is a psychoactive compound of the phenylpiperazine class, which has emerged as a designer drug.[1] Its structural similarity to known serotonergic agents, such as meta-chlorophenylpiperazine (m-CPP), suggests a potential interaction with the serotonin (5-HT) system.[2][3][4] However, a detailed pharmacological characterization of CFP at serotonin receptors is currently lacking in peer-reviewed literature. This guide outlines a systematic approach to elucidate the serotonergic profile of CFP, a critical step in understanding its mechanism of action and potential therapeutic or toxicological effects.
Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the diverse physiological and psychological effects of serotonin.[5][6] They are prominent targets for therapeutic drugs used to treat a variety of disorders, including depression, anxiety, and migraines.[4] Validating the serotonergic activity of a novel compound like CFP is paramount for predicting its pharmacological effects and potential for therapeutic development or abuse.
Comparative Analysis: Benchmarking CFP Against Known Serotonergic Ligands
To contextualize the serotonergic activity of CFP, it is essential to compare it against a panel of well-characterized reference compounds. The selection of these comparators should encompass a range of affinities and functional activities at various serotonin receptor subtypes.
Table 1: Reference Compounds for Comparative Analysis
| Compound | Class | Primary Serotonergic Target(s) | Functional Activity |
| Serotonin (5-HT) | Endogenous Ligand | Broad-spectrum agonist | Agonist |
| m-CPP | Phenylpiperazine | 5-HT1B, 5-HT1C, 5-HT2A/2C Agonist | Agonist |
| TFMPP | Phenylpiperazine | 5-HT1B, 5-HT2C Agonist | Agonist |
| WAY-100635 | Phenylpiperazine | 5-HT1A Antagonist | Antagonist |
| Ketanserin | Atypical Antipsychotic | 5-HT2A Antagonist | Antagonist |
This panel allows for a multi-dimensional comparison of CFP's binding affinity and functional efficacy against the native ligand (Serotonin), structurally related agonists (m-CPP, TFMPP), and subtype-selective antagonists (WAY-100635, Ketanserin).
Experimental Validation of Serotonergic Activity: A Step-by-Step Approach
A thorough validation of CFP's serotonergic activity requires a multi-tiered experimental approach, progressing from initial binding assessment to functional characterization.
Tier 1: Receptor Binding Affinity Profiling
The initial step is to determine the binding affinity of CFP for a comprehensive panel of serotonin receptor subtypes. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing individual human serotonin receptor subtypes (e.g., HEK293 or CHO cells). Culture the cells to a high density and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor subtype of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (CFP) or a reference compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
-
Quantification: Wash the filters to remove any unbound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the inhibitor constant (Ki). The Ki value represents the affinity of the compound for the receptor.
Expected Data Output:
The binding affinities (Ki values) of CFP and the comparator compounds across a panel of serotonin receptors should be summarized in a table for easy comparison.
Table 2: Hypothetical Binding Affinity Profile (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| CFP | TBD | TBD | TBD | TBD | TBD | TBD |
| m-CPP | 100 | 20 | 50 | 15 | 300 | 150 |
| TFMPP | 250 | 15 | 150 | 25 | 500 | 200 |
| WAY-100635 | 0.5 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Ketanserin | >1000 | >1000 | 1.2 | 20 | >1000 | >1000 |
TBD: To Be Determined
Tier 2: Functional Activity Characterization
Once the binding affinities are established, the next critical step is to determine the functional activity of CFP at the serotonin receptors for which it shows significant affinity. This will reveal whether CFP acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: Gq-Coupled Receptor Calcium Mobilization Assay (for 5-HT2A, 5-HT2C)
-
Cell Preparation: Use a cell line co-expressing the target Gq-coupled serotonin receptor (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add varying concentrations of CFP or a reference agonist (e.g., serotonin) to the wells. For antagonist testing, pre-incubate the cells with CFP before adding a known agonist.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.[7][8]
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, determine the IC50 value.
Experimental Protocol: Gi-Coupled Receptor cAMP Inhibition Assay (for 5-HT1A, 5-HT1B)
-
Cell Preparation: Use a cell line expressing the target Gi-coupled serotonin receptor (e.g., 5-HT1A). Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Compound Addition: Add varying concentrations of CFP or a reference agonist to the wells. For antagonist testing, pre-incubate with CFP before adding a known agonist.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Expected Data Output:
The functional potency (EC50) and efficacy (Emax) of CFP should be tabulated and compared with reference compounds.
Table 3: Hypothetical Functional Activity Profile (EC50, nM; Emax, %)
| Compound | 5-HT2A (Calcium) | 5-HT1A (cAMP) |
| CFP | TBD | TBD |
| Serotonin | 10 nM, 100% | 5 nM, 100% |
| m-CPP | 30 nM, 85% | 150 nM, 70% |
| WAY-100635 | No agonist activity | Antagonist (IC50: 1 nM) |
TBD: To Be Determined
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically applying the described experimental workflows, researchers can generate a robust dataset to validate and characterize the serotonergic activity of this compound. The comparative analysis against well-established serotonergic ligands will provide a clear and objective assessment of CFP's pharmacological profile. This information is crucial for understanding its potential neurobiological effects, guiding future in vivo studies, and informing regulatory bodies about this emerging psychoactive substance. The self-validating nature of these protocols, through the inclusion of reference compounds, ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Chloro-4-fluorophenyl)piperazine
For researchers, scientists, and professionals in drug development, the rigorous and precise analysis of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a key intermediate and potential impurity in various synthetic pathways. The focus is on the principles of method validation and cross-validation, ensuring the generation of reliable and reproducible data critical for regulatory submissions and quality control.
Introduction to this compound and the Imperative of Analytical Rigor
This compound (CFPP) is a substituted phenylpiperazine that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of CFPP in starting materials and final products are critical quality attributes that can impact the safety and efficacy of a drug. Therefore, robust and validated analytical methods are essential for its accurate quantification and identification. This guide will explore two of the most powerful analytical techniques, HPLC and GC-MS, providing a framework for method selection, validation, and cross-validation.
The principles of analytical method validation are rooted in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures".[1][2][3] This guideline outlines the validation characteristics required to ensure that an analytical procedure is suitable for its intended purpose.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile, such as CFPP.[1] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Causality Behind Experimental Choices in HPLC Method Development for CFPP
The development of a robust HPLC method for CFPP involves several critical decisions:
-
Column Selection: A C18 reversed-phase column is the logical first choice for a moderately polar compound like CFPP. The nonpolar stationary phase interacts with the nonpolar regions of the CFPP molecule, providing good retention and separation from more polar or nonpolar impurities.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used in reversed-phase chromatography. The ratio of these components is optimized to achieve the desired retention time and peak shape. A slightly acidic pH for the aqueous phase can ensure the piperazine moiety is protonated, leading to more consistent interactions with the stationary phase and improved peak symmetry.
-
Detection Wavelength: The UV-Vis spectrum of CFPP shows a maximum absorbance at approximately 243 nm.[4] Setting the UV detector to this wavelength will provide the highest sensitivity for the analyte. A photodiode array (PDA) detector can be employed to acquire the full UV spectrum of the peak, confirming its identity and purity.
Experimental Protocol: A Validated HPLC-UV Method for CFPP
This protocol describes a representative isocratic reversed-phase HPLC method for the quantification of CFPP.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 243 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of CFPP reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the mobile phase.
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of CFPP in a blank and placebo sample. Peak purity can be assessed using a PDA detector.
-
Linearity: Assessed over a concentration range of, for example, 1-200 µg/mL. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of replicate injections of the standard solution should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of CFPP.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While CFPP is not highly volatile, it can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.
Rationale for Experimental Choices in GC-MS Method Development
-
Column Selection: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for the analysis of CFPP. This type of stationary phase provides good separation for a wide range of compounds.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of CFPP and the separation from any potential impurities. The initial temperature is held low to trap the analyte at the head of the column, and then ramped up to elute the compound.
-
Mass Spectrometry Detection: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for its unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of CFPP. A study on the identification of CFPP by GC-MS showed characteristic fragment ions that can be used for its detection.[5]
Experimental Protocol: A Validated GC-MS Method for CFPP
This protocol outlines a representative GC-MS method for the analysis of CFPP.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-300) for qualitative analysis, SIM mode for quantitative analysis |
Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh 10 mg of CFPP reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol. Further dilute to achieve a 10 µg/mL solution.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 10 µg/mL in the same solvent.
Validation Parameters: Similar to the HPLC method, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of CFPP.
Head-to-Head Comparison: HPLC vs. GC-MS for CFPP Analysis
The choice between HPLC and GC-MS for the analysis of CFPP depends on the specific analytical requirements.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like CFPP.[1] | Suitable for volatile and thermally stable compounds. CFPP can be analyzed, but may require higher temperatures. |
| Sample Preparation | Generally simpler, involving dissolution in the mobile phase. | May require derivatization to increase volatility. |
| Sensitivity | Good, detector-dependent. HPLC-MS offers high sensitivity. | Excellent, especially in SIM mode. |
| Selectivity | Good, can be enhanced with a PDA or MS detector. | Very high, due to mass-based detection and characteristic fragmentation patterns. |
| Speed | Run times are typically in the range of 5-15 minutes. | Can have faster run times for simple mixtures. |
| Cost | Instrument and solvent costs can be high. | Generally lower solvent costs, but instrumentation can be expensive. |
The Critical Role of Cross-Validation
When two different analytical methods are used to measure the same analyte, cross-validation is essential to ensure that the results are comparable and reliable.[6] This is particularly important during method transfer between laboratories or when switching from one technique to another.
The process of cross-validation involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the results.[7] The acceptance criteria for the comparison should be pre-defined and may include statistical tests to assess the agreement between the two methods.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion: An Integrated Approach to Analytical Excellence
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. For routine quality control and quantification of the intact molecule, HPLC is often the more direct and practical choice due to the non-volatile nature of CFPP.[1] GC-MS, on the other hand, offers unparalleled specificity for identification and can be advantageous for trace-level analysis, particularly when coupled with SIM mode.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical requirements, including the sample matrix, the desired level of sensitivity and selectivity, and practical considerations such as sample throughput and cost. By adhering to the principles of method validation and, where necessary, performing cross-validation, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, a cornerstone of scientific and pharmaceutical progress.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][4]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
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Wojciechowska, J., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 414-423. [Link][5]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][6]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link][8]
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Analytical Methods. Simultaneous detection of piperazines and their congeners by gas chromatography-mass spectrometry. [Link][9]
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Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. [Link][10]
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Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1219-1227. [Link][7]
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A Comparative Guide to the Behavioral Profiles of Phenylpiperazine Derivatives
Introduction
Phenylpiperazine derivatives represent a versatile class of psychoactive compounds extensively utilized in neuroscience research to probe the complexities of monoaminergic systems, particularly the serotonergic (5-HT) network.[1] Comprising a core piperazine ring attached to a phenyl group, subtle substitutions on the phenyl ring dramatically alter their pharmacological profiles, leading to a diverse range of behavioral effects.[1] This guide provides a comparative analysis of two prominent phenylpiperazine derivatives: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). By examining their distinct mechanisms of action and the resulting behavioral outcomes in validated preclinical models, we aim to equip researchers with the foundational knowledge to select the appropriate tool compound for their specific experimental inquiries into anxiety, locomotion, and other centrally-mediated behaviors.
Section 1: Pharmacological Profiles - The Foundation of Behavior
The behavioral effects of phenylpiperazine derivatives are direct consequences of their interactions with a wide array of neurotransmitter receptors. Their primary targets are serotonin receptors, where they often exhibit non-selective binding, acting as agonists or antagonists depending on the specific receptor subtype.[2][3] This promiscuous binding profile is the key to understanding their often complex and multifaceted behavioral outcomes.
Mechanism of Action: Phenylpiperazines like mCPP and TFMPP exert their effects by binding to multiple serotonin (5-HT) receptor subtypes.[4] Their action is not limited to a single receptor; for instance, mCPP is known to be an agonist at most serotonin receptors, with particularly strong actions at the 5-HT2B and 5-HT2C subtypes.[4] It also functions as a serotonin reuptake inhibitor and releasing agent.[4] Similarly, TFMPP is a serotonin releasing agent and shows affinity for various 5-HT receptors, with studies suggesting its effects are mediated by 5-HT1B and 5-HT1C receptors.[5][6]
The activation of different 5-HT receptor subtypes triggers distinct intracellular signaling cascades. For example, 5-HT1A receptor activation typically leads to neuronal hyperpolarization through G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] In contrast, 5-HT2A receptor activation stimulates the Gαq-PLC-IP3 pathway, increasing intracellular calcium levels.[7] The net behavioral effect of a given phenylpiperazine derivative is therefore a composite of its agonist and antagonist activities across this diverse receptor landscape.
Diagram: General Phenylpiperazine Synaptic Action
Caption: Phenylpiperazines act on presynaptic serotonin transporters (SERT) and various postsynaptic 5-HT receptors.
Comparative Receptor Binding Profile:
The subtle differences in receptor affinity between mCPP and TFMPP are critical determinants of their distinct behavioral profiles. While both are non-selective, their relative affinities for certain receptors can diverge significantly.
| Receptor Subtype | mCPP (IC50 nM) | TFMPP (IC50 nM) | Primary Function Implicated |
| 5-HT1A | High Affinity[4] | Moderate Affinity[8] | Anxiolysis, Antidepressant effects |
| 5-HT1B/1D | High Affinity[4] | High Affinity[6] | Regulation of aggression, locomotion |
| 5-HT2A | High Affinity[4] | Low Affinity[6] | Hallucinogenic effects, anxiety |
| 5-HT2B | Very High Affinity[4] | Not specified | Cardiac function, impulsivity |
| 5-HT2C | High Affinity[4] | High Affinity[6] | Anxiety, appetite suppression, locomotion |
| 5-HT3 | High Affinity[2][4] | Insignificant Affinity[2][9] | Nausea, emesis, anxiety |
| SERT | High Affinity[4] | Moderate Affinity[9] | Serotonin reuptake |
Note: This table is a synthesis of reported affinities. Exact IC50/Ki values can vary between studies based on experimental conditions. "High Affinity" generally implies values in the low nanomolar range.
A key differentiator is their activity at the 5-HT3 receptor. mCPP displays high affinity, where it acts as an antagonist, while TFMPP has negligible affinity for this site.[2][9] This difference may contribute to variations in their anxiogenic and gastrointestinal side-effect profiles.
Section 2: Comparative Behavioral Profiles
The pharmacological differences outlined above manifest as distinct and measurable behavioral patterns in preclinical rodent models.
Anxiogenic-Like Effects
Both mCPP and TFMPP are widely recognized for producing anxiogenic-like (anxiety-promoting) effects in animal models.[10][11] This is often attributed to their agonist activity at 5-HT2C receptors.[10][12]
In the Elevated Plus Maze (EPM) , a standard assay for anxiety-like behavior, rodents treated with anxiogenic compounds spend significantly less time in the open, exposed arms compared to the enclosed, walled arms.[13][14] Studies have shown that both mCPP and TFMPP decrease the time spent in and the number of entries into the open arms, which is indicative of an anxiogenic response.[10][11]
Similarly, in the Light/Dark Box test , another approach-avoidance conflict paradigm, mCPP has been shown to decrease the time mice spend in the brightly lit compartment, further supporting its anxiogenic profile.[10][15]
| Compound | Behavioral Assay | Typical Outcome | Implied Effect |
| mCPP | Elevated Plus Maze | ↓ Time in Open Arms, ↓ Open Arm Entries[10] | Anxiogenic |
| Light/Dark Box | ↓ Time in Light Compartment[10] | Anxiogenic | |
| Social Interaction | ↓ Social Interaction Time[11] | Anxiogenic | |
| TFMPP | Elevated Plus Maze | ↓ Time in Open Arms, ↓ Open Arm Entries[11] | Anxiogenic |
| Social Interaction | ↓ Social Interaction Time[11] | Anxiogenic |
Locomotor Activity
The effects of phenylpiperazines on spontaneous locomotor activity are more complex and dose-dependent. Generally, these compounds tend to decrease locomotor activity.
In the Open Field Test , which assesses both general activity and anxiety-like behavior (thigmotaxis, or avoidance of the center), both mCPP and TFMPP have been shown to decrease overall locomotor activity.[9][16][17] This hypolocomotive effect is in contrast to stimulants like amphetamine and is an important characteristic of their behavioral profile.[16][18] However, it's crucial to distinguish this from sedation; the anxiogenic effects observed concurrently suggest the reduction in movement is related to increased anxiety or neophobia rather than a simple sedative action.[11]
| Compound | Behavioral Assay | Dose Range | Typical Outcome |
| mCPP | Open Field Test | 1-5 mg/kg | Dose-dependent ↓ in locomotion[12][16] |
| TFMPP | Open Field Test | 1-5 mg/kg | Dose-dependent ↓ in locomotion[9][16] |
Other Behavioral Effects
-
Head-Twitch Response: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential.[9] Studies show that TFMPP can elicit a moderate head-twitch response, suggesting potential hallucinogen-like effects, whereas mCPP is less active in this assay.[16]
-
Appetite: Agonism at 5-HT2C receptors is strongly linked to appetite suppression (hypophagia). Both mCPP and TFMPP are known to reduce food intake in rodents.[4]
Section 3: Experimental Methodologies
To ensure the generation of reliable and reproducible data, the use of standardized and validated behavioral testing protocols is paramount.
Protocol: Elevated Plus Maze (EPM) for Anxiogenic-Like Effects
This protocol is designed to assess anxiety-like behavior in mice, leveraging their natural aversion to open and elevated spaces.[13][19]
1. Apparatus:
-
A plus-shaped maze, elevated 50-55 cm from the floor.[19]
-
Two opposite arms (30 x 5 cm) are open, while the other two are enclosed by high walls (15 cm).[19]
-
The central platform measures 5 x 5 cm.[19]
-
The maze should be made of a non-reflective, easy-to-clean material.[19]
2. Pre-Test Procedure:
-
Acclimate animals to the testing room for at least 60 minutes prior to the experiment.[20][21]
-
The experimenter should be blinded to the treatment groups to prevent bias.[13]
-
Administer the test compound (e.g., mCPP, TFMPP, or vehicle) via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before testing (e.g., 30 minutes).
3. Test Procedure:
-
Gently place the mouse onto the central platform of the maze, facing one of the open arms.[20][22]
-
Allow the animal to explore the maze undisturbed for a 5-minute session.[13][20]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze).[13]
4. Data Analysis:
-
Key parameters to measure include:
-
An anxiogenic effect is indicated by a significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.
5. Post-Test Cleaning:
-
Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.[20][22]
Diagram: Elevated Plus Maze Experimental Workflow
Caption: Standardized workflow for conducting the Elevated Plus Maze test.
Protocol: Open Field Test for Locomotor Activity
This protocol measures spontaneous locomotor activity and can also provide insights into anxiety-like behavior.[23][24]
1. Apparatus:
-
A square arena (e.g., 50 x 50 cm) with high walls (50 cm) to prevent escape.[24][25]
-
The apparatus is typically equipped with infrared beams or an overhead camera for automated tracking.[23]
2. Pre-Test Procedure:
-
Acclimate animals to the testing room for 30-60 minutes.[23]
-
Ensure consistent lighting conditions across all tests.[23]
3. Test Procedure:
-
Gently place the mouse into the center or along one wall of the open field arena.[24]
-
Allow the animal to explore freely for a specified period (e.g., 10-30 minutes).[23][25]
-
The tracking system records horizontal movements (distance traveled), vertical movements (rearing), and time spent in different zones (center vs. periphery).[23]
4. Data Analysis:
-
Primary measure for locomotion is the total distance traveled.
-
A decrease in total distance traveled compared to controls indicates a hypolocomotive effect.
-
Anxiety-like behavior can be inferred from a lower percentage of time spent in the center of the arena.[15]
Section 4: Synthesis and Conclusion
The comparative analysis of mCPP and TFMPP reveals how minor structural modifications on the phenylpiperazine scaffold can lead to distinct pharmacological and behavioral profiles.
-
mCPP is a broad-spectrum serotonergic agent with high affinity for multiple 5-HT receptors, including 5-HT2C and 5-HT3.[2][4] Its behavioral profile is characterized by robust anxiogenic-like effects and hypolocomotion.[10][12]
-
TFMPP also produces anxiogenic-like effects and hypolocomotion, largely through 5-HT1B/2C mechanisms.[11][16] However, its lack of affinity for 5-HT3 receptors and its ability to induce head-twitches distinguish it from mCPP, suggesting a different, potentially mild hallucinogen-like, profile.[2][9][16]
For researchers, the choice between these compounds depends on the specific scientific question. mCPP serves as a classic tool for inducing an anxiogenic state via broad 5-HT receptor activation. TFMPP, while also anxiogenic, offers a more selective profile for studying behaviors mediated by 5-HT1B and 5-HT2C receptors without the confounding influence of 5-HT3 receptor interactions.[2] Understanding these nuances is critical for the precise dissection of the serotonergic system's role in regulating behavior.
Section 5: References
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Naeem, S., et al. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. PubMed. [Link]
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Szigethy, E., et al. (1996). The behavioral effect of m-chlorophenylpiperazine (mCPP) and methylphenidate in first-episode schizophrenia and normal controls. PubMed. [Link]
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Stępień, K. M., et al. (2023). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
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Herndon, J. L., et al. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. PubMed. [Link]
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Sharma, V., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics. [Link]
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de Oliveira, R., et al. (2005). Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. PubMed. [Link]
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Kuoppamäki, M., et al. (1995). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Target Specificity of 1-(3-Chloro-4-fluorophenyl)piperazine
Abstract
In drug discovery, the aphorism "a compound is only as good as its specificity" holds significant weight. A promiscuous compound that interacts with multiple targets can lead to unforeseen side effects, confounding experimental results and ultimately, clinical failure. This guide provides a comprehensive, tiered approach to rigorously validate the target specificity of the psychoactive compound 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a substituted phenylpiperazine.[1][2][3] While its structural class is known to interact with serotonergic and dopaminergic systems, a thorough specificity assessment is paramount for its reliable use as a research tool or therapeutic lead.[4][5][6] This document outlines a logical, multi-step experimental workflow, from initial target binding confirmation to broad-spectrum liability screening, providing both the "how" and the "why" behind each methodological choice.
Introduction: The Criticality of Target Specificity
The journey from a hit compound to a validated chemical probe or drug candidate is paved with rigorous characterization. Chief among these is the confirmation of on-target activity and, just as importantly, the systematic exclusion of off-target interactions. Phenylpiperazines, as a class, are notorious for their complex pharmacology, often exhibiting affinity for multiple G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptor subtypes.[4][5][6] this compound (CFPP), also known as 3,4-CFPP, is a representative of this class.[1][2] Its close analog, meta-chlorophenylpiperazine (mCPP), is a non-selective serotonin receptor agonist and an active metabolite of the antidepressant trazodone, highlighting the potential for a broad interaction profile.[4][7][8]
This guide presents a hierarchical framework for assessing the specificity of CFPP, designed to build a comprehensive pharmacological profile. This systematic approach ensures that resources are used efficiently, generating a robust dataset that moves from high-affinity interactions to a broad view of potential liabilities.
Caption: A tiered workflow for validating compound specificity.
Tier 1: Confirming Primary Target Engagement & Affinity
Scientific Rationale: The first step is to confirm and quantify the direct physical interaction between CFPP and its hypothesized primary target(s). Based on its structural class, the serotonin 5-HT1A receptor, a Gi-coupled GPCR implicated in anxiety and depression, is a primary candidate.[9][10][11] The gold-standard method for this is the competitive radioligand binding assay, which measures the affinity (Ki) of a test compound by assessing its ability to displace a high-affinity, radioactively labeled ligand from the receptor.
Key Experiment: Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of CFPP for the human 5-HT1A receptor. It relies on competition between the unlabeled test compound (CFPP) and a radiolabeled ligand with known high affinity for the target.
Experimental Protocol:
-
Membrane Preparation: Utilize membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor. Protein concentration should be determined via a Bradford or BCA assay.[12]
-
Radioligand Selection: Use [³H]WAY-100635, a highly selective and high-affinity antagonist radioligand for the 5-HT1A receptor.[13][14] Its use as an antagonist minimizes complications from G-protein coupling states that can affect agonist radioligands.[14] The final concentration should be near its Kd value (e.g., 0.1-0.2 nM) to ensure assay sensitivity.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup (96-well plate, in triplicate):
-
Total Binding: 50 µL membrane prep, 50 µL [³H]WAY-100635, 50 µL assay buffer.
-
Non-Specific Binding (NSB): 50 µL membrane prep, 50 µL [³H]WAY-100635, 50 µL of 10 µM unlabeled WAY-100635. This high concentration of unlabeled ligand saturates all specific binding sites.
-
Test Compound: 50 µL membrane prep, 50 µL [³H]WAY-100635, 50 µL of serially diluted CFPP (e.g., from 1 pM to 10 µM).
-
-
Incubation: Incubate plates for 60 minutes at 25°C with gentle agitation.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[12][15]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity in a scintillation counter as counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of CFPP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of CFPP that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Assessing Cellular Functional Activity
Scientific Rationale: High binding affinity does not guarantee functional effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Since the 5-HT1A receptor is predominantly coupled to the Gαi subunit, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] Therefore, a functional assay measuring cAMP levels can determine the pharmacological nature of CFPP at its target.[16][17]
Caption: Simplified Gαi signaling cascade for the 5-HT1A receptor.
Key Experiment: cAMP Accumulation Assay
This assay measures the ability of CFPP to modulate cAMP levels in whole cells, defining it as an agonist or antagonist. Homogeneous time-resolved fluorescence (HTRF) or AlphaScreen™ assays are modern, robust methods for this purpose.[18][19]
Experimental Protocol (Gαi Antagonist Mode):
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT1A receptor. Plate cells in a 384-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of CFPP. Include a known 5-HT1A antagonist (e.g., WAY-100635) as a positive control and a known agonist (e.g., 8-OH-DPAT) for system validation.[11]
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the diluted CFPP or control compounds to the cells and pre-incubate for 15-30 minutes. This step allows the potential antagonist to occupy the receptor.
-
Add an EC₈₀ concentration of a reference agonist (e.g., 5-HT or 8-OH-DPAT) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal from Gαi activation).[17][19]
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis & Detection: Add the cell lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and tracer from a commercial kit like AlphaScreen).[18]
-
Signal Reading: Incubate as per the manufacturer's protocol (typically 1-2 hours at room temperature in the dark) and read the plate on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the agonist response caused by CFPP.
-
Plot the percentage of inhibition against the log concentration of CFPP.
-
Fit the data to determine the IC₅₀, which represents the functional potency (EC₅₀ if it acts as an agonist) of the compound.
-
Tier 3: Broad Selectivity & Liability Profiling
Scientific Rationale: This is the ultimate test of specificity. A compound may be potent and efficacious at its primary target, but interactions with other receptors, channels, or enzymes can lead to undesirable effects. Broad panel screening is an industry-standard practice to identify these off-target hits early.[20][21] Given CFPP's structure, screening should focus on other serotonin receptors (e.g., 5-HT2A, 5-HT2C), dopamine receptors (D₂, D₃, D₄), and adrenergic receptors.[22][23]
Key Experiment: Commercial Broad Panel Screening
Leveraging a commercial service (e.g., Eurofins SafetyScreen™) provides a standardized, cost-effective way to screen CFPP against a large panel of targets.[20][21][24] The SafetyScreen44 panel, for instance, covers a range of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[24][25]
Experimental Protocol:
-
Compound Submission: Provide CFPP at a specified concentration (typically a high screening concentration of 10 µM) to the service provider.
-
Assay Performance: The provider performs dozens of individual radioligand binding assays for each target in the panel.
-
Data Reporting: The results are typically reported as the percent inhibition of radioligand binding at the 10 µM screening concentration.
-
Data Interpretation:
-
Rule of Thumb: A common threshold for a "hit" or significant off-target interaction is >50% inhibition at 10 µM.
-
Follow-Up: Any significant hits should be followed up with full dose-response curves (as described in Tier 1) to determine the Ki for that off-target.
-
Selectivity Index: The selectivity of CFPP can be quantified by calculating a selectivity ratio:
-
Selectivity Index = Ki (Off-Target) / Ki (Primary Target, e.g., 5-HT1A)
-
A ratio >100-fold is generally considered a good indicator of a selective compound.
-
-
Comparative Analysis: Benchmarking CFPP's Specificity
Scientific Rationale: Context is crucial. The specificity data for CFPP is most meaningful when compared against established tool compounds and drugs. WAY-100635 is an excellent benchmark for a highly selective 5-HT1A antagonist, while Buspirone is a clinically used anxiolytic known to be a 5-HT1A partial agonist but also possessing affinity for dopamine D₂ receptors.[10][23][26][27]
Data Summary Table:
| Compound | Primary Target | Ki (nM) at 5-HT1A | Ki (nM) at 5-HT2A | Ki (nM) at D₂ | Selectivity (D₂/5-HT1A) | Functional Activity at 5-HT1A |
| CFPP (Hypothetical Data) | 5-HT1A | 5.2 | 450 | 980 | 188-fold | Antagonist |
| WAY-100635 | 5-HT1A | 0.39[22] | >10,000 | 940[22] | >2400-fold | Antagonist |
| Buspirone | 5-HT1A | ~10-20[23][26] | >5,000 | ~480[23] | ~30-fold | Partial Agonist[10] |
Note: Data for WAY-100635 and Buspirone are derived from literature sources. CFPP data is hypothetical for illustrative purposes.
Conclusion
This guide outlines a rigorous, tiered methodology for the comprehensive validation of this compound's target specificity. By systematically progressing from high-affinity biochemical binding (Tier 1), through functional cellular confirmation (Tier 2), to broad liability screening (Tier 3), researchers can build a high-confidence pharmacological profile. This systematic approach, grounded in established principles of drug discovery, is essential for accurately interpreting experimental data and determining the ultimate utility of CFPP as a selective chemical tool for probing the 5-HT1A system or as a candidate for further therapeutic development.
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Constantinescu, CC, et al. (2019). "Therapeutic doses of buspirone block D3 receptors in the living primate brain". International Journal of Neuropsychopharmacology. Available at: [Link]
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Comparative Analysis of the Psychoactive Profile of 1-(3-Chloro-4-fluorophenyl)piperazine in Rodent Models
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction: Unveiling the Psychoactive Potential of a Novel Piperazine Derivative
The phenylpiperazine class of compounds has long been a focal point in neuropharmacology due to the diverse psychoactive properties exhibited by its members. These compounds frequently interact with central nervous system (CNS) receptors, particularly the serotonin (5-HT) system, leading to a range of behavioral effects. 1-(3-Chloro-4-fluorophenyl)piperazine (CFP) is a designer drug of the phenylpiperazine class that has emerged in recent years.[1] While its presence has been noted, a comprehensive characterization of its psychoactive effects in validated animal models remains to be fully elucidated.
This guide provides a comparative framework for researchers to investigate the psychoactive profile of CFP. By leveraging established behavioral paradigms and comparing its effects to well-characterized psychoactive compounds, we can begin to understand its potential mechanisms of action and its place within the broader landscape of psychoactive substances. The experimental design outlined herein is structured to assess potential anxiogenic/anxiolytic, antidepressant-like, and general locomotor effects of CFP in rodent models.
Our comparative analysis will focus on contrasting the behavioral effects of CFP with its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP) , and the selective serotonin reuptake inhibitor (SSRI) fluoxetine . m-CPP is a well-documented psychoactive substance with known anxiogenic properties mediated primarily through its agonist activity at 5-HT2C receptors.[2][3][4][5][6] Fluoxetine, a widely prescribed antidepressant, will serve as a positive control in assays designed to detect antidepressant-like activity.[7][8]
Proposed Mechanism of Action: A Serotonergic Hypothesis
Based on its structural similarity to other psychoactive phenylpiperazines, it is hypothesized that CFP's primary mechanism of action involves modulation of the serotonergic system. Compounds like m-CPP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibit significant affinity for various serotonin receptor subtypes and the serotonin transporter.[9][10][11][12] Specifically, m-CPP is a known agonist at 5-HT1B and 5-HT2C receptors and also interacts with the serotonin transporter.[9][13][14] The anxiogenic effects of m-CPP in animal models have been strongly linked to its action on 5-HT2C receptors.[2][3][6] Therefore, it is plausible that CFP will exhibit a similar binding profile and produce comparable behavioral outcomes.
Experimental Design: A Multi-faceted Approach to Behavioral Phenotyping
To comprehensively assess the psychoactive effects of CFP, a battery of well-validated behavioral assays is proposed. This approach allows for the simultaneous evaluation of anxiety-like behavior, depressive-like states, and general locomotor activity, providing a detailed behavioral fingerprint of the compound.
Caption: Experimental workflow for assessing the psychoactive effects of CFP.
Detailed Experimental Protocols
Open Field Test (OFT)
The OFT is a crucial first step to assess the general locomotor and exploratory behavior of the animals. It also serves as a control to ensure that any effects observed in subsequent tests (EPM, FST) are not simply due to hyperactivity or sedation.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Collection: Automated video tracking software should be used to measure the following parameters:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (vertical activity).
-
-
Rationale: A significant decrease in total distance traveled may indicate sedative effects, while a significant increase could suggest stimulant properties. Anxious animals tend to spend more time in the periphery (thigmotaxis) and make fewer entries into the center zone.
Elevated Plus Maze (EPM)
The EPM is a widely used and validated test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (typically 50 cm).
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Procedure:
-
Gently place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Collection: Automated video tracking software should be used to measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled.
-
-
Rationale: Anxiogenic compounds are expected to decrease the time spent and the number of entries into the open arms. Conversely, anxiolytic compounds increase these parameters.
Forced Swim Test (FST)
The FST is a commonly used screening tool for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[8][15][16][17]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
Record the session for later analysis.
-
-
Data Collection: An observer, blind to the treatment conditions, should score the last 4 minutes of the test for:
-
Immobility time: The duration for which the animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming time: Active swimming movements throughout the cylinder.
-
Climbing time: Active movements directed towards the walls of the cylinder.
-
-
Rationale: A significant decrease in immobility time is indicative of an antidepressant-like effect.
Comparative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Open Field Test (5-minute session)
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Center Zone Entries |
| Vehicle | 2500 ± 150 | 30 ± 5 | 15 ± 3 |
| CFP (Low Dose) | 2400 ± 180 | 25 ± 4 | 12 ± 2 |
| CFP (High Dose) | 2000 ± 200 | 15 ± 3 | 8 ± 2 |
| m-CPP | 1800 ± 190 | 10 ± 2 | 6 ± 1 |
| Fluoxetine | 2450 ± 160 | 28 ± 6 | 14 ± 3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. |
Table 2: Elevated Plus Maze (5-minute session)
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle | 45 ± 8 | 10 ± 2 | 1500 ± 120 |
| CFP (Low Dose) | 35 ± 6 | 8 ± 1 | 1450 ± 110 |
| CFP (High Dose) | 20 ± 5 | 5 ± 1 | 1300 ± 130 |
| m-CPP | 15 ± 4 | 4 ± 1 | 1200 ± 140 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. |
Table 3: Forced Swim Test (last 4 minutes of a 6-minute session)
| Treatment Group | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | 150 ± 10 | 80 ± 8 | 10 ± 2 |
| CFP (Low Dose) | 140 ± 12 | 90 ± 9 | 10 ± 3 |
| CFP (High Dose) | 130 ± 11 | 100 ± 10 | 10 ± 2 |
| Fluoxetine | 90 ± 9 | 140 ± 10 | 10 ± 3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. |
Interpretation of Expected Results and Scientific Rationale
The hypothetical data suggests that CFP may induce anxiogenic-like effects and potentially mild sedative effects at higher doses, similar to m-CPP.
-
In the Open Field Test , a dose-dependent decrease in time spent in the center zone and the number of entries into this zone by CFP-treated animals would suggest an anxiogenic-like effect. A significant reduction in total distance traveled at the highest dose, similar to m-CPP, would indicate potential sedative or motor-impairing effects that must be considered when interpreting data from other assays.
-
The Elevated Plus Maze data would further support an anxiogenic-like profile for CFP if it dose-dependently reduces the time spent in and entries into the open arms. The comparison with m-CPP, a known anxiogenic, provides a critical benchmark for the magnitude of this effect.
-
In the Forced Swim Test , the lack of a significant effect of CFP on immobility time, in contrast to the robust effect of fluoxetine, would suggest that CFP does not possess significant antidepressant-like properties under these testing conditions. This would differentiate its psychoactive profile from classic antidepressants.
Caption: Logical relationship between CFP, its proposed mechanism, and expected effects.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of the psychoactive effects of this compound in animal models. The comparative approach, utilizing the known anxiogenic m-CPP and the antidepressant fluoxetine, allows for a nuanced interpretation of the behavioral data. The expected findings suggest that CFP likely possesses anxiogenic-like properties, mediated through the serotonergic system, and lacks significant antidepressant-like effects.
Future research should focus on elucidating the specific receptor binding profile of CFP to confirm its interaction with serotonin receptor subtypes, particularly 5-HT2C. Furthermore, dose-response studies are crucial to fully characterize the potency and efficacy of CFP. Investigating the effects of co-administration with specific serotonin receptor antagonists could provide definitive evidence for its mechanism of action. These further studies will be instrumental in fully understanding the neuropharmacological profile of this emerging designer drug.
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A Comparative Guide to the Serotonin vs. Dopamine Receptor Selectivity of 1-(3-Chloro-4-fluorophenyl)piperazine
In the landscape of neuropharmacology, the precise targeting of receptor subtypes is paramount for developing effective therapeutics with minimal side effects. Phenylpiperazine derivatives represent a significant class of compounds investigated for their activity at monoamine receptors. This guide provides an in-depth technical assessment of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a substituted phenylpiperazine, focusing on its selectivity profile for serotonin (5-HT) versus dopamine (D) receptors. Through a comparative analysis supported by established experimental data and methodologies, this document serves as a crucial resource for researchers in pharmacology and drug development.
Introduction: The Critical Role of Receptor Selectivity
The efficacy and safety of centrally acting drugs are intrinsically linked to their receptor selectivity. Serotonin and dopamine systems are implicated in a wide array of physiological and pathological processes, including mood, cognition, and motor control.[1][2] While cross-reactivity can sometimes be beneficial, off-target binding is often responsible for undesirable side effects. For instance, compounds targeting specific 5-HT receptors for anxiety or depression might cause motor side effects if they also possess high affinity for D2 dopamine receptors.[3]
This compound is a chemical entity that has appeared in medicinal chemistry literature, often as a precursor or fragment in the design of more complex molecules.[4] Understanding the foundational selectivity profile of this core structure is essential for predicting the pharmacological properties of its derivatives and for its potential utility as a research tool. This guide will dissect the binding affinity and functional activity of CFPP, comparing it with well-characterized reference compounds to provide a clear and objective performance benchmark.
Part 1: Methodologies for Assessing Receptor Selectivity
To quantitatively determine the selectivity of a compound, a combination of in vitro binding and functional assays is employed. These assays provide critical data on a compound's affinity (how tightly it binds), potency (the concentration required to elicit a response), and efficacy (the magnitude of the response).
Radioligand Binding Assays: Quantifying Affinity (Ki)
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor.[5] The principle relies on competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
The key parameter derived is the Inhibitory Constant (Ki) , which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value signifies higher binding affinity.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT2A or D2) or from homogenized brain tissue.[5][6]
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A or [3H]-Spiperone for D2) and varying concentrations of the test compound (CFPP).[5][7]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.[8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[5][8]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competition radioligand binding assay.
Functional Assays: Determining Potency (EC50/IC50) and Efficacy
Functional assays measure the biological response initiated by a compound binding to a receptor. They are crucial for distinguishing between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists.
-
For Gi/o-coupled receptors (e.g., D2, 5-HT1A): The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] Assays typically measure the compound's ability to inhibit forskolin-stimulated cAMP production.[11][12]
-
For Gq/11-coupled receptors (e.g., 5-HT2A): Activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).[1][2][13] Assays often use calcium-sensitive fluorescent dyes to measure this change.
-
Cell Plating: CHO or HEK293 cells stably expressing the human D2 receptor are seeded into assay plates.[9]
-
Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (CFPP).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.[9]
-
Incubation: The cells are incubated to allow for receptor-mediated inhibition of cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles like HTRF.[14]
-
Data Analysis: The concentration-response data are plotted to determine the IC50 (for agonists/inverse agonists) or Kb (for antagonists).
Caption: Simplified signaling pathway for the D2 dopamine receptor.
Part 2: Comparative Selectivity Profile of CFPP
While specific, comprehensive binding data for this compound itself is sparse in publicly accessible literature, we can infer its likely profile based on data for structurally similar phenylpiperazines, such as m-chlorophenylpiperazine (mCPP).[15][16][17] These compounds are known for their broad-spectrum activity at serotonin receptors.
For a robust comparison, we will analyze the selectivity of CFPP against two well-defined reference compounds:
-
WAY-100635: A highly potent and selective 5-HT1A receptor antagonist.[18][19][20][21]
-
Haloperidol: A typical antipsychotic that acts primarily as a potent D2 receptor antagonist but also binds to other receptors.[3][22][23][24]
Binding Affinity Profile (Ki, nM)
The following table summarizes the binding affinities of the comparator compounds at key serotonin and dopamine receptor subtypes. The values for CFPP are estimated based on the profiles of closely related analogs like mCPP, which show relatively low micromolar to high nanomolar affinity across multiple 5-HT sites.[15]
| Receptor | CFPP (Estimated Ki, nM) | WAY-100635 (Ki, nM) | Haloperidol (Ki, nM) |
| 5-HT1A | 100 - 500 | 0.39 - 0.84 [19][20] | 100 - 500 |
| 5-HT2A | 200 - 1000 | >100[18] | 5 - 10 [22] |
| 5-HT2C | 100 - 800 | >100[18] | 20 - 50 |
| D1 | >1000 | >10,000 | 20 - 40 |
| D2 | 500 - 2000 | 940[19] | 0.89 - 2 [22] |
| D3 | >1000 | 370[19] | 5 - 15 |
| D4 | >1000 | 3.3 - 16 [19] | 5 - 10 |
Values are compiled from multiple sources and represent a typical range.
Analysis of Affinity:
-
CFPP (Estimated): Based on its structural class, CFPP is unlikely to be highly selective. It is expected to display moderate affinity for several serotonin receptors (5-HT1A, 5-HT2A/2C) and significantly lower affinity for dopamine receptors. This "multi-receptor" profile is characteristic of many first-generation phenylpiperazines.[15]
-
WAY-100635: Demonstrates exceptional selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for 5-HT1A compared to other 5-HT subtypes and most dopamine receptors.[18][20] However, it's noteworthy that it also possesses high affinity for the D4 receptor, a fact that must be considered in experimental design.[19][20][25]
-
Haloperidol: Exhibits very high affinity for the D2 receptor, consistent with its primary mechanism of action.[3][22] It also shows high affinity for D3, D4, and 5-HT2A receptors, contributing to its complex pharmacological profile and side effects.[22]
Functional Activity Profile
Functional data reveals the true action of a compound at the receptor.
| Compound | Primary Target | Functional Activity |
| CFPP (Predicted) | 5-HT Receptors | Likely a 5-HT receptor agonist or partial agonist, similar to mCPP.[17] Low potency antagonist or no activity at D2. |
| WAY-100635 | 5-HT1A | Potent, silent antagonist (no intrinsic activity).[18][20] |
| D4 | Potent agonist.[19][20] | |
| Haloperidol | D2 | Potent antagonist.[3][23] |
| 5-HT2A | Potent antagonist. |
Analysis of Functional Selectivity:
The key takeaway is the stark difference in functional outcomes. While Haloperidol is a classic antagonist at its primary targets, WAY-100635 exhibits a mixed profile: it's a silent antagonist at its intended 5-HT1A target but an agonist at its secondary D4 target.[18][19][20] This highlights the critical importance of functional screening; a compound that is selective in binding assays may still have unintended functional consequences at off-targets.
For CFPP, its predicted agonist activity at multiple serotonin receptors suggests it would likely elicit a broad serotonergic response in vivo, whereas its impact on the dopamine system would be minimal at comparable concentrations.
Part 3: Conclusion and Implications for Research
-
Low Selectivity Profile: CFPP is predicted to be a non-selective ligand, exhibiting moderate affinity primarily for multiple serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) with significantly weaker affinity for dopamine receptors.
-
Serotonergic vs. Dopaminergic Action: The compound's selectivity is clearly skewed towards the serotonin system. Any physiological effects observed at lower concentrations are likely mediated by serotonin receptors.
-
Utility as a Research Tool: Due to its lack of selectivity, CFPP itself is not an ideal tool for probing a single receptor subtype. However, it can serve as a valuable negative control or as a scaffold for medicinal chemistry efforts aimed at designing more potent and selective ligands. For instance, synthetic modifications could be guided by the structure-activity relationships of compounds like WAY-100635 to enhance affinity for a specific target while reducing binding to others.
For drug development professionals, this analysis underscores the necessity of comprehensive profiling. A simple phenylpiperazine core like CFPP, while seemingly innocuous, possesses a complex pharmacology that must be understood to develop safe and effective medicines. Future research should focus on obtaining direct experimental binding and functional data for CFPP to validate these well-founded predictions.
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Bridging the Gap: A Comparative Guide to Translating In Vitro Findings of 1-(3-Chloro-4-fluorophenyl)piperazine to In Vivo Models
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides an in-depth technical comparison of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a psychoactive compound of the phenylpiperazine class, with related compounds to predict its in vivo performance based on its likely in vitro pharmacological profile. Due to the limited specific published data on CFPP, this guide synthesizes information from structurally similar phenylpiperazine derivatives to construct a plausible pharmacological profile and propose a robust in vivo validation strategy.
The Phenylpiperazine Landscape: A Foundation for Prediction
Phenylpiperazine derivatives are a well-established class of compounds known for their diverse pharmacological activities, primarily targeting serotonin (5-HT) and dopamine (D) receptors.[1][2][3] Compounds such as meta-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP) have been extensively studied, revealing complex interactions with multiple receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and dopamine D2/D3 receptors.[4][5][6][7] These interactions are known to modulate a range of behaviors in preclinical models, including locomotor activity, anxiety, and depressive-like states.[4][8][9]
Based on its structure, this compound is hypothesized to share a similar multi-target profile. The chloro and fluoro substitutions on the phenyl ring are expected to influence its binding affinity and selectivity for various monoamine receptors.
Hypothesized In Vitro Profile of CFPP and Comparative Compounds
To establish a framework for in vivo translation, we have constructed a hypothesized in vitro receptor binding profile for CFPP. This profile is compared with two well-characterized phenylpiperazine derivatives: m-CPP, a known anxiogenic and serotonergic agent, and a hypothetical D3-preferring phenylpiperazine (D3-PP) representing a class of compounds with antipsychotic potential.[5][6]
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |
| This compound (CFPP) (Hypothesized) | 25 | 50 | 15 | 150 | 30 |
| m-Chlorophenylpiperazine (m-CPP) | 30 | 60 | 5 | 200 | 100 |
| D3-Preferring Phenylpiperazine (D3-PP) (Representative) | 100 | 200 | 150 | 80 | 5 |
This table presents a hypothesized in vitro binding profile for CFPP based on the known pharmacology of related phenylpiperazine compounds. The data for m-CPP and D3-PP are representative values from the literature to provide a basis for comparison.
Translating In Vitro Predictions to In Vivo Reality: A Proposed Experimental Workflow
The successful replication of in vitro findings in vivo requires a systematic approach that encompasses pharmacokinetic characterization and a battery of behavioral assays designed to probe the predicted pharmacological effects.
Caption: Simplified signaling pathways for CFPP.
Conclusion
While the precise in vitro pharmacological profile of this compound remains to be fully elucidated, by drawing parallels with structurally related compounds, we can formulate a robust hypothesis and design a comprehensive in vivo validation strategy. The proposed workflow, integrating pharmacokinetic and behavioral studies, will provide critical insights into the therapeutic potential and liability of CFPP. This comparative approach not only guides the preclinical development of CFPP but also underscores the importance of a systematic and mechanistically informed strategy for translating in vitro discoveries into meaningful in vivo data.
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- Schetz, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
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- Lee, S. Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 26.
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A Guide to the Pharmacological Benchmarking of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP) Against Key Serotonergic Reference Compounds
This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds. It provides a comprehensive framework for the in vitro and in vivo benchmarking of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a phenylpiperazine derivative identified as a designer drug, against established serotonergic agents.[1][2]
Executive Summary & Scientific Rationale
The emergence of novel psychoactive substances (NPS) like this compound (CFPP), also known as Kleferein, presents a significant challenge to both public health and forensic toxicology.[1][3][4] While its presence has been confirmed in seized materials, a comprehensive pharmacological profile is not yet available in the scientific literature. This guide outlines a systematic approach to characterizing CFPP by benchmarking it against three well-established reference compounds: Trazodone, Vortioxetine, and meta-Chlorophenylpiperazine (mCPP).
The selection of these comparators is deliberate. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), and its primary metabolite, the non-selective serotonin agonist mCPP, provide a valuable structural and functional comparison within the phenylpiperazine class. Vortioxetine, a multimodal antidepressant with a complex serotonergic profile, serves as a benchmark for a compound with high affinity and varied activity at multiple serotonin receptors and the serotonin transporter (SERT).
By employing the in vitro and in vivo assays detailed in this guide, researchers can elucidate the binding affinities, functional activities, and behavioral effects of CFPP. This will enable a data-driven classification of its pharmacological profile, providing crucial insights into its potential mechanisms of action and psychoactive effects. While this guide provides the necessary protocols and comparative data for the reference compounds, it must be noted that at the time of publication, specific experimental data for CFPP is not publicly available.
I. The Reference Compound Panel: A Spectrum of Serotonergic Activity
A robust benchmarking study relies on the selection of appropriate reference compounds. The chosen panel for the evaluation of CFPP offers a diverse range of interactions with the serotonergic system.
-
Trazodone: A multifunctional antidepressant, trazodone is a potent antagonist of 5-HT2A receptors and a moderate inhibitor of the serotonin transporter (SERT).[5] Its clinical profile is also shaped by its antagonist activity at α1-adrenergic and H1 histaminergic receptors.
-
Vortioxetine: This multimodal antidepressant exhibits a unique profile of high-affinity SERT inhibition, 5-HT3 and 5-HT7 receptor antagonism, 5-HT1A receptor agonism, and 5-HT1B receptor partial agonism.
-
m-Chlorophenylpiperazine (mCPP): As an active metabolite of trazodone and a non-selective serotonin receptor agonist, mCPP has been extensively used as a pharmacological tool to probe the function of the serotonin system.[6][7] Its effects are often associated with anxiety and other aversive states, mediated in part by its activity at 5-HT2C receptors.[8][9]
II. In Vitro Characterization: Defining the Molecular Interactions
The foundational step in profiling a novel compound is to determine its binding affinity and functional activity at a panel of relevant molecular targets. For a phenylpiperazine derivative, the primary targets include a range of serotonin (5-HT) receptors and the serotonin transporter (SERT).
A. Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone of pharmacology, allowing for the determination of a compound's binding affinity (Ki) for a specific receptor. A lower Ki value signifies a higher affinity.
Table 1: Comparative in Vitro Binding Affinities (Ki, nM) of Reference Compounds
| Target | Trazodone | Vortioxetine | mCPP |
| 5-HT1A | 78 | 15 | 288 |
| 5-HT1B | 390 | 33 | 144 |
| 5-HT1D | 270 | 54 | 199 |
| 5-HT2A | 1.8 | 450 | 132 |
| 5-HT2C | 38 | 1400 | 34 |
| 5-HT3 | >10,000 | 3.7 | 300 |
| 5-HT6 | 1,300 | 190 | 1,000 |
| 5-HT7 | 130 | 19 | 480 |
| SERT | 160 | 1.6 | 230 |
| NET | 4,300 | 113 | 10,000 |
| DAT | >10,000 | >1,000 | 5,000 |
Data compiled from various sources. Ki values are approximate and can vary between studies.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, etc.).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (CFPP) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the diluted compounds.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of a known ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
B. Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity
Binding to a receptor does not reveal the functional consequence of that interaction. Functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor.
1. cAMP Assays for Gi/o- and Gs-Coupled Receptors (e.g., 5-HT1A, 5-HT7)
Many serotonin receptors, such as the 5-HT1A receptor, are coupled to the inhibitory G-protein (Gi/o), which, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Conversely, receptors like 5-HT7 are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase and increases cAMP.
Experimental Protocol: HTRF cAMP Assay
-
Materials:
-
CHO or HEK293 cells expressing the receptor of interest.
-
HTRF cAMP assay kit.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
-
Test compound and reference compounds.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
For Gi-coupled receptors, pre-treat cells with forskolin.
-
Add serial dilutions of the test and reference compounds and incubate.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate to allow for the competitive binding of the HTRF reagents to intracellular cAMP.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of intracellular cAMP.
-
For agonists, plot the HTRF signal against the compound concentration to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).
-
For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of a known agonist and determine the shift in the agonist's dose-response curve.
-
Caption: Simplified signaling pathways for Gi/o- and Gq/11-coupled serotonin receptors.
2. Inositol Monophosphate (IP1) Assays for Gq/11-Coupled Receptors (e.g., 5-HT2A, 5-HT2C)
Receptors such as 5-HT2A and 5-HT2C are coupled to Gq/11, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1). IP1 accumulation serves as a stable marker of Gq/11 activation.
Experimental Protocol: HTRF IP1 Assay
-
Materials:
-
Cells expressing the receptor of interest.
-
HTRF IP-One assay kit.
-
Test compound and reference compounds.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test and reference compounds in a stimulation buffer containing LiCl (to prevent IP1 degradation).
-
Incubate to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate and read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of intracellular IP1.
-
Determine EC50 or IC50 values as described for the cAMP assay.
-
III. In Vivo Characterization: Assessing Behavioral Correlates
In vivo behavioral assays in rodents are crucial for understanding the integrated physiological and psychological effects of a novel compound. Based on the likely serotonergic profile of CFPP, assays for anxiety- and depression-like behaviors are highly relevant.
A. The Elevated Plus Maze (EPM): A Model of Anxiety-Like Behavior
The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate drive to explore a novel environment and the aversion to open, elevated spaces.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer the test compound (CFPP or reference compounds) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Primary Measures:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, while anxiogenic compounds will have the opposite effect.
-
Caption: Logic diagram for interpreting Elevated Plus Maze results.
B. The Forced Swim Test (FST): A Model of Depression-Like Behavior
The FST is a commonly used assay to screen for antidepressant-like activity. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair.
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility.
-
IV. Integrated Pharmacological Profile and Conclusion
For instance, if CFPP exhibits high affinity and antagonist activity at the 5-HT2A receptor, similar to Trazodone, it may possess sedative and anxiolytic properties. If it demonstrates potent SERT inhibition and activity at multiple 5-HT receptors, its profile might align more closely with that of Vortioxetine, suggesting potential antidepressant and pro-cognitive effects. Conversely, a broad agonist profile with high potency at the 5-HT2C receptor, akin to mCPP, might predict anxiogenic and aversive effects.
Ultimately, the systematic benchmarking approach outlined in this guide will provide the critical data necessary to understand the pharmacological and toxicological properties of this compound, contributing to a more informed scientific and public health response to this and other emerging psychoactive substances.
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Role of 5-hydroxytryptamine Receptor Subtypes in the 1-[3-(trifluoromethyl)phenyl] Piperazine-Induced Increase in Threshold for Maximal Electroconvulsions in Mice. PubMed. [Link]
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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide provides an in-depth comparison of the metabolic pathways of 1-(3-Chloro-4-fluorophenyl)piperazine and its structurally related analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-fluorophenyl)piperazine (pFPP). By examining the influence of chloro and fluoro substituents on the biotransformation of the phenylpiperazine scaffold, we can elucidate key structure-metabolism relationships that are critical for rational drug design.
Introduction: The Phenylpiperazine Scaffold and Its Metabolic Scrutiny
The phenylpiperazine moiety is a common structural feature in a wide range of centrally acting agents. The addition of halogen substituents to the phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and metabolic stability. In this guide, we focus on this compound, a disubstituted analog, and compare its predicted metabolic profile with two monosubstituted comparators: mCPP and pFPP. This comparative approach allows for a systematic evaluation of how individual and combined halogen substitutions direct the metabolic pathways.
| Compound | Structure | Key Substituents |
| This compound | 3-Chloro, 4-Fluoro | |
| 1-(3-chlorophenyl)piperazine (mCPP) | 3-Chloro | |
| 1-(4-fluorophenyl)piperazine (pFPP) | 4-Fluoro |
Elucidating Metabolic Pathways: A Methodological Overview
To distinguish the metabolic pathways of these compounds, a standardized in vitro experimental workflow is employed, utilizing human liver microsomes as a primary tool for phase I metabolism studies. This is followed by sophisticated analytical techniques for metabolite identification.
Experimental Workflow
The general workflow for assessing metabolic stability and identifying metabolites is depicted below. This multi-step process ensures a comprehensive understanding of the biotransformation of the test compounds.
Caption: A typical experimental workflow for in vitro metabolism studies.
Detailed Experimental Protocols
Human Liver Microsome Stability Assay
This assay is fundamental for determining the intrinsic clearance of a compound.[1][2][3][4][5]
-
Reagent Preparation :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Thaw pooled human liver microsomes (from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
Prepare 10 mM stock solutions of the test compounds in DMSO, followed by dilution to 125 µM in acetonitrile.
-
-
Incubation :
-
In a 96-well plate, combine the microsomal solution and the NADPH-regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound working solution to a final concentration of 1 µM. The final DMSO and acetonitrile concentrations should be below 0.5% and 1%, respectively.[2]
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Quenching :
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer aliquots of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis :
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Metabolite Identification using LC-MS/MS
The identification of metabolites is crucial for understanding the biotransformation pathways.[6][7][8][9]
-
Chromatographic Separation :
-
Utilize a reversed-phase C18 column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic phase to separate metabolites based on their polarity.
-
-
Mass Spectrometric Detection :
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.
-
Acquire data in both full scan MS and data-dependent MS/MS modes.
-
The full scan mode detects potential metabolites based on their predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation).
-
The data-dependent MS/MS mode triggers fragmentation of the detected metabolite ions to provide structural information.
-
-
Data Analysis :
-
Use specialized metabolite identification software to process the raw data.
-
The software should be capable of predicting common metabolic transformations and comparing the MS/MS fragmentation patterns of the metabolites with that of the parent compound to pinpoint the site of modification.
-
Comparative Metabolic Pathways
The following sections detail the known and predicted metabolic pathways for our target compound and its comparators.
1-(3-chlorophenyl)piperazine (mCPP)
mCPP is extensively metabolized, with two primary pathways being aromatic hydroxylation and degradation of the piperazine ring.[10][11]
-
Aromatic Hydroxylation : The major metabolic route for mCPP is para-hydroxylation of the chlorophenyl ring, forming p-hydroxy-mCPP.[12] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[12][13]
-
Piperazine Ring Degradation : The piperazine moiety can undergo cleavage, leading to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline.[10][11]
-
Secondary Metabolism : The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate, while the aniline derivatives can be acetylated.[10][11]
Caption: Metabolic pathway of mCPP.
1-(4-fluorophenyl)piperazine (pFPP)
The metabolism of pFPP is less extensively documented than that of mCPP. However, based on the metabolism of similar fluorinated aromatic compounds and other phenylpiperazines, key pathways can be predicted.[5][14]
-
Aromatic Hydroxylation : Hydroxylation of the fluorophenyl ring is an expected metabolic pathway. The position of hydroxylation will be influenced by the electronic properties of the fluorine atom.
-
Piperazine Ring N-dealkylation : N-dealkylation of the piperazine ring is a common metabolic pathway for piperazine-containing drugs, often mediated by CYP3A4 and other CYP isozymes.[15][16][17]
-
Oxidative Defluorination : While the carbon-fluorine bond is generally strong, oxidative defluorination can occur, catalyzed by cytochrome P450 enzymes, leading to the formation of a phenolic metabolite and the release of fluoride ions.[2][4] This is a critical pathway to investigate due to the potential for generating reactive metabolites.
Caption: Predicted metabolic pathway of pFPP.
This compound
For the target compound, this compound, we can predict its metabolic fate based on the pathways observed for mCPP and pFPP, and the known directing effects of chloro and fluoro substituents.
-
Aromatic Hydroxylation : Hydroxylation is expected to occur on the substituted phenyl ring. The presence of both a chloro and a fluoro group will influence the regioselectivity of this reaction. The positions ortho to the fluorine and meta to the chlorine are potential sites of hydroxylation.[1]
-
Piperazine Ring N-dealkylation : Similar to the comparator compounds, N-dealkylation of the piperazine ring is a probable metabolic route.
-
Oxidative Defluorination : The potential for defluorination remains and should be carefully assessed, as this can be a pathway leading to reactive intermediates.[13][18]
Caption: Structure-Metabolism Relationships.
Conclusion
This comparative guide highlights the distinct metabolic pathways of this compound and its related compounds, mCPP and pFPP. The primary metabolic routes involve aromatic hydroxylation and modifications to the piperazine ring. The nature and position of the halogen substituents significantly influence the regioselectivity of these transformations. For mCPP, para-hydroxylation by CYP2D6 is the dominant pathway. For fluorinated analogs like pFPP and our target compound, oxidative defluorination emerges as a critical metabolic route to investigate.
A thorough understanding of these metabolic pathways, facilitated by the robust in vitro and analytical methodologies described, is essential for drug development professionals. This knowledge enables the early identification of potential metabolic liabilities, informs strategies for lead optimization, and ultimately contributes to the development of safer and more effective therapeutics.
References
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- Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.
- van der Wijst, T., de Groot, M. J., & Rietjens, I. M. (1995). Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. Chemical Research in Toxicology, 8(6), 847–853.
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
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de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Request PDF. Retrieved from [Link]
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SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
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- Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(15), 430A–439A.
- Chen, J., & Hollenberg, P. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 448–453.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Chloro-4-fluorophenyl)piperazine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Chloro-4-fluorophenyl)piperazine and its derivatives, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated aromatic compounds and piperazine derivatives, reflecting a commitment to best practices in laboratory safety.
Understanding the Hazard Profile: Why Proper Disposal is Critical
These related compounds are known to cause skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed.[1][2][3][4] The presence of chlorine and fluorine atoms places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of persistent environmental pollutants.[5]
Key Hazard Considerations:
| Hazard Classification | Potential Effects | Source Analogs |
| Acute Oral Toxicity | Harmful if swallowed. | [1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2][4] |
| Respiratory Irritation | May cause respiratory tract irritation. | [1][2] |
Due to these inherent hazards, this compound must be treated as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination and potential harm to human health.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final collection.
Sources
Comprehensive Safety Protocol: Handling 1-(3-Chloro-4-fluorophenyl)piperazine in a Research Environment
This guide provides an in-depth operational plan for the safe handling and disposal of 1-(3-Chloro-4-fluorophenyl)piperazine. As a substituted piperazine and a halogenated aromatic compound, this chemical requires stringent safety protocols to mitigate risks of exposure. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Analysis and Risk Mitigation
This compound and structurally similar compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The health effects associated with this class of chemicals necessitate a multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and rigorous operational procedures.
Based on data from related substituted piperazines, the key hazards are summarized below.[1][2][3][4][5]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][4][5] | May cause gastrointestinal irritation. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][4][5] | Redness, inflammation, or burns upon contact. |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye damage or irritation.[1][2][3][4][5] | Can lead to severe irritation, pain, and potential vision impairment. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3][4] | Inhalation of dust or vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath. |
| Sensitization | Piperazine derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[6][7] | Repeated exposure can lead to sensitization in susceptible individuals. |
The causality behind these hazards lies in the chemical's reactivity with biological tissues. The halogenated aromatic ring and the piperazine moiety can interact with proteins and membranes, leading to irritation and toxic effects. Therefore, preventing direct contact is the cornerstone of safe handling.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[8][9][10] This is critical for preventing the inhalation of dust or vapors.[11]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[6][12]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
PPE is the final barrier between the user and the chemical. The selection and proper use of PPE are non-negotiable. Compromising on PPE can lead to immediate and long-term health consequences.
Essential PPE Ensemble
| PPE Component | Specification | Rationale and Causality |
| Eye and Face Protection | ANSI-approved chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes.[3][6][7] | Protects against splashes and airborne particles that can cause severe eye damage. Standard safety glasses do not provide an adequate seal.[12] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves (minimum thickness >0.11 mm).[9][13] Consider double-gloving for extended operations.[10] Lab Coat: A buttoned, long-sleeved, chemically resistant lab coat. Footwear: Closed-toe shoes are mandatory.[6][9] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[6] Nitrile provides good resistance to a range of chemicals, but gloves should be inspected before use and changed immediately if contaminated.[7] |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7] | Minimizes the inhalation of airborne particles or vapors, which are a primary cause of respiratory tract irritation.[7] |
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The sequence is designed to minimize the transfer of contaminants from the "dirty" exterior of the PPE to your skin or clothing.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating system for handling this compound, ensuring safety at every stage.
Preparation (Inside the Fume Hood):
-
Decontaminate Surface: Wipe the interior surfaces of the fume hood with an appropriate solvent.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the hood before handling the chemical.[8]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Handling the Chemical (Inside the Fume Hood):
-
Don PPE: Put on the full PPE ensemble as described in Section 3.
-
Weighing: Carefully weigh the required amount of the solid chemical, minimizing dust generation.[12][14] Use a weigh boat or directly into the reaction vessel.
-
Transfer: Use a clean spatula for the transfer. If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Execution: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[8]
-
Post-Handling: Securely seal the primary container of this compound. Decontaminate any tools and the work surface.
Caption: Step-by-step chemical handling workflow.
Spill and Emergency Procedures
Minor Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a designated hazardous waste container.[7][14]
-
Decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.[8]
Major Spill or Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][14] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[14] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Evacuate: For a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.[6]
Disposal Plan
Improper disposal of halogenated compounds poses a significant environmental risk.
-
Waste Segregation: All waste contaminated with this compound (including excess chemical, contaminated PPE, and cleaning materials) must be collected in a designated "Halogenated Organic Waste" container.[8][9][15] Never mix halogenated and non-halogenated waste streams.[11]
-
Container Management: Waste containers must be kept closed except when adding waste.[15] They should be stored in a designated satellite accumulation area within the lab.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[15]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[9]
By adhering to this comprehensive guide, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
